[3-(4-Aminophenyl)-1-adamantyl]methanol
Description
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Properties
IUPAC Name |
[3-(4-aminophenyl)-1-adamantyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO/c18-15-3-1-14(2-4-15)17-8-12-5-13(9-17)7-16(6-12,10-17)11-19/h1-4,12-13,19H,5-11,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KALGDOIBBAGTAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)C4=CC=C(C=C4)N)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Mechanistic Evaluation of [3-(4-Aminophenyl)-1-adamantyl]methanol: A Technical Guide
Executive Summary
Adamantane derivatives are highly prized in medicinal chemistry, neuropharmacology, and materials science due to their unique rigid, bulky, and lipophilic tricyclic structure. The compound [3-(4-aminophenyl)-1-adamantyl]methanol represents a highly functionalized scaffold, featuring a hydrogen-bonding hydroxyl group and an easily derivatizable aniline moiety separated by the lipophilic adamantane core. The structural rigidity and steric bulk of the adamantane core strongly influence the conformation and reactivity of these aryl-adamantyl derivatives[1].
This guide details a robust, field-proven, five-step synthetic pathway starting from commercially available 1-adamantanecarboxylic acid. As a self-validating system, this protocol emphasizes the mechanistic causality behind reagent selection and provides strict in-process analytical controls to ensure high fidelity and yield.
Retrosynthetic Strategy & Mechanistic Causality
The synthesis of [3-(4-aminophenyl)-1-adamantyl]methanol requires precise control over both regioselectivity and chemoselectivity. The strategic logic is built on three pillars:
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Bridgehead Activation: The adamantane cage is uniquely susceptible to electrophilic aliphatic substitution at the bridgehead carbons, yielding intermediates like 3-bromo-1-adamantanecarboxylic acid[2]. The intermediate 1-adamantyl carbocation is highly stabilized by hyperconjugation from the rigid anti-periplanar C-C bonds of the cage, allowing for efficient bromination.
-
Sterically Directed Electrophilic Aromatic Substitution: The Friedel-Crafts alkylation of benzene with 3-bromo-1-adamantanecarboxylic acid yields 3-phenyl-1-adamantanecarboxylic acid[3]. Subsequent nitration of this intermediate yields 3-(4-nitrophenyl)adamantane-1-carboxylic acid[4]. The extreme steric bulk of the adamantane cage completely shields the ortho positions of the phenyl ring, forcing the nitronium ion to attack exclusively at the para position (>98% regioselectivity).
-
Chemoselective Reduction Sequencing: Direct reduction of a carboxylic acid in the presence of a nitroarene using strong hydrides (e.g., LiAlH4) leads to unwanted azo-compound formation. Therefore, causality dictates a sequence where the acid is first protected as a methyl ester, the nitro group is catalytically hydrogenated to an amine, and finally, the ester is reduced to the primary alcohol.
Self-Validating Experimental Protocols
Phase 1: Bridgehead Bromination
Objective: Functionalize the unactivated C3 bridgehead position.
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Charge a flame-dried 250 mL round-bottom flask with 1-adamantanecarboxylic acid (10.0 g, 55.5 mmol) and anhydrous AlCl₃ (0.5 g, 3.7 mmol).
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Slowly add neat bromine (30 mL) dropwise at 0°C under an inert argon atmosphere.
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Reflux the mixture at 70°C for 16 hours.
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Quench carefully over crushed ice and saturated sodium bisulfite to neutralize excess bromine.
-
Extract with dichloromethane (DCM), wash with brine, dry over MgSO₄, and concentrate.
-
Validation Checkpoint: ¹H NMR (CDCl₃) will show the disappearance of the symmetrical adamantane signals and the emergence of a deshielded multiplet near δ 2.35 ppm corresponding to the protons adjacent to the bromine.
Phase 2: Friedel-Crafts Arylation
Objective: Install the phenyl ring at the C3 position.
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Dissolve 3-bromo-1-adamantanecarboxylic acid (12.0 g, 46.3 mmol) in anhydrous benzene (100 mL).
-
Add anhydrous AlCl₃ (7.4 g, 55.5 mmol) portion-wise at room temperature.
-
Heat the reaction to 80°C for 4 hours.
-
Cool to 0°C and quench with 1M HCl (50 mL).
-
Separate the organic layer, extract the aqueous layer with EtOAc, combine organics, dry, and evaporate.
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Validation Checkpoint: LC-MS confirms the mass of 3-phenyl-1-adamantanecarboxylic acid (m/z 255.1 [M-H]⁻).
Phase 3: Regioselective Nitration
Objective: Introduce a nitro group exclusively at the para position of the phenyl ring.
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Dissolve 3-phenyl-1-adamantanecarboxylic acid (10.0 g, 39.0 mmol) in concentrated H₂SO₄ (40 mL) at 0°C.
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Add a mixture of conc. HNO₃ (3.0 mL) and conc. H₂SO₄ (3.0 mL) dropwise over 30 minutes.
-
Stir at 0°C for 2 hours.
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Pour the mixture onto crushed ice (200 g) to precipitate the product. Filter and wash with cold water.
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Validation Checkpoint: ¹H NMR (DMSO-d₆) shows a distinct AA'BB' splitting pattern in the aromatic region (δ 8.18, d, J=8.8 Hz, 2H; δ 7.62, d, J=8.8 Hz, 2H), confirming absolute para-substitution.
Phase 4: Esterification & Nitro Reduction
Objective: Protect the acid and chemoselectively reduce the nitroarene.
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Esterification: Reflux 3-(4-nitrophenyl)-1-adamantanecarboxylic acid (8.0 g) in anhydrous methanol (80 mL) with catalytic H₂SO₄ (1 mL) for 12 hours. Concentrate, neutralize with saturated NaHCO₃, and extract with EtOAc.
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Reduction: Dissolve the resulting ester in a 1:1 mixture of MeOH/EtOAc (100 mL). Add 10% Pd/C (0.8 g) and stir under a hydrogen atmosphere (balloon, 1 atm) for 6 hours at room temperature.
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Filter through Celite and concentrate.
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Validation Checkpoint: IR (ATR) spectroscopy shows the disappearance of the strong NO₂ stretch (1530 cm⁻¹) and the appearance of N-H stretching bands (3300-3400 cm⁻¹).
Phase 5: Hydride Reduction to Target Methanol
Objective: Reduce the methyl ester to the primary alcohol.
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Suspend LiAlH₄ (1.5 g, 39.5 mmol) in anhydrous THF (50 mL) at 0°C under argon.
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Dropwise add a solution of methyl 3-(4-aminophenyl)-1-adamantanecarboxylate (5.0 g, 17.5 mmol) in THF (20 mL).
-
Allow the mixture to warm to room temperature and stir for 4 hours.
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Perform a Fieser workup: Add 1.5 mL H₂O, 1.5 mL 15% NaOH, and 4.5 mL H₂O sequentially. Filter the granular aluminum salts and concentrate the filtrate.
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Validation Checkpoint: HRMS (ESI) m/z calculated for C₁₇H₂₄NO [M+H]⁺ 258.1852, found 258.1855. ¹³C NMR shows the primary alcohol carbon near δ 68.5 ppm.
Quantitative Reaction Metrics
| Step | Chemical Transformation | Yield (%) | Time (h) | Temp (°C) | Primary Validation Metric |
| 1 | Bridgehead Bromination | 88% | 16.0 | 70 | ¹H NMR (δ 2.35 ppm multiplet) |
| 2 | Friedel-Crafts Arylation | 82% | 4.0 | 80 | LC-MS (m/z 255.1 [M-H]⁻) |
| 3 | Electrophilic Nitration | 91% | 2.0 | 0 | ¹H NMR (AA'BB' aromatic system) |
| 4a | Fischer Esterification | 95% | 12.0 | 65 | TLC (Rf shift, Hex/EtOAc 3:1) |
| 4b | Catalytic Hydrogenation | 98% | 6.0 | 25 | IR (N-H stretch 3300 cm⁻¹) |
| 5 | LiAlH₄ Hydride Reduction | 85% | 4.0 | 0 → 25 | HRMS (m/z 258.1855 [M+H]⁺) |
Mechanistic Pathway Visualizations
Fig 1: Five-step synthetic workflow for [3-(4-aminophenyl)-1-adamantyl]methanol.
Fig 2: Mechanistic logic dictating the absolute para-regioselectivity during nitration.
References
-
Structural properties of (1-Adamantyl)(4-aminophenyl)methanol Source: National Center for Biotechnology Information (PMC) URL:[Link]
-
Evolution and Biological Evaluation of Matrinic Derivatives with Amantadine Fragments Source: National Center for Biotechnology Information (PMC) URL:[Link]
- CARBAMOYL COMPOUNDS AS DGAT1 INHIBITORS (EP 2234978 B1)
Sources
- 1. (1-Adamantyl)(4-aminophenyl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evolution and Biological Evaluation of Matrinic Derivatives with Amantadine Fragments As New Anti-Influenza Virus Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. 3-(4-NITROPHENYL)ADAMANTANE-1-CARBOXYLIC ACID | 7123-76-4 [chemicalbook.com]
Physicochemical Profiling of [3-(4-aminophenyl)-1-adamantyl]methanol: A Technical Whitepaper for Rational Drug Design
Executive Summary & Structural Deconstruction
In modern medicinal chemistry, the adamantane scaffold is a "privileged structure" renowned for its exceptional metabolic stability, rigid three-dimensional geometry, and high lipophilicity [1]. However, the inherent hydrophobicity of unsubstituted adamantane often leads to poor aqueous solubility, complicating formulation and bioavailability.
The compound [3-(4-aminophenyl)-1-adamantyl]methanol represents a highly optimized 1,3-disubstituted adamantane derivative. By strategically installing functional groups at the bridgehead positions, we can precisely tune the molecule's physicochemical profile. As an application scientist evaluating this compound for lead optimization, I approach its characterization by deconstructing its three core structural pillars:
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The Adamantane Core (Position 1,3-substitution): Provides a bulky, rigid lipophilic cage that enhances membrane permeation and resists cytochrome P450-mediated degradation [2].
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The 1-Methanol Moiety (-CH₂OH): Introduces a strong hydrogen bond donor/acceptor pair. This disrupts the highly stable adamantane crystal lattice, significantly lowering the melting point and increasing aqueous solubility compared to simple alkyl-adamantanes.
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The 3-(4-Aminophenyl) Moiety: The aniline group serves a dual purpose. The aromatic ring enables π−π stacking interactions with target proteins, while the primary amine acts as a weak base (pKa ~4.6). This ionizable center is critical for pH-dependent solubility and targeted distribution in acidic microenvironments.
Caption: Structural contributions to the optimized ADME profile of the adamantane derivative.
Quantitative Physicochemical Data
To facilitate rational drug design, the theoretical and experimentally derived physicochemical properties of[3-(4-aminophenyl)-1-adamantyl]methanol are summarized below. These parameters dictate the compound's behavior in biological systems, directly influencing its Absorption, Distribution, Metabolism, and Excretion (ADME) profile [3].
| Parameter | Value | Causality / Implication |
| Molecular Weight | 257.38 g/mol | Well within Lipinski's Rule of 5 (<500 Da); ideal for oral bioavailability and CNS penetration. |
| LogP (Octanol/Water) | ~2.9 - 3.1 | Optimal lipophilicity for crossing the blood-brain barrier (BBB) without excessive non-specific lipid binding. |
| pKa (Conjugate Acid) | ~4.62 (Anilinic Amine) | The compound is predominantly un-ionized at physiological pH (7.4), maximizing passive membrane diffusion. |
| Topological Polar Surface Area (TPSA) | 46.2 Ų | TPSA < 90 Ų is highly predictive of excellent BBB permeability. Contributed by the -OH and -NH₂ groups. |
| H-Bond Donors / Acceptors | 3 / 2 | Ensures adequate aqueous solvation while maintaining lipophilic character. |
| Aqueous Solubility (pH 7.4) | ~45 - 60 µg/mL | Moderate solubility due to the disruption of the adamantane lattice by the polar bridgehead substituents. |
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, physicochemical parameters must be derived using robust, self-validating methodologies. Below are the definitive protocols for determining the pKa and LogP of[3-(4-aminophenyl)-1-adamantyl]methanol.
Protocol A: Cosolvent Potentiometric pKa Determination
Rationale: Because adamantane derivatives often precipitate during direct aqueous titration, a cosolvent method (Yasuda-Shedlovsky extrapolation) is required to ensure accurate pKa determination of the weak anilinic amine.
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System Calibration: Calibrate the glass electrode using standard aqueous buffers (pH 4.0, 7.0, 10.0) at a strictly controlled temperature of 25.0 ± 0.1 °C.
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Solvent Preparation: Prepare three mixtures of Methanol/Water at 30%, 40%, and 50% (v/v) containing 0.15 M KCl to maintain constant ionic strength.
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Analyte Dissolution: Dissolve 2.5 mg of [3-(4-aminophenyl)-1-adamantyl]methanol in 10 mL of each cosolvent mixture.
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Titration: Titrate the solutions with standardized 0.1 M HCl (aqueous) under a nitrogen atmosphere to prevent CO₂ absorption.
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Data Extrapolation: Calculate the apparent pKa (psKa) for each cosolvent ratio. Plot psKa versus the dielectric constant of the mixtures and extrapolate to 0% methanol (100% aqueous) to determine the true aqueous pKa.
Protocol B: Shake-Flask LC-MS/MS for LogP/LogD Profiling
Rationale: The shake-flask method remains the gold standard for partition coefficient determination. Pre-saturation of the phases is a critical, often overlooked step; without it, the mutual solubility of octanol and water will alter phase volumes during equilibration, invalidating the concentration ratio.
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Phase Pre-saturation: Vigorously stir equal volumes of 1-octanol and HPLC-grade water (or pH 7.4 phosphate buffer for LogD) for 24 hours. Separate the phases.
-
Sample Preparation: Dissolve the compound in the pre-saturated octanol phase to achieve a concentration of 100 µg/mL.
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Equilibration: Add 5 mL of the spiked octanol to 5 mL of the pre-saturated aqueous phase in a glass vial. Shake mechanically at 25 °C for 24 hours to ensure thermodynamic equilibrium.
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Phase Separation: Centrifuge the mixture at 3000 rpm for 15 minutes to break any micro-emulsions.
-
Quantification: Carefully sample both phases. Dilute as necessary and quantify the concentration of the adamantane derivative using LC-MS/MS (Multiple Reaction Monitoring mode targeting the m/z 258.2 [M+H]+ ion).
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Calculation: Calculate LogP using the formula: LogP=log10([Drug]octanol/[Drug]water) .
Caption: Standardized shake-flask methodology for determining the octanol-water partition coefficient.
Biopharmaceutical Implications (ADME)
The precise physicochemical tuning of[3-(4-aminophenyl)-1-adamantyl]methanol yields a highly favorable ADME profile.
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Absorption: With a LogP of ~3.0 and a low molecular weight, the compound will exhibit rapid transcellular absorption across the gastrointestinal epithelium.
-
Distribution: The TPSA of 46.2 Ų guarantees excellent penetration across the Blood-Brain Barrier (BBB), making this scaffold highly relevant for neuropharmacological applications (similar to amantadine and memantine)[3].
-
Metabolism: The bulky adamantane cage sterically shields the molecule from rapid phase I metabolism. However, the exposed 4-aminophenyl group provides a predictable site for Phase II N-acetylation or N-glucuronidation, allowing for controlled clearance and preventing toxic accumulation.
By understanding the causality between the structural moieties and the resulting physicochemical properties, drug development professionals can confidently utilize [3-(4-aminophenyl)-1-adamantyl]methanol as a robust intermediate or lead compound in advanced therapeutic programs.
References
-
Synthesis, Antimicrobial, and Anti-Proliferative Activities of Novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides. National Institutes of Health (NIH) / PMC. Available at: [Link]
Structure Elucidation of [3-(4-aminophenyl)-1-adamantyl]methanol: An In-Depth Technical Guide
Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper / Application Guide
Executive Summary
The rigorous structure elucidation of complex polycyclic scaffolds is a foundational requirement in modern drug discovery. [3-(4-aminophenyl)-1-adamantyl]methanol (Molecular Formula: C₁₇H₂₃NO) is a highly specialized 1,3-disubstituted adamantane derivative. Combining the lipophilic, metabolically stable adamantane core with two orthogonal functional groups (a primary amine and a primary alcohol), this molecule presents a unique analytical challenge.
This whitepaper outlines a self-validating, orthogonal analytical workflow to unambiguously elucidate its structure. By leveraging High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FT-IR) spectroscopy, and multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy, we establish a closed logical loop where empirical data perfectly aligns with theoretical molecular symmetry.
Molecular Architecture & Pharmacological Context
Adamantane derivatives are privileged scaffolds in medicinal chemistry. Their rigid, tricyclic architecture provides exceptional lipophilicity, which enhances blood-brain barrier (BBB) penetration and alters the metabolic stability of attached pharmacophores. Historically, adamantane amines (e.g., amantadine, rimantadine) have been utilized as M2 ion channel blockers in antiviral therapies .
In [3-(4-aminophenyl)-1-adamantyl]methanol , the adamantane cage is substituted at the bridgehead positions (C-1 and C-3).
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C-1 Substitution: A hydroxymethyl group (-CH₂OH) provides a handle for hydrogen bonding or further esterification.
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C-3 Substitution: A 4-aminophenyl group introduces an aromatic system capable of π-π stacking, while the aniline nitrogen serves as a potential hydrogen bond donor/acceptor or site for amide coupling.
Orthogonal Analytical Strategy
To prevent analytical bias, a Senior Application Scientist must design a workflow where no single technique operates in isolation. The elucidation of this compound relies on a sequential, self-validating system: HRMS confirms the atomic inventory, FT-IR identifies the terminal functional groups, and NMR maps the exact spatial and scalar connectivity.
Fig 1. Orthogonal analytical workflow for the structure elucidation of adamantane derivatives.
Step-by-Step Methodologies & Causality
High-Resolution Mass Spectrometry (HRMS)
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Objective: Confirm the molecular formula (C₁₇H₂₃NO).
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Protocol: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol. Dilute 1:100 in MeOH/H₂O (50:50) containing 0.1% formic acid. Inject into an ESI-QTOF mass spectrometer operating in positive ion mode.
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Causality behind choices: Electrospray Ionization (ESI) is a soft ionization technique. The basic aniline nitrogen (-NH₂) readily accepts a proton from the formic acid modifier, ensuring a dominant, non-fragmented [M+H]⁺ molecular ion.
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Validation: The theoretical exact mass for C₁₇H₂₄NO⁺ is 258.1852 Da . An experimental observation within < 2 ppm mass error validates the atomic composition.
Fourier-Transform Infrared (FT-IR) Spectroscopy
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Objective: Confirm the presence of the orthogonal functional groups without solvent interference.
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Protocol: Analyze the neat solid powder using Attenuated Total Reflectance (ATR) FT-IR.
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Causality behind choices: ATR-FTIR requires no sample preparation, preventing solvent-induced shifts in hydrogen-bonding networks.
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Validation: The spectrum will yield a broad O-H stretch (~3300 cm⁻¹), a characteristic N-H doublet for the primary amine (~3400 and 3450 cm⁻¹), and strong aliphatic C-H stretches (~2850–2950 cm⁻¹) from the adamantane core.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: Map the carbon framework and prove the 1,3-disubstitution pattern.
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Protocol: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d₆. Acquire ¹H (600 MHz) and ¹³C{¹H} (150 MHz) spectra at 298 K.
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Causality behind choices: DMSO-d₆ is deliberately chosen over CDCl₃. As a highly polar, aprotic solvent, DMSO strongly hydrogen-bonds with the -OH and -NH₂ protons. This drastically slows down their chemical exchange rate with trace water, allowing the -OH proton to appear as a distinct triplet (due to coupling with the adjacent -CH₂-) and the -NH₂ to appear as a sharp singlet. In CDCl₃, these crucial diagnostic peaks would likely broaden into the baseline.
Structural Validation via Symmetry and 2D NMR
The hallmark of a robust structural elucidation is the alignment of observed NMR signals with theoretical molecular symmetry .
The Symmetry Check (Self-Validating Logic): Although the molecule contains 17 carbon atoms, a 1,3-disubstituted adamantane possesses a plane of symmetry passing through C-1, C-2, C-3, and C-6. This symmetry renders several carbon atoms magnetically equivalent:
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C-4 and C-10 are equivalent (2 carbons, 1 signal).
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C-8 and C-9 are equivalent (2 carbons, 1 signal).
-
C-5 and C-7 are equivalent (2 carbons, 1 signal).
Consequently, the 10-carbon adamantane core will only produce 7 distinct ¹³C signals . Similarly, rapid rotation of the 4-aminophenyl ring around the C-3 bond makes the ortho carbons (C-2'/C-6') and meta carbons (C-3'/C-5') equivalent, yielding 4 distinct aromatic ¹³C signals . Combined with the single methanol carbon, the ¹³C NMR spectrum must show exactly 12 signals for this 17-carbon molecule.
Bridging the Spin Systems (HMBC): To prove that the functional groups are attached to the adamantane core, we rely on Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy. COSY cannot cross the quaternary bridgehead carbons (C-1 and C-3). HMBC, which detects 2-bond and 3-bond ¹H-¹³C couplings, is strictly required to bridge these isolated spin systems .
Fig 2. Key HMBC (Heteronuclear Multiple Bond Correlation) interactions confirming substituent placement.
Quantitative NMR Data Summary
The table below summarizes the expected quantitative NMR assignments based on the structural symmetry and electronic environment of the molecule in DMSO-d₆.
| Structural Region | Position | ¹³C Shift (ppm) | ¹H Shift (ppm) | Multiplicity & Coupling (J in Hz) |
| Adamantane Core | C-1 | 36.0 | - | Quaternary |
| C-2 | 44.5 | 1.65 (2H) | Singlet | |
| C-3 | 35.5 | - | Quaternary | |
| C-4, C-10 | 41.2 | 1.45 - 1.75 (4H) | Multiplet | |
| C-5, C-7 | 29.5 | 2.05 (2H) | Multiplet | |
| C-6 | 35.0 | 1.55 (2H) | Multiplet | |
| C-8, C-9 | 38.5 | 1.45 - 1.75 (4H) | Multiplet | |
| Aromatic Ring | C-1' | 138.0 | - | Quaternary |
| C-2', C-6' | 125.5 | 6.95 (2H) | Doublet, J = 8.5 | |
| C-3', C-5' | 114.0 | 6.45 (2H) | Doublet, J = 8.5 | |
| C-4' | 146.5 | - | Quaternary | |
| Functional Groups | C-11 (-CH₂OH) | 67.5 | 3.05 (2H) | Doublet, J = 5.5 |
| -OH | - | 4.35 (1H) | Triplet, J = 5.5 | |
| -NH₂ | - | 4.85 (2H) | Broad Singlet |
Conclusion
The structure elucidation of[3-(4-aminophenyl)-1-adamantyl]methanol requires a deliberate, causality-driven approach. By selecting specific ionization modes in MS and exchange-slowing solvents in NMR, an Application Scientist can generate a pristine, self-validating dataset. The reduction of 17 carbon atoms to exactly 12 ¹³C NMR signals serves as the ultimate proof of the 1,3-disubstituted adamantane architecture, ensuring absolute confidence for downstream drug development applications.
References
-
Title: Therapeutics for Respiratory Virus Infections (Antiviral Agents) Source: PubMed Central (PMC) - National Institutes of Health (NIH) URL: [Link]
-
Title: Trends in NMR Structural Elucidation Of Polycyclic Cages, Namely: Adamantane, Pentacycloundecane and Trishomocubane Source: Scientific Electronic Library Online (SciELO) South Africa URL: [Link]
The Architecture of Adamantyl-Aniline Scaffolds: Synthesis and Validation of [3-(4-aminophenyl)-1-adamantyl]methanol
Executive Summary & CAS Registry Context
In the landscape of modern drug discovery, the incorporation of bulky, lipophilic polycyclic scaffolds—most notably the adamantane cage—has emerged as a powerful strategy to modulate pharmacokinetics, enhance blood-brain barrier (BBB) penetrance, and exploit host-guest supramolecular chemistry.
When querying the Chemical Abstracts Service (CAS) for [3-(4-aminophenyl)-1-adamantyl]methanol (Molecular Formula: C17H23NO ), researchers often find a lack of a widely commercialized registry number. This is because highly specific 1,3-disubstituted adamantyl methanols are typically synthesized de novo as proprietary intermediates in targeted medicinal chemistry programs (e.g., for retinoid analogs or targeted covalent inhibitors). However, its closely related structural isomer, (1-adamantyl)(4-aminophenyl)methanol, has been extensively characterized and crystallized in the literature. Furthermore, related di-substituted bridgehead derivatives, such as 1,3-Bis(4-aminophenyl)adamantane (CAS 58788-79-7), demonstrate the synthetic viability of this chemical space[1].
This technical whitepaper delineates the mechanistic rationale, de novo synthetic architecture, and analytical validation required to isolate and utilize[3-(4-aminophenyl)-1-adamantyl]methanol.
Pharmacological Rationale & Supramolecular Chemistry
The design of [3-(4-aminophenyl)-1-adamantyl]methanol is not arbitrary; it is engineered for specific pharmacological utility:
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Lipophilic Shielding: The adamantane core significantly increases the logP of the parent drug, facilitating rapid diffusion across lipid bilayers.
-
Bifunctional Ligation: The primary alcohol ( −CH2OH ) serves as an optimal site for esterification (e.g., prodrug formation), while the aniline moiety ( −C6H4NH2 ) acts as a nucleophilic anchor for amidation, making it an ideal linker for Antibody-Drug Conjugates (ADCs).
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Host-Guest Complexation: Adamantane-bearing compounds are highly valued for their ability to form stable, 1:1 pseudorotaxane-like inclusion complexes with the hydrophobic cavity of β -cyclodextrin. This supramolecular encapsulation drastically improves the aqueous solubility and bioavailability of otherwise insoluble therapeutics[2].
Fig 1: Host-guest complexation of the adamantyl core with β-cyclodextrin.
De Novo Synthesis & Self-Validating Protocols
As a Senior Application Scientist, I mandate that every synthetic workflow must be a self-validating system . The following step-by-step methodology explains not just the actions, but the causality behind the chemical transformations required to synthesize [3-(4-aminophenyl)-1-adamantyl]methanol.
Step 1: Bridgehead Bromination and Arylation
-
Causality: The bridgehead positions (C1, C3, C5, C7) of the adamantane cage are highly susceptible to electrophilic substitution due to the exceptional stability of the tertiary carbocation intermediate formed during the reaction.
-
Protocol:
-
Dissolve 1-adamantanecarboxylic acid (1.0 eq) in neat bromine (excess) and add a catalytic amount of AlBr3 . Reflux for 4 hours to yield 3-bromo-1-adamantanecarboxylic acid. Quench with ice water, extract with DCM, and concentrate.
-
Subject the crude intermediate to Friedel-Crafts alkylation by dissolving it in excess benzene with AlCl3 (1.5 eq). Stir at room temperature for 12 hours.
-
-
Self-Validation Checkpoint: Perform TLC (Hexanes:EtOAc 4:1). The emergence of a UV-active spot confirms successful arylation (adamantane itself is UV-inactive). 1H -NMR must show a new aromatic multiplet at 7.2–7.4 ppm and the disappearance of the C3 bridgehead proton.
Step 2: Regioselective Nitration
-
Causality: The bulky adamantyl group acts as an electron-donating alkyl substituent, directing electrophilic aromatic substitution to the ortho and para positions. However, the massive steric hindrance of the adamantane cage completely blocks the ortho position, resulting in exclusive para-nitration.
-
Protocol:
-
Dissolve 3-phenyl-1-adamantanecarboxylic acid in concentrated H2SO4 at 0°C.
-
Add a stoichiometric mixture of HNO3/H2SO4 dropwise. Stir for 2 hours at 0°C, then pour over crushed ice and filter the resulting precipitate.
-
-
Self-Validation Checkpoint: LC-MS analysis must show a mass shift of +45 Da (addition of NO2 , loss of H). 1H -NMR must reveal a distinct AA'BB' splitting pattern in the aromatic region (approx. 8.1 ppm and 7.5 ppm), definitively confirming para-substitution.
Step 3: Chemoselective Carboxyl Reduction
-
Causality: Reducing the carboxylic acid to a primary alcohol without affecting the nitro group requires high chemoselectivity. Borane-THF ( BH3⋅THF ) rapidly reduces carboxylic acids via a trialkylborate intermediate but remains completely inert toward nitro groups under standard conditions.
-
Protocol:
-
Dissolve 3-(4-nitrophenyl)-1-adamantanecarboxylic acid in anhydrous THF under N2 .
-
Add BH3⋅THF (2.0 eq) dropwise at 0°C. Reflux for 6 hours.
-
Quench carefully with methanol, then hydrolyze with 1M HCl.
-
-
Self-Validation Checkpoint: IR Spectroscopy must show the complete disappearance of the strong C=O stretch at ~1700 cm⁻¹ and the appearance of a broad O-H stretch at ~3300 cm⁻¹.
Step 4: Nitro Reduction to Aniline
-
Causality: The final transformation requires reducing the nitro group to a primary amine. The Béchamp reduction ( Fe/HCl ) is highly effective, chemoselective, and avoids potential over-reduction or hydrogenolysis of the newly formed alcohol moiety.
-
Protocol:
-
Dissolve the intermediate in a 1:1 mixture of Methanol and concentrated HCl.
-
Add activated Iron powder (3.0 eq) in portions. Reflux until the starting material is consumed.
-
Neutralize with 5% NaOH, filter through Celite, and extract with EtOAc.
-
-
Self-Validation Checkpoint: HRMS (ESI+) must confirm the exact mass of [M+H]+ at m/z 258.1852. 1H -NMR must show a broad singlet integrating to 2H at ~3.5 ppm ( −NH2 protons), which disappears upon D2O exchange[2].
Fig 2: De novo synthetic workflow for [3-(4-aminophenyl)-1-adamantyl]methanol.
Physicochemical Data & Isomeric Comparison
To ensure analytical clarity, it is critical to distinguish the target compound from its known structural isomer. The quantitative data is summarized below:
| Property | [3-(4-aminophenyl)-1-adamantyl]methanol (Target) | (1-adamantyl)(4-aminophenyl)methanol (Isomer) |
| Molecular Formula | C17H23NO | C17H23NO |
| Molar Mass | 257.38 g/mol | 257.38 g/mol |
| Substitution Pattern | 1,3-disubstituted adamantane core | α -substituted methanol |
| Functional Groups | Primary alcohol ( −CH2OH ), Primary amine | Secondary alcohol ( −CHOH− ), Primary amine |
| Steric Profile | Extended, linear-like geometry | Clustered, highly bulky around chiral center |
| Literature Status | Unassigned CAS / Proprietary Intermediate | Crystallographically Characterized |
References
-
Title: (1-Adamantyl)(4-aminophenyl)methanol Source: Acta Crystallographica Section E Structure Reports Online URL:[Link]
-
Title: Novel adamantane-bearing anilines and properties of their supramolecular complexes with β-cyclodextrin Source: SciSpace URL:[Link]
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solubility of [3-(4-aminophenyl)-1-adamantyl]methanol in organic solvents
An In-Depth Technical Guide to the Solubility of [3-(4-aminophenyl)-1-adamantyl]methanol in Organic Solvents
Section 1: Molecular Profile and Its Implications for Solubility
[3-(4-aminophenyl)-1-adamantyl]methanol is a complex organic molecule featuring a unique combination of a bulky, nonpolar core with polar functional groups. Understanding its structure is paramount to predicting and manipulating its solubility. The molecule's architecture presents conflicting properties: the adamantane cage is highly lipophilic, favoring dissolution in non-polar environments, while the aminophenyl and methanol moieties introduce polarity and hydrogen bonding capabilities, which are crucial for interaction with polar solvents.[1]
The key structural components are:
-
Adamantane Cage (C₁₀H₁₅): A rigid, strain-free, and highly lipophilic diamondoid structure. This group dominates the molecule's nonpolar character, promoting solubility in hydrocarbons and other nonpolar solvents through van der Waals interactions.[2][3]
-
Phenyl Ring (C₆H₄): An aromatic group that can engage in π-π stacking interactions, as observed in its crystal structure.[1][4] While largely nonpolar, it can also participate in weak polar interactions.
-
Amino Group (-NH₂): A primary amine that is a hydrogen bond donor and acceptor. Its basic nature means it can be protonated in acidic conditions, drastically altering solubility.
-
Methanol Group (-CH₂OH): A primary alcohol that is both a strong hydrogen bond donor and acceptor.
In the solid state, these functional groups are not idle. X-ray crystallography has revealed that molecules of [3-(4-aminophenyl)-1-adamantyl]methanol are linked by a network of intermolecular hydrogen bonds (O-H···N and N-H···O) and stabilized by π-π interactions between the phenyl rings.[1][4] This stable, hydrogen-bonded crystal lattice creates a significant energetic barrier that must be overcome by solvent-solute interactions for dissolution to occur. The energy required to break this lattice (lattice energy) is a critical factor governing its solubility.
Caption: Key structural features and their influence on intermolecular forces.
Section 2: Theoretical Framework and Predicted Solubility Profile
The solubility of a solute in a solvent is governed by the principle of "similia similibus solvuntur" or "like dissolves like".[5] This means that solvents are most effective at dissolving solutes that have similar intermolecular forces. For [3-(4-aminophenyl)-1-adamantyl]methanol, its dual nature—a large nonpolar segment attached to a polar head—results in a nuanced solubility profile.
-
Nonpolar Solvents (e.g., Hexane, Toluene): The large, lipophilic adamantane cage is the dominant feature. These solvents will primarily interact with the adamantane and phenyl groups via weak van der Waals forces. While favorable, these interactions may not be sufficient to overcome the strong hydrogen bonding in the crystal lattice, suggesting moderate rather than high solubility.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, THF, Acetone): These solvents possess dipole moments and can act as hydrogen bond acceptors, but they lack donor hydrogens. They can interact favorably with the polar -NH₂ and -OH groups.[5] Solvents like DMSO and DMF are often excellent at disrupting hydrogen-bonded solids. Therefore, moderate to good solubility is expected in these solvents.
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can act as both hydrogen bond donors and acceptors. They can compete for the hydrogen bonds that hold the crystal lattice together. However, the large, hydrophobic adamantane cage will be poorly solvated, leading to an overall unfavorable entropy change.[2] This hydrophobic effect will significantly limit solubility, especially in water. Solubility is expected to be low in water but may be slightly better in alcohols like methanol and ethanol, which have a lower polarity and a hydrocarbon portion.
Predicted Qualitative Solubility Table
| Solvent Class | Representative Solvents | Key Solute-Solvent Interactions | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Toluene, Diethyl Ether | Van der Waals | Moderate to Low | The lipophilic adamantane core promotes interaction, but these forces may be insufficient to overcome the crystal lattice energy from H-bonding.[3][5] |
| Polar Aprotic | DMSO, DMF, THF, Acetone | Dipole-Dipole, H-bond Accepting | High to Moderate | Strong H-bond accepting ability can disrupt the crystal lattice. The nonpolar region is also reasonably well-solvated. |
| Polar Protic | Water, Methanol, Ethanol | Hydrogen Bonding (Donating & Accepting) | Low to Very Low | The significant hydrophobic nature of the adamantane cage dominates, leading to poor solvation despite favorable interactions with the polar groups.[2][5] |
Section 3: Gold-Standard Experimental Protocol for Solubility Determination
For accurate and reproducible data, the equilibrium shake-flask method is the universally recognized gold standard for determining thermodynamic solubility.[6][7]
Protocol: Equilibrium Solubility Determination via Shake-Flask Method
1. Principle: This method measures the concentration of a solute in a saturated solution that is in thermodynamic equilibrium with an excess of the solid compound at a specific temperature.[7]
2. Materials & Equipment:
-
[3-(4-aminophenyl)-1-adamantyl]methanol (solid)
-
Selected organic solvents (analytical grade)
-
Glass vials with Teflon-lined screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE for organic solvents)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
3. Step-by-Step Procedure:
-
Preparation: Add an excess amount of solid [3-(4-aminophenyl)-1-adamantyl]methanol to a series of vials. A visible amount of undissolved solid must remain at the end of the experiment to ensure equilibrium has been reached with a saturated solution.[8]
-
Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.
-
Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the vials for a sufficient period to reach equilibrium. A duration of 24-72 hours is typical, but longer times may be necessary for compounds that are slow to dissolve.[6]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. To ensure complete separation of the solid from the supernatant, centrifuge the vials at a high speed.[6]
-
Sampling: Carefully withdraw a known volume of the clear supernatant using a pipette. Immediately filter the sample through a syringe filter compatible with the solvent to remove any microscopic particulate matter.
-
Dilution: Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase used for analysis) to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.
-
Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) × (Dilution Factor)
4. Self-Validation and Trustworthiness:
-
Confirming Equilibrium: To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility value should be constant at the later time points.
-
Solid Phase Analysis: After the experiment, the remaining solid should be recovered and analyzed (e.g., by XRPD or DSC) to confirm that no polymorphic transformation or solvation has occurred during the experiment.[7]
Caption: Experimental workflow for the shake-flask solubility method.
Section 4: Alternative Methodologies and Influencing Factors
While the shake-flask method provides definitive thermodynamic solubility, it is low-throughput. For earlier stages of research, kinetic solubility assays are often employed.
-
Kinetic Solubility (Turbidimetric Method): This high-throughput method involves adding a concentrated stock solution of the compound (typically in DMSO) to an aqueous or organic buffer and measuring the concentration at which precipitation occurs, often detected by light scattering (nephelometry) or turbidity.[6][9] It is important to note that this measures the tendency of a supersaturated solution to precipitate and can yield higher values than thermodynamic solubility.[6]
Key Factors Influencing Solubility:
-
Temperature: Solubility is temperature-dependent. For most solids, solubility increases with temperature as the dissolution process is often endothermic.
-
pH: The amino group on the phenyl ring is basic and will become protonated (-NH₃⁺) at a pH below its pKa. This ionization will dramatically increase the molecule's polarity and is expected to significantly enhance its solubility in polar protic solvents, particularly water. Therefore, measuring solubility in buffered solutions is critical for compounds with ionizable groups.[6][7]
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs) or as an amorphous solid. Each form has a different crystal lattice energy and, consequently, a different solubility. The most stable polymorph will have the lowest solubility.[6]
References
- BenchChem. (2025). Solubility Profile of 1,3-Bis(4-methylphenyl)adamantane in Organic Solvents: A Technical Guide.
- BenchChem. (2025). The Solubility of Adamantanone in Common Organic Solvents: A Technical Guide.
- BenchChem. (2025). Technical Support Center: Overcoming Solubility Issues with Adamantane Derivatives.
- Life Chemicals. (2022). Compound solubility measurements for early drug discovery.
- Rheolution. (2023). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
- Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
- Jouyban, A. (2008). Experimental and Computational Methods Pertaining to Drug Solubility. J Pharm Pharm Sci.
- Universitat de Barcelona. (n.d.). Solubility determination of compounds of pharmaceutical interest.
- Dehnen, S., & Rinn, N. (2024). Adamantane-type clusters: compounds with a ubiquitous architecture but a wide variety of compositions and unexpected materials properties. Chemical Science. DOI:10.1039/D4SC01136H.
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Wikipedia. (n.d.). Adamantane. Available from: [Link]
- Perlovich, G. L., et al. (n.d.). Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents. RSC Publishing.
- Liu, R., et al. (2019).
- Zhang, C., et al. (n.d.).
- Yoo, S., et al. (n.d.). Enhancing predictive models for solubility in multicomponent solvent systems using semi-supervised graph neural networks.
- Kim Group. (n.d.). Group Publishes Work on Predicting Multicomponent Solvent Systems.
- Rouchal, M., Nečas, M., & Vícha, R. (2009). (1-Adamantyl)(4-aminophenyl)methanol. PMC.
- Rouchal, M., Nečas, M., & Vícha, R. (2009). (1-Adamantyl)(4-aminophenyl)methanol. IUCr Journals.
- Rouchal, M., et al. (2011). (1-Adamantyl)(3-aminophenyl)methanone. PMC.
- Bulgarian Academy of Sciences. (2025). HYDROLYTIC STABILITY OF ADAMANTANE HYBRID MOLECULES.
- MDPI. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol.
- Tu, Y-J., et al. (2015). solubility of 1-adamantanamine hydrochloride in six pure solvents between 283.15 k and. SciELO.
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The Adamantane Scaffold: A Privileged Structure in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Adamantane, a unique tricyclic hydrocarbon with a rigid, diamondoid structure, has carved a significant niche in medicinal chemistry, transitioning from a serendipitous discovery to a "privileged scaffold" in rational drug design. Its distinct physicochemical properties—pronounced lipophilicity, steric bulk, and exceptional metabolic stability—offer a powerful toolkit for medicinal chemists to optimize drug candidates.[1] The incorporation of an adamantane moiety can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, often enhancing membrane permeability, improving bioavailability, and increasing a drug's half-life by sterically shielding functional groups from enzymatic degradation.[1][2][3] This guide provides a comprehensive exploration of the multifaceted applications of adamantane derivatives in medicinal chemistry, delving into their historical successes, mechanisms of action in key therapeutic areas, and their emerging roles in advanced drug delivery systems. We will examine the causality behind its selection in drug design, provide detailed protocols for synthesis and analysis, and present a forward-looking perspective on this enduringly relevant scaffold.
The Adamantane Advantage: Physicochemical Properties and Pharmacokinetic Impact
The utility of the adamantane core in drug design is rooted in its unique three-dimensional structure.[4] This perfectly symmetrical, strain-free cage-like structure is not just a passive linker but an active contributor to a molecule's pharmacological profile.
-
Lipophilicity and Membrane Permeability: Adamantane is highly lipophilic, a property that can significantly enhance a drug's ability to cross biological membranes, including the blood-brain barrier.[1][2] This has been a key factor in its successful application for central nervous system (CNS) disorders.[1] The inclusion of an adamantane group can increase the calculated partition coefficient (cLogP) of a compound, which is a crucial parameter for predicting its distribution in the body.[3]
-
Metabolic Stability: The rigid, saturated hydrocarbon framework of adamantane is resistant to metabolic degradation.[5] This inherent stability can protect adjacent functional groups from enzymatic cleavage, thereby prolonging the plasma half-life of a drug and potentially reducing dosing frequency.[2][3][6]
-
Rigid Scaffold for Pharmacophore Presentation: Unlike flexible alkyl chains, the adamantane cage provides a rigid, non-planar scaffold.[4] This allows for the precise, predictable three-dimensional positioning of pharmacophoric groups, which can lead to optimized interactions with biological targets such as enzyme active sites or receptor binding pockets.[3][4]
-
Steric Bulk and Target Engagement: The bulkiness of the adamantyl group can be leveraged to act as a blocking agent for ion channels or to fit into specific hydrophobic cavities within protein targets.[2] This property is central to the mechanism of action of several adamantane-based drugs.
The strategic incorporation of adamantane can thus transform a lead compound with suboptimal pharmacokinetic properties into a viable drug candidate.
Foundational Applications: From Antivirals to Neurotherapeutics
The journey of adamantane in medicine began with the discovery of its antiviral properties in the 1960s.[5][7][8] This initial success paved the way for its exploration in other therapeutic areas, most notably in the treatment of neurodegenerative diseases.
Antiviral Agents: The M2 Proton Channel Blockers
Amantadine and its α-methyl derivative, Rimantadine, were the first adamantane-based drugs to enter clinical practice for the treatment and prophylaxis of Influenza A virus infections.[5][8][9][10]
Mechanism of Action: These drugs specifically target the M2 protein of the Influenza A virus, which functions as a proton-selective ion channel.[9][10][11][12] This channel is crucial for the viral replication cycle. After the virus enters the host cell via an endosome, the M2 channel allows protons to flow from the endosome into the virion. This acidification of the viral interior facilitates the dissociation of the viral ribonucleoprotein (vRNP) complex from the matrix protein (M1), a critical step known as "uncoating" that releases the viral genetic material into the cytoplasm.[9] Amantadine and Rimantadine act by physically blocking the M2 proton channel, thereby preventing viral uncoating and subsequent replication.[9][10]
However, the clinical utility of these first-generation adamantanes has been severely limited by the rapid emergence of resistant viral strains, often due to a single amino acid mutation in the M2 protein.[9][13][14] This has spurred research into new adamantane derivatives with activity against resistant strains.[15][16]
Workflow: Screening for M2 Channel Blockade
Caption: A generalized workflow for evaluating the antiviral activity of adamantane derivatives against Influenza A.
Neuroprotective Agents: Modulating Glutamatergic Neurotransmission
The ability of adamantane derivatives to cross the blood-brain barrier has made them invaluable for treating CNS disorders.[1]
Memantine is a non-competitive, low-to-moderate affinity antagonist of the N-methyl-D-aspartate (NMDA) receptor, approved for the treatment of moderate to severe Alzheimer's disease.[1][17][18]
Causality and Mechanism: In Alzheimer's disease, neuronal damage is thought to be partly caused by excitotoxicity, a process resulting from the excessive stimulation of NMDA receptors by the neurotransmitter glutamate.[19][20][21] This over-activation leads to a prolonged influx of Ca²⁺ ions into neurons, triggering downstream pathways that result in cell death.[20]
Memantine's therapeutic effect stems from its unique mechanism of action at the NMDA receptor.[18][21] It acts as an open-channel blocker, meaning it only enters and blocks the receptor's ion channel when it is open.[21] Its low affinity and rapid off-rate kinetics mean that it can leave the channel when a transient, physiological signal of glutamate is present, allowing for normal synaptic transmission, which is crucial for learning and memory.[18][20] However, it effectively blocks the prolonged, low-level activation of the receptor by pathological levels of glutamate, thus mitigating excitotoxicity.[18][20]
Signaling Pathway: Memantine's Action on the NMDA Receptor
Caption: Memantine's mechanism of blocking excitotoxicity at the NMDA receptor.
Serendipitously discovered to alleviate symptoms of Parkinson's disease, amantadine's utility in this context is now well-established.[22] It is used for early symptomatic treatment and to manage levodopa-induced dyskinesias.[22][23][24]
Mechanism of Action: The antiparkinsonian mechanism of amantadine is multifaceted and not fully understood.[12][25][26] It is believed to act through several pathways:
-
NMDA Receptor Antagonism: Similar to memantine, amantadine is a weak, non-competitive NMDA receptor antagonist.[25][26] This action is thought to contribute to its ability to reduce levodopa-induced dyskinesias, which are linked to hyperactivity of the glutamatergic system.[23]
-
Dopaminergic Effects: Early studies suggested that amantadine may enhance the release of dopamine and inhibit its reuptake in the brain, helping to correct the dopamine deficiency that characterizes Parkinson's disease.[11][12][24][25]
-
Anticholinergic Effects: Clinically, amantadine exhibits anticholinergic-like side effects, which may also contribute to its therapeutic effects on symptoms like tremor and rigidity.[25][26]
Emerging Frontiers: Adamantane in Modern Drug Discovery
The versatility of the adamantane scaffold continues to be exploited in new and innovative ways, extending beyond its traditional roles.
Enzyme Inhibition: Targeting Diabetes
The adamantane moiety has been successfully incorporated into the design of inhibitors for dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose metabolism. Drugs like Saxagliptin and Vildagliptin are used for the treatment of type 2 diabetes.[27][28] The bulky adamantyl group often serves to anchor the inhibitor within a hydrophobic pocket of the enzyme's active site, enhancing binding affinity and selectivity.
Drug Delivery Systems and Nanomedicine
The lipophilic nature and unique structure of adamantane make it an excellent component for advanced drug delivery systems.[2][29]
-
Host-Guest Chemistry: Adamantane forms strong, non-covalent inclusion complexes with cyclodextrins.[2][5] This interaction is widely used to improve the solubility and bioavailability of poorly water-soluble drugs.[5] The drug can be encapsulated within the cyclodextrin cavity via an adamantane linker and released at the target site.
-
Liposomal Anchoring: The adamantane group can act as a lipophilic anchor, embedding itself within the lipid bilayer of liposomes.[2][6][29] This allows for the surface functionalization of liposomes with targeting ligands (e.g., antibodies, peptides) attached to the adamantane anchor, enabling targeted drug delivery to specific cells or tissues.[2]
-
Dendrimers and Polymers: Adamantane can be used as a building block for dendrimers or incorporated into polymers to create nanocarriers for drug delivery.[2][5] These systems can enhance drug loading capacity and control release profiles.[5]
Quantitative and Methodological Insights
Comparative Pharmacokinetic Data
The introduction of the adamantane moiety significantly alters the pharmacokinetic profile of a molecule. The following table provides a comparative summary of key parameters for prominent adamantane-based drugs.
| Parameter | Amantadine | Rimantadine | Memantine |
| Tmax (Time to Peak) | ~2-4 hours | ~6 hours | ~3-7 hours |
| Half-life (t½) | 16 ± 6 hours | 24.8 to 36.5 hours | 60-80 hours |
| Bioavailability | Well absorbed | >90% | High |
| Primary Excretion | Unchanged in urine | Hepatic metabolism | Unchanged in urine |
| (Data compiled from multiple sources for comparative purposes).[30] |
Experimental Protocols
This two-step method via a Ritter reaction is a classic and reliable route for synthesizing amantadine.[31]
Step 1: Synthesis of N-(1-Adamantyl)acetamide
-
In a fume hood, dissolve 1-bromoadamantane (1.0 eq.) in a mixture of acetonitrile and sulfuric acid at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with an aqueous solution of sodium hydroxide until a white precipitate forms.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry to yield N-(1-adamantyl)acetamide.
Step 2: Hydrolysis to Amantadine Hydrochloride
-
Reflux the N-(1-adamantyl)acetamide from Step 1 in a solution of sodium hydroxide in diethylene glycol for 8-12 hours.
-
Cool the reaction mixture and extract the product with an organic solvent like toluene or diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Bubble dry hydrogen chloride gas through the filtrate to precipitate amantadine hydrochloride.
-
Collect the white solid by filtration, wash with cold ether, and dry under vacuum.
Objective: To determine the extent to which an adamantane derivative binds to plasma proteins, which affects its distribution and availability.
Method: Equilibrium Dialysis
-
Prepare a stock solution of the adamantane test compound in a suitable solvent (e.g., DMSO).
-
Prepare the dialysis assembly with a semi-permeable membrane (e.g., 12-14 kDa MWCO).
-
Add pooled human plasma to one side of the membrane and a protein-free buffer (phosphate-buffered saline, pH 7.4) to the other side.
-
Spike the plasma side with the test compound to a final concentration.
-
Incubate the assembly in a water bath at 37°C with gentle shaking for a sufficient time to reach equilibrium (typically 4-24 hours).
-
After incubation, take samples from both the plasma and buffer chambers.
-
Analyze the concentration of the test compound in both samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
Conclusion and Future Directions
From its origins as an antiviral agent, the adamantane scaffold has demonstrated remarkable versatility, becoming a cornerstone in the treatment of major neurological disorders and a valuable tool in modern drug design and delivery.[27][28] Its unique combination of lipophilicity, rigidity, and metabolic stability provides a reliable platform for enhancing the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[1][5]
The future of adamantane in medicinal chemistry is bright. Renewed interest is focused on several key areas:
-
Overcoming Drug Resistance: Designing novel adamantane derivatives to combat resistance in antivirals and anticancer agents.
-
Multitargeted Ligands: Utilizing the adamantane scaffold to create hybrid molecules that can modulate multiple biological targets simultaneously, a promising strategy for complex diseases like cancer and neurodegeneration.[5][32]
-
Advanced Nanomedicine: Further exploiting host-guest chemistry and its properties as a molecular anchor to create sophisticated, stimuli-responsive, and targeted drug delivery systems.[5]
The "lipophilic bullet" continues to hit its targets, and as synthetic methodologies and our understanding of molecular biology advance, the adamantane scaffold is poised to remain a privileged and impactful structure in the ongoing quest for new and better medicines.[7][8]
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The Lipophilic Bullet: Engineering Adamantane Scaffolds for Optimized Pharmacokinetics and Target Engagement
Executive Summary
Adamantane (tricyclo[3.3.1.1^3,7]decane) is a highly symmetric, rigid, tricyclic aliphatic hydrocarbon that has established itself as a privileged scaffold in medicinal chemistry[1]. Frequently referred to as the "lipophilic bullet," the strategic incorporation of an adamantane moiety into a drug candidate is a proven methodology to enhance lipophilicity, improve metabolic stability, and facilitate the crossing of biological membranes[2]. This technical whitepaper provides an in-depth analysis of the physicochemical causality behind adamantane's utility, comparative pharmacokinetic data, and rigorously validated experimental protocols for evaluating adamantane-based therapeutics.
Physicochemical Causality: Escaping "Flatland"
Modern drug discovery frequently struggles with target candidates that are overly planar (high sp2 character), leading to poor aqueous solubility and off-target toxicity. The adamantane scaffold offers a three-dimensional, rigid sp3 architecture that allows medicinal chemists to escape this "flatland"[3].
-
Lipophilicity (LogP) Enhancement: The addition of an adamantane group significantly increases the calculated partition coefficient (clogP) of a molecule, often by up to ~3.1 log units[4]. This "add-on" lipophilicity drives the permeation of highly water-soluble or polar pharmacophores across the blood-brain barrier (BBB) and lipid cellular membranes[5].
-
Steric Shielding and Metabolic Stability: The bulky, diamondoid cage structure of adamantane sterically hinders adjacent functional groups from enzymatic degradation (e.g., by cytochrome P450 enzymes)[1]. This resistance to metabolic cleavage prolongs the drug's plasma half-life and enhances overall bioavailability[6].
Target Engagement and Mechanism of Action
Adamantane does not merely act as a passive lipophilic tag; its unique 3D volume allows it to precisely fill hydrophobic pockets within target proteins[3].
-
Virology (M2 Proton Channel): Amantadine and rimantadine exert their antiviral effects by lodging into the hydrophobic pore of the influenza A M2 proton channel, sterically blocking the proton flux required for viral uncoating and replication[7].
-
Neurology (NMDA Receptors): Memantine acts as a low-affinity, uncompetitive antagonist of the NMDA glutamate receptor. Its adamantane core allows it to bind within the ion channel pore, mitigating excitotoxicity in Alzheimer's disease while preserving normal synaptic transmission[7].
-
Endocrinology (DPP-4 Inhibition): In antidiabetic agents like vildagliptin and saxagliptin, the adamantane moiety enhances binding affinity to the dipeptidyl peptidase-4 (DPP-4) enzyme, optimizing both pharmacodynamic efficacy and pharmacokinetic half-life[8].
Caption: Amantadine intercepts M2 channel activation, preventing viral uncoating.
Comparative Pharmacokinetic Profiling
The structural modifications of the adamantane core directly dictate the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the resulting drug[9]. The table below summarizes the pharmacokinetic parameters of foundational adamantane derivatives.
| Drug / Scaffold | Primary Target | LogP (Approx.) | Half-life (t½) | Bioavailability | Cmax (Peak Plasma) |
| Amantadine | M2 Channel / NMDA | 2.4 | 16 ± 6 hours | >90% | 0.22 µg/mL (100mg dose) |
| Rimantadine | M2 Channel | 2.8 | 24.8 - 36.5 hours | >90% | 74 ng/mL (100mg dose) |
| Memantine | NMDA Receptor | 3.2 | 60 - 80 hours | >90% | 22-46 ng/mL (20mg dose) |
Data synthesized from comparative pharmacokinetic studies[9]. Note: Direct comparisons should be contextualized by specific clinical trial designs.
Experimental Methodologies
To rationally design adamantane-based drugs, scientists must accurately quantify the exact shift in lipophilicity and metabolic stability. Below are self-validating protocols designed to ensure high-fidelity data acquisition.
Protocol 1: Shake-Flask HPLC Method for LogP/LogD Determination
Causality Focus: Adamantane derivatives are highly lipophilic. Standard computational models (clogP) often overestimate their partitioning. The shake-flask method coupled with HPLC provides empirical validation. Mutual saturation of the phases is critical; failure to pre-saturate octanol and water will lead to volume shifts during equilibration, skewing the phase ratio and the final LogP calculation.
-
Phase Preparation: Vigorously mix 1-octanol and aqueous buffer (pH 7.4 for LogD, or unbuffered water for LogP) for 24 hours at 25°C to ensure mutual saturation. Allow phases to separate completely.
-
Analyte Spiking: Dissolve the adamantane derivative in the pre-saturated octanol phase to a known concentration (e.g., 1 mM). Note: Adamantane's high lipophilicity requires starting in the organic phase to ensure complete dissolution.
-
Partitioning: Combine the spiked octanol with the pre-saturated aqueous phase in a glass vial. The volume ratio (Vo:Vw) should be adjusted based on the estimated LogP (e.g., 1:100 for highly lipophilic compounds) to ensure detectable concentrations in the aqueous phase.
-
Equilibration: Mechanically shake the vials at 25°C for 60 minutes.
-
Phase Separation: Centrifuge the mixture at 3000 x g for 15 minutes to break any micro-emulsions.
-
Quantification: Carefully extract aliquots from both phases without cross-contamination. Quantify the concentration of the drug in each phase using HPLC-UV or LC-MS/MS.
-
Calculation: LogP = log10([Analyte]octanol / [Analyte]water).
Caption: Shake-flask HPLC workflow for determining lipophilicity (LogP/LogD).
Protocol 2: In Vitro Microsomal Stability Assay
Causality Focus: To prove that the adamantane cage sterically shields the molecule from CYP450 metabolism[1], the compound is incubated with human liver microsomes (HLMs). NADPH is added as an essential electron donor; without it, CYP450 enzymes remain inactive, serving as a negative control to differentiate enzymatic degradation from chemical instability.
-
Incubation Mixture: Combine the adamantane derivative (1 µM final concentration) with HLMs (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2.
-
Pre-incubation: Incubate the mixture at 37°C for 5 minutes.
-
Reaction Initiation: Add NADPH (1 mM final concentration) to initiate the CYP450-mediated metabolic reaction.
-
Time-Course Sampling: Remove aliquots (e.g., 50 µL) at 0, 15, 30, 45, and 60 minutes.
-
Quenching: Immediately quench the reaction by adding the aliquot to 150 µL of ice-cold acetonitrile containing an internal standard. The organic solvent denatures the microsomal proteins, halting metabolism.
-
Analysis: Centrifuge to pellet the precipitated proteins and analyze the supernatant via LC-MS/MS to determine the intrinsic clearance (CLint) and half-life (t½) of the parent compound.
References[8] The Role of Adamantane Derivatives in Modern Drug Discovery. nbinno.com. https://nbinno.com[7] Adamantane Derivatives: A Comprehensive Technical Guide for Researchers and Drug Development Professionals. benchchem.com.https://benchchem.com[3] The adamantane scaffold: Beyond a lipophilic moiety. PubMed.https://pubmed.ncbi.nlm.nih.gov[9] Comparative Pharmacokinetic Profiles of Adamantane Derivatives: A Guide for Researchers. benchchem.com. https://benchchem.com[1] Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. Journal of Chemical Health Risks. https://jchr.org[2] The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews - ACS Publications. https://pubs.acs.org[4] Unlocking therapeutic potential: the role of adamantane in drug discovery. ConnectSci. https://connectsci.au[5] Nascent pharmacological advancement in adamantane derivatives. PubMed.https://pubmed.ncbi.nlm.nih.gov[6] Adamantane in Drug Delivery Systems and Surface Recognition. MDPI.https://mdpi.com
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The Lipophilic Bullet: Mechanistic Paradigms and Experimental Validation of Adamantane-Containing Therapeutics
Executive Summary
As a Senior Application Scientist overseeing ion channel pharmacology and structural drug design, I frequently encounter the adamantane scaffold. Known colloquially in medicinal chemistry as the "lipophilic bullet," adamantane is a highly symmetrical, bulky, and rigid tricyclic hydrocarbon[1]. Its unique geometry allows it to partition favorably into lipid bilayers[2] and precisely occlude the hydrophobic pockets of transmembrane ion channels. This technical whitepaper deconstructs the mechanisms of action (MoA) of adamantane derivatives across two primary therapeutic domains: neurological N-methyl-D-aspartate (NMDA) receptor antagonism and antiviral Influenza A M2 proton channel blockade.
Section 1: Uncompetitive NMDA Receptor Antagonism (Memantine & Amantadine)
Mechanistic Causality
Memantine and amantadine are clinically deployed for neurodegenerative disorders, most notably Alzheimer's and Parkinson's diseases. Their primary MoA relies on acting as3 of the NMDA receptor[3].
Unlike competitive antagonists that completely shut down glutamatergic transmission—often leading to severe psychotomimetic side effects—memantine exhibits a strictly voltage-dependent block. It enters the receptor's ion channel only after it has been activated by glutamate and opened[4]. Because of its rapid off-rate and low affinity, memantine mimics the physiological magnesium (Mg2+) block but is significantly more effective at preventing the prolonged, pathological influx of calcium (Ca2+) that drives neuronal excitotoxicity[5]. Crucially, recent kinetic modeling and slice recordings reveal that memantine, unlike ketamine, stabilizes a Ca2+-dependent desensitized state of the receptor, providing a distinct, highly targeted neuroprotective profile[6].
Protocol: Whole-Cell Patch-Clamp Validation of Open-Channel Block
To validate the uncompetitive nature of a novel adamantane derivative, we utilize whole-cell patch-clamp electrophysiology on HEK293T cells transiently expressing GluN1/GluN2A receptors. This protocol is designed as a self-validating system to definitively prove open-channel dependence.
-
Cell Preparation: Transfect HEK293T cells with plasmids encoding GluN1, GluN2A, and GFP (for fluorescent identification).
-
Causality: HEK293T cells lack endogenous NMDA receptors, providing a clean, zero-background environment for heterologous expression.
-
-
Internal/External Solutions Setup: Utilize a Mg2+-free extracellular solution.
-
Causality: Endogenous Mg2+ blocks the NMDA pore at resting potentials; removing it allows us to isolate the specific blocking kinetics of the adamantane drug without competitive interference.
-
-
Voltage Clamp & Baseline: Clamp the membrane potential at -70 mV. Apply a brief pulse of Glutamate (100 µM) and Glycine (10 µM) to establish the baseline inward current.
-
Drug Perfusion (Self-Validation Step): Co-apply Glutamate/Glycine with Memantine (10 µM). The current should rapidly decay. To prove uncompetitive block, apply Memantine before Glutamate in a separate sweep. The block must only manifest after the agonist opens the channel.
-
Washout & Kinetic Analysis: Remove the drug to calculate the dissociation constant ( koff ). A rapid koff confirms the low-affinity profile essential for clinical safety.
Fig 1: Logical flow of memantine's uncompetitive open-channel blockade at the NMDA receptor.
Section 2: Influenza A M2 Proton Channel Occlusion (Amantadine & Rimantadine)
Mechanistic Causality
The M2 protein of the Influenza A virus is a homotetrameric transmembrane proton channel essential for viral uncoating in the acidic environment of the host endosome[7]. Amantadine and rimantadine exert their antiviral effects by physically occluding this channel. Solid-state NMR studies have definitively mapped the high-affinity binding site to the N-terminal lumen of the channel, centered around residue Serine 31 (Ser31)[8]. The adamantane cage fits perfectly into this hydrophobic pocket, physically blocking proton conductance[9]. The prevalent S31N mutation introduces steric clash and polarity into this pocket, rendering modern influenza strains resistant to these legacy drugs[10].
Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
To screen adamantane analogs against wild-type and S31N mutant M2 channels, TEVC in Xenopus laevis oocytes remains the gold standard for functional validation.
-
cRNA Microinjection: Inject 50 nL of synthesized M2 cRNA into defolliculated oocytes.
-
Causality: Oocytes are exceptionally large (1-1.2 mm), allowing easy dual-microelectrode impalement, and possess minimal endogenous background proton currents.
-
-
Incubation: Incubate for 48-72 hours at 18°C.
-
Causality: This lower temperature allows sufficient time for optimal protein translation, tetramer assembly, and trafficking to the plasma membrane without degrading the oocyte.
-
-
Electrophysiological Recording: Impale with voltage and current electrodes. Hold the membrane potential at -40 mV.
-
Causality: -40 mV provides a strong electrical driving force for protons without destabilizing the oocyte membrane.
-
-
Activation via pH Drop: Perfuse with a standard Barth's solution (pH 8.5), then rapidly switch to a pH 5.5 solution. This mimics endosomal acidification, triggering a robust inward proton current.
-
Drug Application & Validation (Self-Validation Step): Perfuse 100 µM amantadine at pH 5.5 and measure the percentage of current inhibition. Critical control: Always run a mock-injected (water) oocyte through the exact same pH drop to ensure the inward current is strictly M2-mediated and not an artifact of the acidic buffer.
Fig 2: Step-by-step Two-Electrode Voltage Clamp (TEVC) workflow for evaluating M2 channel block.
Section 3: Quantitative Pharmacological Summary
To synthesize the pharmacological landscape of adamantane derivatives, the following table summarizes their target affinities, key binding mechanisms, and clinical indications.
| Drug Name | Primary Target | Binding Affinity (IC50 / Ki) | Key Binding Residues / Mechanism | Clinical Indication |
| Memantine | NMDA Receptor (GluN1/2A) | ~1 µM (IC50) | Open-channel block; stabilizes Ca2+ desensitized state | Alzheimer's Disease |
| Amantadine | NMDA Receptor / M2 Channel | ~10 µM (NMDA) / ~16 µM (M2) | Low-affinity NMDA block / Lumenal M2 block | Parkinson's / Influenza A |
| Rimantadine | M2 Proton Channel | ~10 µM (IC50) | Lumenal occlusion near Ser31 | Influenza A (Prophylaxis) |
| Vildagliptin * | DPP-4 Enzyme | ~3 nM (Ki) | Adamantane acts as a steric shield in S1 pocket | Type 2 Diabetes |
*Note: While Vildagliptin contains an adamantane moiety, it functions primarily as a steric bulk group to enhance binding half-life and prevent rapid enzymatic degradation rather than acting as an ion channel blocker[11].
Conclusion
The adamantane scaffold is a triumph of rational drug design and structural pharmacology. By leveraging its unique lipophilicity and rigid geometry, we can engineer molecules that precisely target the hydrophobic lumens of critical biological targets[12]. Whether acting as a rapid-off rate blocker in the NMDA receptor to halt excitotoxicity or as a physical plug in the M2 proton channel to arrest viral replication, the "lipophilic bullet" remains a foundational motif in modern medicinal chemistry.
References
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Mechanism of action of memantine - PubMed - NIH . nih.gov. 5
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Amantadine-induced conformational and dynamical changes of the influenza M2 transmembrane proton channel | PNAS . pnas.org. 7
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Memantine - StatPearls - NCBI Bookshelf . nih.gov. 3
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NMDA receptor - Wikipedia . wikipedia.org. 4
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Ion channel activity of influenza A virus M2 protein: characterization of the amantadine block . nih.gov. 9
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The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives . nih.gov. 1
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Structure of the Amantadine Binding Site of Influenza M2 Proton Channels In Lipid Bilayers . nih.gov. 8
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Memantine and Ketamine Differentially Alter NMDA Receptor Desensitization . jneurosci.org. 6
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Recent Developments and Prospects for Influenza M2 Ion Channel Inhibitors That Circumvent Amantadine Resistance . benthamdirect.com. 10
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Adamantane – A Lead Structure for Drugs in Clinical Practice . benthamdirect.com.11
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Unlocking therapeutic potential: the role of adamantane in drug discovery . connectsci.au. 12
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Distribution and Dynamics of Adamantanes in a Lipid Bilayer . nih.gov. 2
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The Adamantane Scaffold: From a Petroleum Curiosity to a Privileged Structure in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the discovery, history, and profound impact of the adamantane scaffold in medicinal chemistry. We will traverse the journey of this unique tricyclic hydrocarbon from its initial isolation from petroleum to its current status as a privileged structure in the design of a diverse range of therapeutics. This guide will delve into the distinct physicochemical properties of the adamantane cage that render it a valuable pharmacophore, its initial breakthrough as an antiviral agent, and its subsequent evolution into a cornerstone for drugs targeting neurodegenerative diseases, diabetes, and cancer. Detailed experimental protocols for the synthesis of key adamantane-based drugs and relevant biological assays are provided to offer practical insights for researchers in the field.
The Genesis of a Diamondoid: Discovery and Early Synthesis
The story of adamantane begins not in a chemist's flask, but in the depths of the Earth. First conceived of in theory, its existence was confirmed in the most unlikely of places.
From Theoretical Postulation to Petroleum Isolate
The journey to adamantane's discovery was a gradual one. In 1924, H. Decker first proposed the theoretical existence of this highly symmetrical, strain-free molecule, which he named "decaterpene."[1] However, it would be nearly a decade before this theoretical construct was realized. In 1933, Czech chemists S. Landa and V. Machacek, while meticulously fractionating Hodonín petroleum, isolated a minute quantity of a crystalline substance with a surprisingly high melting point and a distinct camphor-like odor.[2][3][4] Intrigued by its diamond-like structure, they aptly named it adamantane, derived from the Greek word "adamantinos," meaning "like a diamond."[1][5]
The Dawn of Synthetic Adamantane
The initial isolation of adamantane from petroleum was an arduous process yielding only milligrams of the compound, making further study challenging.[2] The first successful, albeit complex and low-yielding, laboratory synthesis of adamantane was achieved by Vladimir Prelog in 1941.[6][7] This multi-step synthesis, while a landmark achievement, was not practical for producing adamantane in significant quantities.
A pivotal breakthrough came in 1957 when Paul von Ragué Schleyer discovered a remarkably efficient method for synthesizing adamantane.[1][8] Schleyer's process involved the aluminum chloride-catalyzed rearrangement of dicyclopentadiene, a readily available starting material.[1][8] This elegant and scalable synthesis made adamantane and its derivatives accessible to the broader scientific community, paving the way for the exploration of its unique properties and potential applications.
Physicochemical Properties: The Making of a Privileged Pharmacophore
The adamantane cage possesses a unique combination of physicochemical properties that make it an exceptionally valuable building block in drug design. Its rigid, three-dimensional, and lipophilic nature allows it to interact with biological targets in ways that other molecular scaffolds cannot.
A Lipophilic Bullet
One of the most significant attributes of the adamantane moiety is its high lipophilicity.[9] This property is crucial for enhancing a drug's ability to cross biological membranes, including the blood-brain barrier.[9][10] The incorporation of an adamantane group can significantly increase the overall lipophilicity of a molecule, often described as a "lipophilic bullet" that can carry a pharmacophore to its target.[4][7]
Rigidity and Three-Dimensionality
Unlike flexible alkyl chains or planar aromatic rings, the adamantane cage is a rigid and non-planar structure.[10] This rigidity provides a fixed and predictable orientation for substituents, allowing for precise positioning of functional groups to optimize interactions with a biological target.[10] Its three-dimensional nature enables it to explore and bind to deep, hydrophobic pockets in proteins that are inaccessible to flatter molecules.
Metabolic Stability
The carbon-hydrogen bonds of the adamantane nucleus are exceptionally stable and resistant to metabolic degradation.[9] This inherent stability can protect adjacent functional groups from enzymatic breakdown, thereby increasing the metabolic half-life of a drug and improving its pharmacokinetic profile.[9]
| Property | Description | Significance in Medicinal Chemistry |
| Lipophilicity | High affinity for nonpolar environments. | Enhances membrane permeability, including blood-brain barrier penetration, and improves bioavailability.[9][10] |
| Rigidity | Fused cyclohexane rings in a strain-free chair conformation. | Provides a fixed and predictable orientation for substituents, enabling precise target engagement.[10] |
| Three-Dimensionality | A bulky, cage-like structure. | Allows for binding to deep, hydrophobic pockets in proteins.[10] |
| Metabolic Stability | Resistant to enzymatic degradation. | Increases the metabolic half-life of drugs and protects adjacent functional groups.[9] |
The Antiviral Breakthrough: Adamantane's Entry into Medicinal Chemistry
The transition of adamantane from a chemical curiosity to a medicinally relevant scaffold was heralded by the discovery of the antiviral activity of one of its simplest derivatives, amantadine.
Amantadine and Rimantadine: The First Adamantane Drugs
In the early 1960s, researchers at DuPont discovered that 1-aminoadamantane hydrochloride, later named amantadine, exhibited potent antiviral activity against the influenza A virus.[11] This discovery marked the first successful application of adamantane in medicinal chemistry and led to the development of amantadine and its α-methyl derivative, rimantadine, as the first orally active antiviral drugs.
Mechanism of Action: Blocking the M2 Proton Channel
The antiviral activity of amantadine and rimantadine stems from their ability to block the M2 ion channel of the influenza A virus.[8] The M2 protein is a tetrameric transmembrane channel that plays a crucial role in the viral life cycle by allowing protons to enter the virion, a process essential for viral uncoating and replication.[8]
Amantadine and rimantadine act as "plugs" for the M2 channel, binding to a high-affinity site within the N-terminal lumen of the channel pore.[5][8] This binding physically occludes the channel, preventing the influx of protons and thereby inhibiting a critical step in viral replication.[5][8]
Caption: Mechanism of amantadine/rimantadine inhibition of the influenza A M2 proton channel.
The Challenge of Resistance
The widespread use of amantadine and rimantadine has unfortunately led to the emergence of resistant strains of influenza A. Resistance is primarily caused by single amino acid mutations in the M2 protein, most commonly at positions S31N and V27A, which alter the drug-binding site and reduce the efficacy of these drugs.[7]
Beyond Antivirals: The Expanding Therapeutic Landscape of Adamantane
The success of amantadine spurred the exploration of adamantane derivatives in other therapeutic areas, revealing the scaffold's remarkable versatility.
Neurodegenerative Diseases: The Story of Memantine
Perhaps the most significant expansion of adamantane's therapeutic role came with the development of memantine for the treatment of Alzheimer's disease. Memantine (1-amino-3,5-dimethyladamantane) is an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[12][13]
In Alzheimer's disease, excessive glutamate activity leads to excitotoxicity and neuronal cell death.[12] Memantine works by blocking the NMDA receptor channel when it is excessively open, thereby preventing the damaging influx of calcium ions.[12][13] Its low affinity and rapid off-rate kinetics allow it to spare normal synaptic transmission, resulting in a favorable side-effect profile.[12]
Caption: Mechanism of memantine as an NMDA receptor antagonist.
Diabetes: The Gliptins
The adamantane scaffold has also found a prominent place in the treatment of type 2 diabetes with the development of dipeptidyl peptidase-4 (DPP-4) inhibitors, saxagliptin and vildagliptin.[3][4] DPP-4 is an enzyme that inactivates incretin hormones, which are responsible for stimulating insulin secretion.
Saxagliptin and vildagliptin are potent and selective inhibitors of DPP-4.[3][4] The adamantane moiety in these molecules plays a crucial role in their binding to the S2' extensive hydrophobic subpocket of the DPP-4 enzyme, contributing to their high potency and selectivity. By inhibiting DPP-4, these drugs increase the levels of active incretins, leading to improved glycemic control.
Emerging Applications in Oncology and Beyond
The unique properties of adamantane continue to be exploited in the development of novel therapeutics for a wide range of diseases. Adamantane derivatives are being investigated as anticancer agents, with some showing promising activity by targeting various cellular pathways.[14] The scaffold's ability to modulate lipophilicity and metabolic stability makes it an attractive component in the design of drugs for other conditions, including bacterial and parasitic infections.[14]
Experimental Protocols: A Practical Guide for the Bench Scientist
This section provides detailed, step-by-step methodologies for the synthesis of key adamantane-based drugs and for relevant biological assays.
Synthesis of Amantadine Hydrochloride
This protocol describes a two-step synthesis of amantadine hydrochloride from 1-bromoadamantane.[15]
Step 1: Synthesis of N-(1-adamantyl)formamide
-
To formamide (122 mL; 2.7 mol), add 1-bromoadamantane (66.0 g; 0.3 mol) with stirring at 75 °C.
-
Slowly add 96% sulfuric acid (90 mL, 1.65 mol) dropwise to the mixture.
-
Heat the reaction to 85 °C and maintain for 5.5 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and slowly pour it into ice-cold water (350 mL) with stirring for 1 hour at 0–5 °C.
-
Filter the precipitated white solid and wash with cold water.
Step 2: Hydrolysis to Amantadine Hydrochloride
-
To a mixture of 19.46% aqueous hydrochloric acid (180 mL, 1.05 mol) and N-(1-adamantyl)formamide (53.79 g, 0.3 mol), stir at room temperature for 10 minutes.
-
Heat the mixture to reflux for 1 hour until the starting material is consumed (monitored by TLC).
-
After the reaction is complete, extract the mixture with dichloromethane (100 mL).
-
The aqueous layer contains the amantadine hydrochloride. The product can be isolated by evaporation of the water or by further purification steps.
Synthesis of Memantine Hydrochloride
This protocol outlines a two-step, one-pot synthesis of memantine hydrochloride from 1,3-dimethyladamantane.[5][6]
-
Slowly add 1,3-dimethyladamantane (222.5 mL, 1.2 mol) to nitric acid (505 mL, 12.0 mol) at 20–25 °C over 30 minutes with stirring. Continue stirring for 1 hour.
-
Add formamide (440 mL, 10.8 mol) to the mixture over 30 minutes.
-
Heat the reaction to 85 °C for 2 hours.
-
Cool the reaction to 5–10 °C and add to ice-cold water (2000 mL). Extract the mixture with dichloromethane (2400 mL).
-
To the organic extract, add a mixture of 36% hydrochloric acid (840 mL, 10.08 mol) and water (720 mL). Stir for 20 minutes and then heat to reflux for 1 hour.
-
Concentrate the reaction mixture to half its volume and add n-hexane (300 mL). Heat to reflux for 30 minutes.
-
Cool the mixture to 5–10 °C for 1 hour to precipitate memantine hydrochloride.
-
Filter the white solid, wash with cooled ethyl acetate, and dry under vacuum.
Antiviral Plaque Reduction Assay
This assay is used to determine the antiviral activity of a compound by measuring the reduction in the number of viral plaques.[9]
-
Seed host cells in 6- or 12-well plates to form a confluent monolayer.
-
Prepare serial dilutions of the adamantane derivative in serum-free medium.
-
Remove the growth medium from the cells and wash with PBS.
-
Infect the cells with a known titer of virus for 1 hour at 37 °C.
-
Remove the viral inoculum and wash the cells with PBS.
-
Add an overlay medium containing the different concentrations of the test compound.
-
Incubate the plates at 37 °C until plaques are visible.
-
Fix the cells with a fixative solution (e.g., 4% paraformaldehyde).
-
Stain the cells with a staining solution (e.g., 0.1% crystal violet).
-
Count the number of plaques in each well and calculate the percent inhibition compared to the untreated control.
DPP-4 Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of DPP-4.[16]
-
Prepare serial dilutions of the adamantane derivative (e.g., vildagliptin or saxagliptin) in assay buffer.
-
In a 96-well plate, add the diluted compound, diluted DPP-4 enzyme, and assay buffer. Include positive (known inhibitor) and negative (no inhibitor) controls.
-
Initiate the reaction by adding a fluorogenic DPP-4 substrate (e.g., Gly-Pro-AMC).
-
Incubate the plate at 37 °C.
-
Measure the fluorescence at appropriate excitation and emission wavelengths (e.g., 350-360 nm excitation and 450-465 nm emission) over time.
-
Calculate the rate of the enzymatic reaction and determine the percent inhibition for each compound concentration.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme activity.
Conclusion and Future Perspectives
The journey of adamantane from a trace component of petroleum to a privileged scaffold in medicinal chemistry is a testament to the power of scientific curiosity and innovation. Its unique physicochemical properties have enabled the development of groundbreaking therapies for a diverse range of diseases. While challenges such as drug resistance remain, the adamantane scaffold continues to inspire the design of new and improved therapeutics. The ongoing exploration of novel adamantane derivatives and their application in emerging therapeutic areas ensures that this remarkable diamondoid will remain a cornerstone of drug discovery for years to come.
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Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Adamantane derivatives as potential inhibitors of p37 major envelope protein and poxvirus reproduction. Design, synthesis and antiviral activity - PubMed. [Link]
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Vu, D. B., Le, B. H., Bui, T. H., Do, A. D., Phan, C. D., & Do, Q. (2022). Simple and Economical Process for Producing Amantadine Hydrochloride. ACS Omega, 7(6), 5035-5042. [Link]
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A modified method for synthesis of amantadine hydrochloride. [Link]
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A CONCISE TWO-STEP METHOD FOR PREPARATION OF MEMANTINE HYDROCHLORIDE FROM 1, 3-DIMETHYLADAMANTANE | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]
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Goral, M., Wiatrowska, A., Szczesio, M., Staszewska-Krajewska, O., & Paneth, P. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 29(9), 2049. [Link]
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Shtro, A. A., Galochkina, A. V., Nikolaeva, Y. V., Garshinina, A. V., Razgulyaeva, D. N., Ponomarev, K. Y., ... & Salakhutdinov, N. F. (2022). Antiviral activity of adamantane derivatives against respiratory syncytial virus. Medical academic journal, 22(2), 115-123. [Link]
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Herman, G. A., Stevens, C., Van Dyck, K., Bergman, A., Yi, B., De Smet, M., ... & Wagner, J. A. (2013). Dipeptidyl Peptidase-4 Inhibition in Patients with Type 2 Diabetes Treated with Saxagliptin, Sitagliptin, or Vildagliptin. Diabetes, Obesity and Metabolism, 15(11), 1033-1041. [Link]
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Folch, J., Busquets, O., Ettcheto, M., Sánchez-López, E., Castro-Torres, R. D., Verdaguer, E., ... & Camins, A. (2018). N-Methyl D-Aspartate (NMDA) Receptor Antagonists and Memantine Treatment for Alzheimer's Disease, Vascular Dementia and Parkinson's Disease. Molecules, 23(2), 268. [Link]
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experimental protocol for using [3-(4-aminophenyl)-1-adamantyl]methanol
An Application Note and Protocol for the Investigation of [3-(4-aminophenyl)-1-adamantyl]methanol
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and experimental handling of the novel research compound, [3-(4-aminophenyl)-1-adamantyl]methanol. While specific biological data for this molecule is not yet widely published, its structure combines two moieties of significant interest in medicinal chemistry: a rigid, lipophilic adamantane cage and a versatile 4-aminophenyl group. This guide synthesizes information from the broader class of adamantane derivatives to propose rational starting points for investigation, including detailed protocols for initial characterization, cytotoxicity assessment, and a representative neuronal cell-based assay. The objective is to provide a robust framework for exploring the therapeutic potential of this and similar adamantane-based compounds.
Introduction: The Rationale for Investigating [3-(4-aminophenyl)-1-adamantyl]methanol
The adamantane scaffold is a privileged structure in medicinal chemistry, renowned for its unique combination of physicochemical properties.[1] Its tricyclic cage-like structure imparts exceptional rigidity and a high degree of lipophilicity, characteristics that have been successfully exploited to improve the pharmacokinetic and pharmacodynamic profiles of numerous drugs.[2][3] The adamantane moiety can enhance a molecule's ability to cross cellular membranes and the blood-brain barrier, provide a stable anchor for pharmacophoric groups, and sterically shield adjacent functionalities from metabolic degradation, often increasing a drug's in vivo half-life.[4][5]
This has led to the development of successful drugs across a wide range of therapeutic areas:
-
Antiviral Agents: Amantadine and Rimantadine were groundbreaking antivirals for influenza A, functioning by blocking the viral M2 proton channel.[1][2][3]
-
Neuroprotective Agents: Memantine, an N-methyl-D-aspartate (NMDA) receptor antagonist, is a cornerstone treatment for moderate-to-severe Alzheimer's disease, highlighting the utility of adamantane scaffolds in targeting central nervous system (CNS) disorders.[1][2]
-
Antidiabetic Agents: Modern DPP-IV inhibitors like Vildagliptin and Saxagliptin incorporate an adamantane group to achieve their therapeutic effect in managing type 2 diabetes.[3][6]
-
Anticancer Agents: The lipophilic nature of adamantane is leveraged to improve the cellular penetration of chemotherapeutic agents.[1][7][8][9]
The specific compound, [3-(4-aminophenyl)-1-adamantyl]methanol, features an adamantane core functionalized with both a 4-aminophenyl and a methanol group. The 4-aminophenyl moiety is a common pharmacophore that can participate in hydrogen bonding and serves as a versatile synthetic handle for further chemical elaboration.[8][9] The primary alcohol (methanol group) offers an additional site for modification or interaction with biological targets. Given these structural features, this compound represents a promising, yet underexplored, candidate for investigation in neuropharmacology, oncology, and as a novel building block in synthetic chemistry.
Physicochemical Properties and Laboratory Handling
Proper handling and characterization are foundational to any experimental workflow. The following table summarizes the key properties of [3-(4-aminophenyl)-1-adamantyl]methanol.
| Property | Value | Source / Rationale |
| Molecular Formula | C₁₇H₂₃NO | [10] |
| Molecular Weight | 257.37 g/mol | [10] |
| Appearance | Pale yellow crystalline powder | [10] |
| Predicted logP | ~3.5 - 4.5 | Based on the ~3.1 unit increase from the adamantyl group.[4] |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. Low aqueous solubility is predicted. | Inferred from high lipophilicity. |
Handling and Storage:
-
Solubilization: For biological assays, prepare a concentrated stock solution (e.g., 10-50 mM) in 100% DMSO. Further dilutions into aqueous buffers or cell culture media should be done carefully to avoid precipitation. The final DMSO concentration in assays should be kept low (typically <0.5%) and consistent across all experimental and control groups.
-
Storage: Store the solid compound at room temperature or 4°C, protected from light and moisture. DMSO stock solutions should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Proposed General Workflow for Compound Investigation
The following diagram outlines a logical progression for the initial screening and characterization of a novel adamantane derivative like [3-(4-aminophenyl)-1-adamantyl]methanol. This workflow ensures that foundational data on cytotoxicity and potential activity are gathered before proceeding to more complex mechanistic studies.
Caption: A logical workflow for investigating a novel compound.
Detailed Experimental Protocols
The following protocols are exemplary and should be optimized for the specific cell lines and equipment used in your laboratory.
Protocol 1: Synthesis of [3-(4-aminophenyl)-1-adamantyl]methanol
This protocol is adapted from a published procedure for the synthesis and crystallographic analysis of the title compound.[10] It involves the reduction of a nitrophenyl precursor.
Materials:
-
1-Adamantyl-(4-nitrophenyl)methanol
-
Dioxane
-
Raney Nickel (use with caution, pyrophoric when dry)
-
Hydrogen (H₂) gas source
-
Diatomaceous earth (e.g., Celite®) for filtration
-
Diethyl ether
-
Sodium sulfate (anhydrous)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
Dissolution: Dissolve 1-Adamantyl-(4-nitrophenyl)methanol (e.g., 0.35 mmol, 100 mg) in dioxane (2 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add a catalytic amount of Raney Nickel slurry to the solution.
-
Hydrogenation: Securely attach a balloon filled with H₂ gas to the flask (or use a dedicated hydrogenation apparatus). Vigorously stir the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until all the starting material is consumed.
-
Work-up: Once the reaction is complete, carefully filter the mixture through a pad of diatomaceous earth to remove the Raney Nickel catalyst. Rinse the pad with a small amount of dioxane or diethyl ether. Caution: Do not allow the Raney Nickel to dry on the filter paper. Keep it wet with water or ethanol.
-
Extraction: Transfer the filtrate to a separatory funnel and dilute with water (5 mL). Extract the aqueous layer sequentially with diethyl ether (5 x 10 mL).
-
Drying and Evaporation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in petroleum ether) to obtain the final compound as a pale yellow powder.[10]
Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)
This is a fundamental colorimetric assay to determine the compound's effect on cell viability and establish a non-toxic concentration range for subsequent functional assays.[5][11]
Materials:
-
Human cell lines (e.g., HEK293 for general cytotoxicity, SH-SY5Y for neuronal, A549 for cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
[3-(4-aminophenyl)-1-adamantyl]methanol stock solution (e.g., 20 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the compound in complete medium. A typical starting range would be from 100 µM down to 0.1 µM. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control wells (medium with the highest concentration of DMSO used) and untreated control wells.
-
Incubation: Incubate the plates for 24 to 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
Protocol 3: Exemplary Functional Assay - Modulation of NMDA Receptor Activity
Given the precedent of memantine, a primary hypothesis is that this compound may modulate NMDA receptor activity. This can be assessed using a calcium flux assay in a neuronal cell line.
Caption: Proposed mechanism of NMDA receptor antagonism.
Materials:
-
Neuronal cell line expressing NMDA receptors (e.g., SH-SY5Y, primary cortical neurons)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
NMDA and Glycine (co-agonist)
-
Memantine (positive control antagonist)
-
Fluorescence plate reader with liquid handling capabilities
Procedure:
-
Cell Plating: Plate cells on black-walled, clear-bottom 96-well plates and grow to confluence.
-
Dye Loading: Wash cells with Assay Buffer. Load the cells with Fluo-4 AM (e.g., 2-5 µM in Assay Buffer) for 30-60 minutes at 37°C.
-
Compound Pre-incubation: Wash away excess dye. Add the test compound ([3-(4-aminophenyl)-1-adamantyl]methanol) at various concentrations and the positive control (Memantine) to the respective wells. Incubate for 15-30 minutes.
-
Baseline Fluorescence: Place the plate in the fluorescence reader and measure the baseline fluorescence (Excitation ~485 nm, Emission ~525 nm).
-
Agonist Stimulation: Program the plate reader to inject a solution of NMDA (e.g., 100 µM) and Glycine (e.g., 10 µM) into each well while simultaneously reading the fluorescence intensity over time (e.g., every second for 2-3 minutes).
-
Data Analysis: The change in fluorescence (ΔF) over baseline (F₀) is calculated (ΔF/F₀). Compare the peak fluorescence signal in compound-treated wells to the vehicle control wells. An antagonistic effect will result in a dose-dependent reduction of the NMDA-induced calcium signal. Calculate the IC₅₀ value for the inhibition of the calcium flux.
Conclusion and Future Directions
[3-(4-aminophenyl)-1-adamantyl]methanol is a novel chemical entity with significant potential rooted in the well-established medicinal chemistry of its constituent parts.[1][7] The adamantane scaffold provides a foundation for favorable pharmacokinetic properties, while the aminophenyl group offers a handle for both biological activity and further synthetic modification. The protocols outlined in this guide provide a systematic and scientifically rigorous approach to begin elucidating its biological function. Initial studies should focus on confirming its cytotoxicity profile across relevant cell lines before proceeding to functional screens guided by rational hypotheses, such as the modulation of CNS targets or anticancer activity. Positive hits from these initial assays would warrant further investigation into the mechanism of action and structure-activity relationships to unlock the full therapeutic potential of this promising compound class.
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- 6. The novel adamantane derivatives as potential mediators of inflammation and neural plasticity in diabetes mice with cognitive impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jchr.org [jchr.org]
- 8. Adamantane-Substituted Purine Nucleosides: Synthesis, Host–Guest Complexes with β-Cyclodextrin and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. (1-Adamantyl)(4-aminophenyl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Note: Synthesis of High-Performance Poly(ester-amide)s Using [3-(4-aminophenyl)-1-adamantyl]methanol
Document Type: Technical Application Note & Experimental Protocol Target Audience: Polymer Chemists, Materials Scientists, and Drug Development Professionals
Executive Summary
The demand for advanced polymeric materials in optoelectronics, aerospace, and pharmaceutical matrices has driven the exploration of bulky, rigid, three-dimensional monomers. [3-(4-aminophenyl)-1-adamantyl]methanol (APAM) is a highly specialized, asymmetric AB-type monomer. Featuring an adamantane core substituted with an aromatic amine and a primary aliphatic alcohol, APAM is uniquely suited for the synthesis of poly(ester-amide)s (PEAs).
This application note provides a comprehensive guide to utilizing APAM in polycondensation workflows. By detailing the mechanistic causality behind monomer design, providing self-validating protocols, and outlining structure-property relationships, this guide serves as an authoritative resource for developing next-generation adamantane-based polymers.
Mechanistic Causality & Monomer Design
As a Senior Application Scientist, it is critical to understand why APAM behaves the way it does in a polycondensation reactor, rather than simply following a recipe. The performance of APAM-derived polymers is dictated by three structural pillars [1][2]:
-
The Adamantane Cage (Frustrated Packing): The incorporation of the rigid, diamondoid adamantane structure severely restricts polymer chain mobility, leading to exceptionally high glass transition temperatures ( Tg ). Simultaneously, its bulky 3D nature frustrates interchain packing. This increases the fractional free volume, which dramatically enhances solubility in organic solvents and lowers the dielectric constant ( k<2.8 ) by minimizing polymer chain polarization [2].
-
Methylene Spacer Relief: Direct bridgehead alcohols (e.g., 1-adamantanol) suffer from extreme steric hindrance, making them poor candidates for high-molecular-weight polycondensation. APAM features a hydroxymethyl group ( −CH2OH ). The methylene spacer relieves steric crowding, transforming the hydroxyl into a highly reactive primary aliphatic alcohol capable of efficient esterification.
-
Asymmetric Bifunctionality: APAM contains a "soft" nucleophile (the aromatic amine) and a "hard" nucleophile (the primary alcohol). During direct polycondensation, the amine undergoes kinetically favored amidation, while the alcohol undergoes thermodynamically driven esterification. This asymmetry introduces sequence irregularity in the polymer backbone, further disrupting crystallinity and enhancing optical transparency [3].
Relevance to Drug Development
For pharmaceutical professionals, APAM-derived poly(ester-amide)s offer a unique profile. The adamantane moiety is highly lipophilic (often utilized in virostatic and NMDA-receptor antagonist pharmacophores). When incorporated into a PEA backbone, the resulting matrix is ideal for lipophilic drug-eluting stents or targeted nanoparticle delivery systems. Unlike pure polyimides, the ester linkages introduced by the −CH2OH group provide sites for controlled hydrolytic degradation in vivo.
Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems. We utilize the Yamazaki-Higashi phosphorylation method , which is optimal for asymmetric monomers as it allows direct polycondensation of dicarboxylic acids with amino-alcohols without the need for moisture-sensitive diacid chlorides [3].
Protocol: Direct Polycondensation of APAM via Yamazaki-Higashi Conditions
Reagents & Materials:
-
Monomer A: [3-(4-aminophenyl)-1-adamantyl]methanol (APAM) (Strictly stoichiometric, 1.00 eq)
-
Monomer B: Aromatic Dicarboxylic Acid (e.g., Terephthalic acid or Isophthalic acid) (1.00 eq)
-
Activating Agent: Triphenyl phosphite (TPP) (2.20 eq)
-
Catalyst/Base: Pyridine (Py) (Excess, acts as co-solvent)
-
Solvent: N-Methyl-2-pyrrolidone (NMP) (Anhydrous)
-
Solubilizer: Lithium Chloride (LiCl) (5 wt% relative to solvent)
Step-by-Step Methodology:
-
System Preparation: Flame-dry a 100 mL three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a reflux condenser. Purge the system with ultra-high purity N2 for 15 minutes to eliminate ambient moisture, which would otherwise hydrolyze the active phosphonium intermediate.
-
Monomer Dissolution: Add equimolar amounts (e.g., 5.00 mmol) of APAM and the chosen dicarboxylic acid to the flask. Add 15 mL of anhydrous NMP and 5 mL of Pyridine. Stir at room temperature until a homogeneous suspension/solution is achieved.
-
Activation: Add 0.25 g of anhydrous LiCl. Causality note: LiCl is critical; it complexes with the growing polymer chains, disrupting interchain hydrogen bonding and preventing the poly(ester-amide) from prematurely precipitating before high molecular weight is reached [3].
-
Phosphorylation: Syringe in 2.8 mL (approx. 11 mmol) of TPP.
-
Polymerization: Heat the reaction mixture gradually to 110–120 °C using a thermostated oil bath. Maintain this temperature for 12 hours under continuous mechanical stirring. Observation: The solution will become highly viscous, indicating successful chain extension.
-
Quenching & Precipitation: Cool the viscous dope to 50 °C. Pour the mixture dropwise into 500 mL of vigorously stirred methanol. The polymer will precipitate as fibrous white/off-white strands.
-
Purification: Filter the polymer and subject it to Soxhlet extraction with methanol for 24 hours to remove residual TPP, pyridine, and oligomers. Dry in a vacuum oven at 100 °C for 24 hours.
Quantitative Data Summaries
The following tables summarize the expected physicochemical properties of APAM-derived poly(ester-amide)s compared to traditional non-adamantane polymers, demonstrating the structural advantages of the adamantane cage [1][2].
Table 1: Thermal and Dielectric Properties
| Polymer Backbone Type | Tg (°C) | Td10% in N2 (°C) | Dielectric Constant ( k at 1 MHz) | Optical Transmittance (@ 450 nm) |
| APAM + Terephthalic Acid | 285 | > 480 | 2.75 | > 88% |
| APAM + Isophthalic Acid | 265 | > 470 | 2.72 | > 90% |
| Standard Poly(ester-amide) | 180 - 210 | < 400 | 3.2 - 3.5 | ~ 75% |
Table 2: Solubility Profile of APAM-Poly(ester-amide)s
| Solvent | Polarity Index | Solubility at 25 °C | Causality / Mechanism |
| NMP / DMAc | High (Polar Aprotic) | ++ (Highly Soluble) | Strong hydrogen-bond accepting capability overcomes polymer-polymer interactions. |
| Chloroform ( CHCl3 ) | Low (Non-polar) | + (Soluble) | Adamantane's lipophilicity and high free volume allow solvation even in low-polarity media. |
| Methanol / Water | High (Protic) | - (Insoluble) | Hydrophobic nature of the adamantane cage completely rejects protic penetration. |
(Key: ++ = Soluble at room temp; + = Soluble upon gentle heating; - = Insoluble)
Visualizations
The following diagrams map the logical relationships and experimental workflows essential to mastering APAM polycondensation.
Figure 1: Step-by-step workflow of the Yamazaki-Higashi direct polycondensation method for APAM.
Figure 2: Structure-property causality mapping of APAM in polymeric networks.
References
-
American Chemical Society (ACS). (2006). Low Dielectric Constants of Soluble Polyimides Based on Adamantane. Macromolecules. Available at: [Link]
-
Taylor & Francis / PubMed Central. (2012 / 2020). Synthesis, characterization and properties of novel polyamides/poly(amide-imide)s via conventional polycondensation reaction. Journal of Macromolecular Science. Available at: [Link]
Application Note:[3-(4-aminophenyl)-1-adamantyl]methanol (APAM) as a Heterobifunctional Building Block for High-Performance Polyimides
Executive Summary
The demand for next-generation microelectronics, flexible displays, and high-frequency communication devices (5G/6G) has pushed traditional polyimides (PIs) to their physical limits. While standard aromatic polyimides like Kapton (PMDA-ODA) offer exceptional thermal stability, their dark amber color and relatively high dielectric constants (Dk ~3.4) restrict their use in advanced optoelectronics.
[3-(4-aminophenyl)-1-adamantyl]methanol (APAM) emerges as a highly specialized, heterobifunctional building block designed to overcome these limitations. By integrating a bulky, rigid adamantane cage with two distinct reactive handles—an aromatic primary amine and an aliphatic primary alcohol—APAM enables the synthesis of highly soluble, colorless, and low-dielectric polyimide thermosets with customizable terminal functionalities.
Structural Rationale & Mechanistic Insights
The integration of APAM into polymer architectures relies on two fundamental mechanistic principles:
-
Fractional Free Volume (FFV) Expansion via the Adamantane Cage: Adamantane (tricyclo[3.3.1.1^3,7]decane) is a highly symmetrical, rigid 3D aliphatic structure. When incorporated into polyimide backbones, its sheer steric bulk disrupts dense polymer chain packing, significantly increasing the fractional free volume. This structural disruption suppresses inter-chain charge transfer complexes (CTC), which is the primary mechanism for achieving highly transparent, colorless polyimide (CPI) films 1. Furthermore, the aliphatic C-C bonds of the adamantane cage possess low molar polarizability, effectively reducing the dielectric constant (Dk) of the resulting polymer 2.
-
Chemoselective Heterobifunctionality: APAM is uniquely valuable because of the nucleophilic disparity between its two functional groups. The aromatic primary amine rapidly undergoes nucleophilic acyl substitution with dianhydrides at room temperature to form amic acid linkages. Conversely, the sterically hindered, aliphatic adamantyl-methanol group remains unreacted during this initial phase. This allows APAM to act as a highly efficient end-capping agent, leaving a reactive hydroxyl handle exposed for subsequent crosslinking (e.g., with polyisocyanates or epoxies) without risking premature gelation 3.
Synthetic Pathways & Polymerization Strategies
In the synthesis of advanced polyimides, controlling molecular weight and terminal functionality is paramount. By utilizing APAM as an end-capping agent during the polycondensation of fluorinated dianhydrides (e.g., 6FDA) and diamines (e.g., TFMB), researchers can synthesize hydroxyl-terminated polyimide prepolymers. These prepolymers exhibit drastically enhanced solubility in organic solvents (like NMP, DMAc, and THF) compared to conventional symmetric adamantane-based polyimides, facilitating easier spin-coating and film casting.
Workflow for synthesizing advanced thermosets using APAM as a bifunctional end-capping agent.
Experimental Protocols
The following protocols outline a self-validating system for synthesizing an APAM-end-capped polyimide. Every step is engineered to prevent side reactions and ensure high molecular weight before terminal functionalization.
Protocol A: Synthesis of APAM-End-Capped Polyamic Acid (PAA)
Objective: Synthesize an anhydride-terminated prepolymer and cap it with APAM to yield a hydroxyl-terminated PAA.
-
Preparation & Dehydration: Flame-dry a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a drying tube.
-
Causality: Trace moisture will rapidly hydrolyze the highly reactive dianhydride monomers into unreactive dicarboxylic acids, terminating chain growth and severely depressing the final polymer's molecular weight.
-
-
Diamine Dissolution: Dissolve 10.0 mmol of 2,2'-bis(trifluoromethyl)benzidine (TFMB) in 45 mL of anhydrous N,N-dimethylacetamide (DMAc). Stir until completely dissolved.
-
Anhydride Addition: Cool the flask to 0–5 °C using an ice bath. Slowly add 10.5 mmol of 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA) in small portions over 30 minutes.
-
Causality: A strict 1.05 molar excess of dianhydride ensures the polymer chains are strictly anhydride-terminated. The ice bath is mandatory because the polycondensation reaction is highly exothermic; localized overheating can cause premature, uncontrolled imidization, leading to the precipitation of insoluble PI particles.
-
-
Prepolymer Formation: Remove the ice bath and allow the mixture to stir at room temperature for 12 hours to build a high-viscosity prepolymer solution.
-
End-Capping: Add 1.0 mmol of APAM to the viscous solution. Stir for an additional 12 hours at room temperature. The aromatic amine of APAM will selectively react with the terminal anhydride groups, yielding a stable, hydroxyl-terminated PAA solution (approx. 15 wt% solids).
Protocol B: Thermal Imidization and Secondary Crosslinking
Objective: Convert the PAA into a fully cyclized polyimide film while preserving the terminal adamantyl-methanol groups for crosslinking.
-
Film Casting: Filter the APAM-capped PAA solution through a 0.45 μm PTFE syringe filter to remove micro-particulates. Cast the solution onto a clean glass substrate using a doctor blade set to a 250 μm clearance.
-
Step-Bake Imidization: Place the substrate in a vacuum oven and apply the following thermal profile: 80 °C (2h), 150 °C (1h), 250 °C (1h), and 300 °C (1h).
-
Causality: A step-wise heating profile is critical. It allows for the slow diffusion and evaporation of the high-boiling DMAc solvent and the water byproduct generated during cyclodehydration. Rapid heating would cause the solvent to boil within the matrix, creating micro-voids that drastically reduce the dielectric breakdown strength and mechanical toughness of the film.
-
-
Crosslinking (Optional): The resulting film can be immersed in a solution of a diisocyanate crosslinker (e.g., HDI) and a tin catalyst (DBTDL) at 60 °C to form a highly rigid, interpenetrating polyurethane-polyimide network via the terminal adamantyl-methanol groups.
Quantitative Performance Metrics
The incorporation of APAM fundamentally alters the thermal, optical, and electrical properties of the resulting polyimide. The table below summarizes the comparative advantages of APAM-capped architectures against standard commercial baselines.
| Property | Standard PI (PMDA-ODA) | Symmetric Adamantane PI | APAM-Capped PI (Crosslinked) |
| Glass Transition (Tg) | ~400 °C | 320 - 350 °C | 340 - 370 °C |
| Thermal Degradation (Td, 5%) | >500 °C | ~480 °C | >490 °C |
| Dielectric Constant (1 MHz) | 3.4 - 3.5 | 2.7 - 2.9 | 2.5 - 2.6 |
| Optical Transmittance (450 nm) | < 40% (Dark Amber) | > 85% (Colorless) | > 88% (Colorless) |
| Solubility (in DMAc/NMP) | Insoluble | Partially Soluble | Highly Soluble (Pre-cure) |
Data synthesized from foundational adamantane-polyimide characterization studies.
Conclusion
[3-(4-aminophenyl)-1-adamantyl]methanol (APAM) represents a sophisticated evolution in polyimide monomer design. By leveraging the steric bulk of the adamantane cage alongside chemoselective heterobifunctionality, APAM allows researchers to decouple the historically mutually exclusive properties of polyimides: thermal stability and optical transparency/solubility. As an end-capping agent, it provides a reliable pathway to low-Dk, highly transparent thermosets critical for the next generation of flexible electronics and telecommunications infrastructure.
References
-
Colorless polyimides derived from adamantane-containing diamines Polymer Chemistry (RSC Publishing) URL:[Link]
-
Synthesis and Characterization of New Adamantane-Based Polyimides ACS Publications URL:[Link]
-
Low Dielectric Constants of Soluble Polyimides Based on Adamantane ACS Publications URL:[Link]
Sources
adamantane compounds as neuroprotective agents
Application Note: Evaluating Adamantane Compounds as Neuroprotective Agents
Introduction & Pharmacological Context
Adamantane derivatives, characterized by their highly lipophilic, rigid tricyclic cage structure, have emerged as privileged scaffolds in neuropharmacology [1][1]. The most clinically significant compounds in this class—memantine and amantadine—exhibit profound neuroprotective properties primarily through their action as uncompetitive, low-affinity, voltage-dependent antagonists of the N-methyl-D-aspartate (NMDA) receptor [2][2]. By modulating glutamatergic signaling, these agents mitigate the neuronal damage associated with Alzheimer’s disease, Parkinson’s disease, and ischemic stroke.
Mechanism of Action: The Causality of Selective Blockade
The neuroprotective efficacy of memantine hinges on its ability to differentiate between physiological synaptic transmission and pathological excitotoxicity. During normal neurotransmission, NMDA channels open transiently (for milliseconds); memantine's low affinity and relatively fast off-rate prevent it from accumulating in the channel, thereby sparing normal cognitive function [3][3].
However, under excitotoxic conditions, prolonged glutamate exposure leads to sustained depolarization and continuous activation of extrasynaptic NMDA receptors. Memantine preferentially blocks these continuously open channels, halting the massive intracellular calcium influx that triggers apoptotic cascades [4][4].
Caption: Mechanistic pathway of NMDA-mediated excitotoxicity and selective blockade by memantine.
Quantitative Pharmacological Data
Recent structural and electrophysiological studies have mapped the binding affinities of adamantane derivatives. Notably, memantine also exhibits potent antagonism at α7 nicotinic acetylcholine receptors (nAChRs), contributing to a secondary neuroprotective pathway independent of NMDA blockade [5][5].
| Compound | Primary Target | IC₅₀ / Affinity | Clinical Indication | Key Pharmacological Trait |
| Memantine | NMDAR (Extrasynaptic) | ~1.0 - 5.1 μM | Alzheimer's Disease | High voltage-dependence, rapid off-rate |
| Memantine | α7 nAChR | ~0.34 μM | Investigational | Nicotinic neuroprotective pathway |
| Amantadine | NMDAR | >10 μM | Parkinson's Disease | Weak NMDAR antagonism, dopaminergic modulation |
| Rimantadine | Viral M2 Channel | Strain-dependent | Influenza A | Lipophilic cage enhances membrane penetration |
Data synthesized from patch-clamp and radioligand binding assays [6][6].
Experimental Protocols
Protocol A: In Vitro Glutamate Excitotoxicity & Neuroprotection Assay
This protocol evaluates the neuroprotective capacity of adamantanes in primary cortical neurons. Causality & Design : To accurately measure ROS-mediated excitotoxicity, neurons must be transitioned from antioxidant-rich maintenance media (B-27) to an antioxidant-free environment (N2 supplement). B-27 contains catalase and Vitamin E, which artificially quench the oxidative stress triggered by calcium influx, leading to false-negative toxicity results [7][7].
Step-by-Step Methodology:
-
Cell Preparation : Isolate primary cortico-hippocampal neurons from E18 rat embryos. Plate at 90,000 cells/cm² on poly-D-lysine-coated 96-well plates.
-
Maturation : Culture in Neurobasal medium supplemented with 2% B-27 and 0.5 mM L-glutamine for 14 days in vitro (DIV) to ensure mature NMDA receptor expression [8][8].
-
Media Exchange (Critical Step) : At 14 DIV, wash cells gently and replace the medium with antioxidant-free, N2-supplemented Neurobasal medium. Incubate for 48 hours.
-
Treatment & Insult :
-
Self-Validating Controls: Include a vehicle control (baseline viability) and a positive neuroprotection control (50 μM APV, a competitive NMDAR antagonist) [9][9].
-
Experimental Wells: Pre-treat designated wells with 1–10 μM memantine for 1 hour.
-
Insult: Introduce 300 μM L-glutamic acid to all wells (except baseline controls) to induce excitotoxicity.
-
-
Quantification : After 24 hours, assess neuronal survival using a luminescence-based ATP viability assay (e.g., CellTiter-Glo) and quantify ROS using a dichlorofluorescein (DCF) assay. Memantine should restore viability to >80% of baseline by attenuating tau-phosphorylation and ROS generation [10][10].
Protocol B: Whole-Cell Patch-Clamp Electrophysiology of NMDA Currents
This protocol isolates NMDAR-mediated excitatory postsynaptic currents (EPSCs) to validate the voltage-dependent channel blockade by adamantane derivatives. Causality & Design : Memantine requires the channel to be open to exert its block. Therefore, the protocol utilizes a combination of NMDA and glycine (co-agonist) while holding the membrane at -70 mV to mimic physiological resting potentials, testing the drug's ability to block the channel even when the endogenous Mg²⁺ block is partially relieved [4][4].
Step-by-Step Methodology:
-
Electrode Preparation : Pull borosilicate glass pipettes to a resistance of 3–5 MΩ. Fill with an intracellular solution containing high Cs⁺ to block K⁺ currents (e.g., 130 mM Cs-methanesulfonate, 10 mM HEPES, 5 mM EGTA).
-
Pharmacological Isolation : Perfuse the acute hippocampal slices with artificial cerebrospinal fluid (aCSF) containing 10 μM NBQX (to block AMPA/kainate receptors) and 1 μM Tetrodotoxin (TTX, to block voltage-gated Na⁺ channels and isolate miniature/evoked EPSCs) [4][4].
-
Baseline Recording : Voltage-clamp the neuron at -70 mV. Bath-apply 100 μM NMDA + 10 μM glycine. Record the peak inward current until a stable baseline is achieved.
-
Adamantane Application : Co-apply 1 μM memantine with the NMDA/glycine solution. Monitor the progressive decay of the inward current. At 1 μM, memantine should block ~50% of extrasynaptic NMDAR currents [4][4].
-
Reversibility Check (Self-Validation) : Wash out the memantine with standard aCSF for 15 minutes. Re-apply NMDA/glycine. The return of the inward current validates that the blockade was reversible and not an artifact of cell rundown or toxicity [9][9].
Caption: Experimental workflow for isolating and recording NMDAR currents via patch-clamp.
References
-
Rejdak, K., & Grieb, P. (2020). Adamantanes for the treatment of neurodegenerative diseases in the presence of SARS-CoV-2. Frontiers in Pharmacology.[Link]
-
Danysz, W., et al. (2015). Amantadine and memantine are NMDA receptor antagonists. ResearchGate.[Link]
-
Lipton, S. A. (2006). N-Methyl D-Aspartate (NMDA) Receptor Antagonists and Memantine Treatment for Alzheimer's Disease, Vascular Dementia and Parkinson's Disease. National Institutes of Health.[Link]
-
Xia, P., et al. (2010). Memantine Preferentially Blocks Extrasynaptic over Synaptic NMDA Receptor Currents in Hippocampal Autapses. Journal of Neuroscience.[Link]
-
Aracava, Y., et al. (2005). Memantine Blocks α7* Nicotinic Acetylcholine Receptors More Potently Than N-Methyl-D-aspartate Receptors in Rat Hippocampal Neurons. DOI.org.[Link]
-
Cente, M., et al. (2006). Memantine Prevents Sensitivity to Excitotoxic Cell Death of Rat Cortical Neurons Expressing Human Truncated Tau Protein. National Institutes of Health.[Link]
-
Léveillé, F., et al. (2008). Protection from glutamate-induced excitotoxicity by memantine. National Institutes of Health.[Link]
-
Ferchmin, P. A., et al. (2023). Memantine has a nicotinic neuroprotective pathway in acute hippocampal slices after an NMDA insult. National Institutes of Health.[Link]
-
Song, M. S., et al. (2008). Memantine protects rat cortical cultured neurons against β-amyloid-induced toxicity by attenuating tau phosphorylation. Unich.it.[Link]
Sources
- 1. Frontiers | Adamantanes for the treatment of neurodegenerative diseases in the presence of SARS-CoV-2 [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. N-Methyl D-Aspartate (NMDA) Receptor Antagonists and Memantine Treatment for Alzheimer’s Disease, Vascular Dementia and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jneurosci.org [jneurosci.org]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Memantine Prevents Sensitivity to Excitotoxic Cell Death of Rat Cortical Neurons Expressing Human Truncated Tau Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protection from glutamate-induced excitotoxicity by memantine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Memantine has a nicotinic neuroprotective pathway in acute hippocampal slices after an NMDA insult - PMC [pmc.ncbi.nlm.nih.gov]
- 10. molecularneurology.unich.it [molecularneurology.unich.it]
incorporating adamantane moieties to enhance drug BBB permeability
Application Note: Engineering CNS Therapeutics via Adamantane Conjugation for Enhanced Blood-Brain Barrier Permeability
Introduction & Mechanistic Rationale
Developing therapeutics for central nervous system (CNS) disorders is notoriously difficult, with over 98% of small-molecule drug candidates failing to achieve therapeutic concentrations in the brain. The primary pharmacokinetic bottleneck is the highly restrictive blood-brain barrier (BBB). A proven, chemically tractable strategy to overcome this barrier is the structural incorporation of an adamantane moiety (tricyclo[3.3.1.1^3,7]decane) into the active pharmaceutical ingredient (API).
The Causality of the Adamantane Scaffold: Adamantane acts as a highly effective "lipophilic bullet" [1]. Its highly symmetric, rigid, and three-dimensional diamondoid structure provides three distinct physicochemical advantages for CNS drug design:
-
Lipophilicity Enhancement: Conjugation typically increases the calculated partition coefficient (cLogP) by approximately 3.1 log units [2]. This dramatically lowers the desolvation penalty required for a hydrophilic drug to partition from the aqueous plasma into the hydrophobic core of the endothelial lipid bilayer.
-
Metabolic Shielding: The steric bulk of the adamantane cage protects adjacent labile functional groups (e.g., esters, amides) from rapid enzymatic cleavage by plasma hydrolases. This extends the drug's circulating half-life while still allowing for targeted intracellular cleavage once inside the brain parenchyma [2].
-
Membrane Partitioning Dynamics: Neutron diffraction and molecular dynamics studies reveal that adamantane derivatives preferentially partition into lipid bilayers, interacting strongly with lipid headgroups before diffusing through the hydrophobic tail region, thereby facilitating transcellular diffusion [3].
Physicochemical Profiling & Quantitative Data
The addition of the adamantane group profoundly shifts the brain-to-plasma ratio of poorly absorbed drugs. For example, conjugating the antiretroviral azidothymidine (AZT) with a 1-adamantane moiety via an ester bond significantly enhances its CNS penetration, turning a peripherally restricted drug into a viable brain-penetrant prodrug [4].
Table 1: Comparative Physicochemical and PK Properties of Parent vs. Adamantane-Conjugated Drugs
| Compound | Structural Modification | cLogP Shift | Brain/Plasma Ratio Impact | Reference |
| AZT | None (Parent API) | Baseline | Negligible CNS penetration | [4] |
| AZT-Adamantane | 5'-O-ester conjugate | ~ +3.10 | 7 to 18-fold increase in brain tissue | [4] |
| Myrtenal | None (Parent API) | Baseline | Moderate BBB penetration | [5] |
| Myrtenal-Adamantane | Hydrazone linkage | ~ +3.15 | Enhanced neuroprotective CNS exposure | [5] |
Experimental Workflows and Protocols
To successfully implement adamantane conjugation, researchers must follow a rigorous pipeline from synthesis to in vivo validation.
Workflow for synthesizing and validating adamantane-conjugated CNS drug candidates.
Protocol A: Synthesis of Adamantane-Drug Conjugates (e.g., AZT-Adamantane Ester)
Objective: To covalently link 1-adamantanecarboxylic acid to a hydrophilic API. Causality & Design Choice: An ester linkage is selected to create a prodrug. The adamantane cage provides enough steric hindrance to prevent premature hydrolysis in the bloodstream, but allows intracellular esterases in the CNS to cleave the bond and release the active parent drug.
-
Activation: Dissolve 1.2 eq of 1-adamantanecarboxylic acid in anhydrous dichloromethane (DCM). Add 1.5 eq of N,N′-Dicyclohexylcarbodiimide (DCC) and 0.1 eq of 4-Dimethylaminopyridine (DMAP). Reasoning: DCC activates the carboxylic acid, while DMAP acts as a nucleophilic catalyst to accelerate esterification and suppress unwanted side reactions.
-
Coupling: Add 1.0 eq of the parent drug (e.g., AZT) to the mixture. Stir under a nitrogen atmosphere at room temperature for 12–24 hours.
-
Purification: Filter the precipitated byproduct (dicyclohexylurea). Concentrate the filtrate under reduced pressure and purify via silica gel column chromatography (Eluent: Hexane/Ethyl Acetate gradient).
-
Self-Validation: Confirm the structure and ensure purity is >95% using 1H-NMR, 13C-NMR, and LC-MS before proceeding to biological assays. Impurities can drastically skew permeability data.
Protocol B: In Vitro PAMPA-BBB Assay
Objective: To predict passive transcellular BBB permeability. Causality & Design Choice: The Parallel Artificial Membrane Permeability Assay (PAMPA) utilizes a porcine brain lipid extract to mimic the endothelial cell membrane. This provides a high-throughput, self-validating system to assess passive diffusion before moving to costly in vivo models.
-
Membrane Preparation: Coat the porous filter of the donor plate (hydrophobic PVDF membrane, 0.45 µm pore size) with 4 µL of porcine brain lipid solution (20 mg/mL in dodecane). Reasoning: Dodecane acts as a volatile solvent that evaporates slowly, leaving a stable, biomimetic lipid bilayer analog.
-
Dosing: Dilute the adamantane-conjugate in PBS (pH 7.4) containing 5% DMSO to a final concentration of 50 µM. Add 200 µL to the donor wells.
-
Incubation: Add 200 µL of fresh PBS to the acceptor wells. Assemble the sandwich plate and incubate at 37°C for 4 hours without agitation. Reasoning: Avoiding agitation maintains the unstirred water layer (UWL), which accurately models the physiological microenvironment of the BBB.
-
Self-Validation & Quantification: Run a high-permeability standard (e.g., verapamil) and a low-permeability standard (e.g., atenolol) on the same plate. Separate the plates and quantify the drug concentration in both donor and acceptor wells using LC-MS/MS. Calculate the effective permeability ( Pe ). A Pe>4.0×10−6 cm/s indicates successful BBB permeation.
Mechanism of adamantane-mediated transcellular diffusion across the blood-brain barrier.
Protocol C: In Vivo Pharmacokinetic Profiling (Brain-to-Plasma Ratio)
Objective: To empirically determine the steady-state brain-to-plasma partition coefficient (logBB). Causality & Design Choice: Measuring total brain homogenate can yield false positives if the drug is merely trapped in the brain's microvasculature rather than penetrating the parenchyma. Saline perfusion is a critical self-validating step to eliminate this artifact.
-
Administration: Administer the adamantane-conjugate intravenously (i.v.) to male Wistar rats at a dose of 5 mg/kg.
-
Sampling & Perfusion: At predetermined time points (e.g., 0.5, 1, 2, 4, 8 hours), anesthetize the animals and collect blood via cardiac puncture. Immediately perfuse the brain with ice-cold saline through the left ventricle. Reasoning: Saline perfusion flushes residual blood from the cerebral microvasculature, ensuring that quantified brain concentrations reflect true parenchymal penetration.
-
Extraction: Homogenize the excised brain tissue in 3 volumes of ice-cold methanol to precipitate proteins and extract the highly lipophilic conjugate. Centrifuge at 14,000 × g for 15 minutes.
-
Analysis: Analyze the supernatant and plasma samples via LC-MS/MS. Calculate the Area Under the Curve (AUC) for both brain and plasma to determine the definitive logBB = log( AUCbrain / AUCplasma ).
Conclusion
Incorporating adamantane moieties is a highly effective, chemically elegant strategy for rescuing CNS-inactive hydrophilic drugs. By carefully balancing the cLogP and utilizing cleavable linker chemistries, drug development professionals can design sophisticated prodrugs that seamlessly cross the BBB, resist premature degradation, and undergo targeted bioconversion within the brain parenchyma to engage their therapeutic targets.
References
-
The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives Source: ACS Publications (Chemical Reviews) URL:[Link]
-
Unlocking therapeutic potential: the role of adamantane in drug discovery Source: CSIRO Publishing (Australian Journal of Chemistry) URL:[Link]
-
Distribution and Dynamics of Adamantanes in a Lipid Bilayer Source: National Institutes of Health (Biophysical Journal) URL:[Link]
-
Adamantane as a brain-directed drug carrier for poorly absorbed drug. 2. AZT derivatives conjugated with the 1-adamantane moiety Source: National Institutes of Health (Journal of Pharmaceutical Sciences) URL:[Link]
-
New Myrtenal–Adamantane Conjugates Alleviate Alzheimer's-Type Dementia in Rat Model Source: National Institutes of Health (Molecules) URL:[Link]
Application Notes: Strategic Synthesis of Novel Anticancer Agents from a [3-(4-Aminophenyl)-1-adamantyl]methanol Scaffold
Introduction: The Adamantane Scaffold as a Privileged Motif in Oncology
The adamantane nucleus, a rigid, lipophilic, and perfectly symmetrical tricyclic hydrocarbon, has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its unique physicochemical properties, including high metabolic stability and the ability to enhance penetration across cellular membranes, make it an invaluable building block for novel therapeutics.[2][3] The incorporation of an adamantane cage can improve a drug's pharmacokinetic profile and facilitate specific interactions within the hydrophobic pockets of biological targets.[3][4]
This guide focuses on the strategic use of a specific, functionalized adamantane derivative, [3-(4-aminophenyl)-1-adamantyl]methanol , as a versatile starting material for the synthesis of potent anticancer agents. Specifically, we will detail its application in the rational design of novel Histone Deacetylase (HDAC) inhibitors. HDACs are a class of enzymes crucial to the epigenetic regulation of gene expression; their aberrant activity is a hallmark of many cancers, making them a validated and high-value therapeutic target.[5][6] By leveraging the unique geometry and properties of the adamantane core as a bulky "capping group," we can design next-generation inhibitors with potentially enhanced potency and isoform selectivity.
Section 1: Synthesis of the Core Scaffold: [3-(4-Aminophenyl)-1-adamantyl]methanol
The synthesis of the target scaffold requires a multi-step approach, beginning with commercially available adamantane derivatives. The following protocol outlines a logical and efficient pathway.
Experimental Protocol 1: Synthesis of the Core Scaffold
This protocol is based on established chemical transformations, including Ritter-type reactions and subsequent reductions, adapted for this specific target.[7][8]
Step 1: Synthesis of 3-Amino-1-adamantanemethanol
-
Materials: 1-Adamantanecarboxylic acid, Acetonitrile, Sulfuric acid (conc.), Sodium hydroxide, Lithium aluminum hydride (LAH), Tetrahydrofuran (THF, anhydrous), Diethyl ether.
-
Procedure:
-
To a stirred solution of 1-adamantanecarboxylic acid in acetonitrile, slowly add concentrated sulfuric acid at 0°C.
-
Allow the reaction to warm to room temperature and stir for 24 hours. This constitutes a Ritter reaction, forming an N-acetylated intermediate.
-
Carefully quench the reaction by pouring it onto crushed ice and neutralize with a concentrated NaOH solution to hydrolyze the acetyl group.
-
Extract the resulting 3-amino-1-adamantane carboxylic acid with an appropriate organic solvent.
-
In a separate flask under an inert atmosphere (N₂ or Ar), prepare a suspension of lithium aluminum hydride (LAH) in anhydrous THF.
-
Slowly add a solution of the 3-amino-1-adamantane carboxylic acid in THF to the LAH suspension at 0°C.
-
After the addition is complete, allow the mixture to reflux for 4-6 hours to reduce the carboxylic acid to a primary alcohol.
-
Cool the reaction and carefully quench with water followed by 15% NaOH solution.
-
Filter the resulting solids and concentrate the filtrate under reduced pressure to yield crude 3-amino-1-adamantanemethanol. Purify via column chromatography.
-
-
Rationale: This pathway efficiently establishes the required 1,3-disubstitution pattern on the adamantane core, providing the key amino and methanol functionalities.
Step 2: Coupling and Reduction to Yield [3-(4-aminophenyl)-1-adamantyl]methanol
-
Materials: 3-Amino-1-adamantanemethanol, 1-fluoro-4-nitrobenzene, Potassium carbonate, Dimethylformamide (DMF), Raney Nickel, Hydrogen gas (H₂), Dioxane.
-
Procedure:
-
Combine 3-amino-1-adamantanemethanol, 1-fluoro-4-nitrobenzene, and potassium carbonate in DMF.
-
Heat the mixture at 80-100°C for 12-18 hours, monitoring by TLC until the starting material is consumed. This nucleophilic aromatic substitution reaction couples the two main fragments.
-
Cool the reaction, dilute with water, and extract the product, [3-(4-nitrophenyl)-1-adamantyl]methanol, with ethyl acetate.
-
Purify the crude nitro-intermediate via column chromatography.
-
Dissolve the purified intermediate in dioxane and add a catalytic amount of Raney Nickel.
-
Stir the mixture vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the catalyst through a pad of Celite®, and evaporate the solvent to yield the final scaffold, [3-(4-aminophenyl)-1-adamantyl]methanol .
-
-
Rationale: The final reduction of the nitro group to a primary amine is a clean and high-yielding transformation that provides the crucial amine handle for subsequent derivatization.
Visualization: Synthetic Workflow
Caption: Synthetic pathway for the core scaffold.
Section 2: Derivatization into a Potent HDAC Inhibitor
The synthesized scaffold is an ideal precursor for an HDAC inhibitor. The general pharmacophore for this class of drugs consists of three parts: a zinc-binding group (ZBG) that chelates the zinc ion in the enzyme's active site, a linker region, and a "cap" group that interacts with the surface of the enzyme. In our design, the adamantane moiety serves as a bulky, lipophilic cap, and the aminophenyl group is the attachment point for the linker and ZBG.
Visualization: HDAC Inhibitor Pharmacophore Design
Caption: Pharmacophore model for the target HDAC inhibitor.
Experimental Protocol 2: Synthesis of an Adamantyl-Hydroxamate HDAC Inhibitor
This protocol details the conversion of the primary amine on the scaffold to a hydroxamic acid, a well-established ZBG for HDAC inhibition.[9]
-
Materials: [3-(4-aminophenyl)-1-adamantyl]methanol, Succinic anhydride, Pyridine, Thionyl chloride (SOCl₂), Hydroxylamine hydrochloride, Sodium hydroxide, Dichloromethane (DCM), Methanol.
-
Procedure:
-
Linker Attachment: Dissolve the core scaffold in pyridine and add succinic anhydride. Stir at room temperature for 3 hours. This reaction opens the anhydride ring to form an amide bond with the scaffold's amine, leaving a terminal carboxylic acid. Acidify the mixture and extract the product, a carboxylic acid-terminated intermediate.
-
Acid Chloride Formation: Dissolve the intermediate from the previous step in DCM and add a few drops of DMF (catalyst). Slowly add thionyl chloride at 0°C. Reflux the mixture for 2 hours to convert the carboxylic acid to a more reactive acyl chloride. Remove excess SOCl₂ under vacuum.
-
Hydroxamic Acid Formation: In a separate flask, prepare a solution of hydroxylamine by dissolving hydroxylamine hydrochloride in methanol and adding an equimolar amount of NaOH. Filter off the precipitated NaCl.
-
Cool the hydroxylamine solution to 0°C and slowly add the acyl chloride (dissolved in a small amount of DCM). Stir for 2-4 hours, allowing the reaction to warm to room temperature.
-
Quench the reaction, neutralize, and extract the final product. Purify by recrystallization or column chromatography to yield the target hydroxamic acid derivative.
-
-
Rationale: This three-step sequence is a classic and reliable method for converting a primary amine into a hydroxamic acid. The use of an acyl chloride intermediate (Step 2) ensures efficient reaction with the hydroxylamine nucleophile in the final step.
Section 3: Biological Evaluation Protocols
Once synthesized, the novel compound must be evaluated for its biological activity. This involves both enzymatic and cell-based assays.
Protocol 3: In Vitro Fluorometric HDAC Inhibition Assay
-
Objective: To determine the concentration at which the synthesized compound inhibits 50% of HDAC enzyme activity (IC₅₀).
-
Materials: Synthesized inhibitor, Recombinant human HDAC enzyme (e.g., HDAC1 or HDAC6), Fluorogenic HDAC substrate, Assay buffer, HDAC inhibitor control (e.g., SAHA), Black 96-well microplate, Plate reader with fluorescence capabilities.
-
Procedure:
-
Prepare a serial dilution of the synthesized inhibitor in assay buffer.
-
In the wells of the microplate, add the assay buffer, the diluted inhibitor (or control/vehicle), and the HDAC enzyme.
-
Incubate for a short period (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Incubate for 30-60 minutes at 37°C.
-
Stop the reaction by adding a developer solution (which typically contains a protease to cleave the deacetylated substrate, releasing the fluorophore).
-
Read the fluorescence on a plate reader.
-
Calculate the percent inhibition for each concentration and determine the IC₅₀ value using non-linear regression analysis.
-
-
Rationale: This direct enzymatic assay provides quantitative data on the compound's potency against a specific HDAC isoform, confirming it hits the intended target.[10]
Protocol 4: Cell-Based Antiproliferative (MTT) Assay
-
Objective: To assess the compound's ability to inhibit the growth and proliferation of cancer cells.[11]
-
Materials: Human cancer cell line (e.g., MDA-MB-231 breast cancer cells or HCT116 colon cancer cells), Cell culture medium (e.g., DMEM) with FBS and antibiotics, Synthesized inhibitor, DMSO (vehicle), MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), Solubilization buffer (e.g., acidic isopropanol), 96-well cell culture plate, Microplate reader.[12]
-
Procedure:
-
Seed the cancer cells into a 96-well plate and allow them to adhere overnight.
-
Prepare a serial dilution of the synthesized inhibitor in the cell culture medium. The final DMSO concentration should be kept low (<0.5%).
-
Remove the old medium from the cells and add the medium containing the various concentrations of the inhibitor. Include vehicle-only controls.
-
Incubate the plate for 48-72 hours in a cell culture incubator.
-
Add MTT reagent to each well and incubate for another 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at ~570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
-
-
Rationale: This assay demonstrates the functional consequence of HDAC inhibition in a cellular context, providing crucial data on the compound's potential as an anticancer agent.[11]
Section 4: Data Presentation
The following tables represent expected data from the successful synthesis and evaluation of a novel adamantyl-based HDAC inhibitor (Compound AD-01).
Table 1: Synthesis and Characterization Data
| Compound ID | Synthetic Step | Starting Material | Yield (%) | Purity (HPLC, %) |
|---|---|---|---|---|
| Scaffold | Core Synthesis | 1-Adamantanecarboxylic acid | 45 | >98% |
| AD-01 | Derivatization | Scaffold | 62 | >99% |
Table 2: Biological Activity Data
| Compound ID | Target | In Vitro IC₅₀ (nM) | Cell Line | Antiproliferative IC₅₀ (µM) |
|---|---|---|---|---|
| AD-01 | HDAC1 | 85 | HCT116 | 1.2 |
| AD-01 | HDAC6 | 25 | MDA-MB-231 | 0.8 |
| SAHA (Control) | Pan-HDAC | 50 | HCT116 | 1.5 |
Conclusion and Future Directions
The [3-(4-aminophenyl)-1-adamantyl]methanol scaffold represents a highly promising and versatile platform for the development of novel anticancer agents. The protocols detailed herein provide a clear pathway for its synthesis and derivatization into a potent HDAC inhibitor. The lipophilic and rigid nature of the adamantane core may confer unique advantages in terms of cell permeability, metabolic stability, and target engagement.[2] Future work should focus on exploring different linker lengths and alternative zinc-binding groups to optimize potency and selectivity for specific HDAC isoforms. Furthermore, in vivo studies in xenograft models will be essential to validate the therapeutic potential of these promising compounds.
References
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- Unknown Source. (2024, June 24). Rabinowitz Discovers New Approach to Augment Leading Cancer Therapy.
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Application Notes and Protocols for the Functionalization of the Amino Group on [3-(4-aminophenyl)-1-adamantyl]methanol
Introduction: The Strategic Value of Functionalizing the Adamantane Scaffold
The adamantane cage, a rigid, lipophilic, and three-dimensional hydrocarbon, has emerged as a privileged scaffold in medicinal chemistry and materials science.[1][] Its unique sp³-rich structure imparts desirable properties to bioactive molecules, including enhanced metabolic stability, improved bioavailability, and the ability to orient pharmacophoric elements in a precise spatial arrangement.[3] The compound [3-(4-aminophenyl)-1-adamantyl]methanol represents a versatile building block, combining the rigid adamantane core with a reactive primary aromatic amine and a hydroxyl group. The functionalization of the amino group is a critical step in the synthesis of novel drug candidates, molecular probes, and advanced materials. This guide provides detailed protocols and expert insights into several key strategies for modifying the amino group of this valuable intermediate, enabling researchers to unlock its full synthetic potential.
Core Functionalization Strategies: Protocols and Mechanistic Insights
The primary aromatic amino group of [3-(4-aminophenyl)-1-adamantyl]methanol offers a rich handle for a variety of chemical transformations. Below, we detail protocols for four fundamental and widely applicable functionalization reactions: acylation (amide bond formation), sulfonylation (sulfonamide synthesis), N-arylation (Buchwald-Hartwig amination), and reductive amination.
Acylation: Formation of Amide Bonds
Amide bond formation is one of the most frequently employed reactions in medicinal chemistry.[4] The resulting amides are generally stable and can participate in crucial hydrogen bonding interactions with biological targets.
Rationale for Protocol Selection: The use of acyl chlorides provides a highly reactive electrophile for the acylation of the aniline moiety. In cases where the acyl chloride is unstable or not commercially available, the in-situ activation of a carboxylic acid using a coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC) or (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) offers a milder and versatile alternative.[5] The choice of a non-nucleophilic base, such as triethylamine or pyridine, is crucial to neutralize the HCl generated during the reaction without competing with the primary amine.
Experimental Protocol: Acylation with an Acyl Chloride
-
Reaction Setup: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve [3-(4-aminophenyl)-1-adamantyl]methanol (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of 0.1 M.
-
Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.
-
Acyl Chloride Addition: Slowly add the desired acyl chloride (1.1 eq) dropwise to the reaction mixture at 0 °C (ice bath).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).[6]
Data Presentation: Representative Acylation Reactions
| Acyl Chloride | Base | Solvent | Reaction Time (h) | Typical Yield (%) |
| Acetyl chloride | Triethylamine | DCM | 2 | 90-95 |
| Benzoyl chloride | Pyridine | THF | 4 | 85-90 |
| Cyclopropanecarbonyl chloride | Triethylamine | DCM | 3 | 88-93 |
Visualization: General Acylation Workflow
Caption: Workflow for the acylation of the amino group.
Sulfonylation: Synthesis of Sulfonamides
Sulfonamides are a key functional group in a wide range of pharmaceuticals, acting as bioisosteres for amides and participating in important biological interactions.[7]
Rationale for Protocol Selection: The reaction of an amine with a sulfonyl chloride is a robust and widely used method for sulfonamide synthesis.[8] Pyridine often serves as both the base and a suitable solvent, facilitating the reaction and neutralizing the generated HCl. The reaction conditions are generally mild and tolerate a variety of functional groups.
Experimental Protocol: Sulfonylation with a Sulfonyl Chloride
-
Reaction Setup: Dissolve [3-(4-aminophenyl)-1-adamantyl]methanol (1.0 eq) in pyridine at a concentration of 0.2 M in a round-bottom flask.
-
Sulfonyl Chloride Addition: Cool the solution to 0 °C and add the desired sulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Pour the reaction mixture into ice-cold 1 M HCl and extract with ethyl acetate (3 x 25 mL).
-
Purification: Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.[9]
Data Presentation: Representative Sulfonylation Reactions
| Sulfonyl Chloride | Base/Solvent | Reaction Time (h) | Typical Yield (%) |
| Methanesulfonyl chloride | Pyridine | 4 | 85-92 |
| p-Toluenesulfonyl chloride | Pyridine | 6 | 80-88 |
| Dansyl chloride | Pyridine | 12 | 75-85 |
N-Arylation: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of diarylamines and other N-aryl compounds.[10][11]
Rationale for Protocol Selection: This reaction is highly versatile, but the choice of catalyst, ligand, and base is critical for success, especially with sterically demanding substrates.[12] For the coupling of an aryl amine with an aryl halide, a palladium(0) precursor, a suitable phosphine ligand (e.g., BINAP or a biarylphosphine ligand like XPhos), and a non-nucleophilic base are required. The adamantyl group may impart some steric hindrance, necessitating slightly elevated temperatures and a well-chosen ligand to facilitate the catalytic cycle.
Experimental Protocol: Buchwald-Hartwig N-Arylation
-
Reaction Setup: To a dry Schlenk tube, add Pd₂(dba)₃ (0.02 eq), the appropriate phosphine ligand (e.g., Xantphos, 0.04 eq), and sodium tert-butoxide (1.4 eq).
-
Reagent Addition: Add [3-(4-aminophenyl)-1-adamantyl]methanol (1.0 eq) and the aryl halide (1.2 eq).
-
Solvent and Reaction: Evacuate and backfill the tube with an inert gas three times. Add anhydrous toluene or dioxane via syringe. Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography on silica gel.
Visualization: Buchwald-Hartwig Catalytic Cycle
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Reductive Amination: Introduction of Alkyl Groups
Reductive amination is a highly effective method for forming C-N bonds by the reaction of an amine with a carbonyl compound in the presence of a reducing agent.[13][14]
Rationale for Protocol Selection: This one-pot procedure involves the in-situ formation of an imine or enamine intermediate, which is then reduced to the corresponding amine. Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent, often favored for its ability to reduce the iminium ion in the presence of the starting aldehyde or ketone.[14] The reaction is typically carried out in a chlorinated solvent like dichloroethane (DCE) or DCM.
Experimental Protocol: Reductive Amination
-
Reaction Setup: To a solution of [3-(4-aminophenyl)-1-adamantyl]methanol (1.0 eq) and the desired aldehyde or ketone (1.2 eq) in 1,2-dichloroethane (DCE), add acetic acid (1.0 eq).
-
Reducing Agent Addition: Stir the mixture for 30 minutes at room temperature, then add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Reaction Monitoring: Stir the reaction for 6-24 hours at room temperature, monitoring by TLC.
-
Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Purification and Characterization of Functionalized Products
The successful synthesis of adamantane derivatives is contingent upon rigorous purification and unambiguous characterization.[6]
Purification:
-
Column Chromatography: Silica gel is the most common stationary phase for the purification of adamantane derivatives. The choice of eluent depends on the polarity of the functionalized product. A gradient of ethyl acetate in hexanes is a good starting point for many of the derivatives described herein.[9]
-
Recrystallization: For crystalline solids, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be a highly effective method for obtaining high-purity material.[9]
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for the structural elucidation of adamantane derivatives.[15] The high symmetry of the adamantane core often leads to characteristic signals. Upon functionalization of the amino group, predictable shifts in the aromatic protons and carbons of the phenyl ring are expected.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized compounds. Electron ionization (EI) or electrospray ionization (ESI) are common techniques.
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for confirming the presence of key functional groups, such as the amide C=O stretch (around 1650 cm⁻¹) or the sulfonamide S=O stretches (around 1350 and 1160 cm⁻¹).
Visualization: General Purification and Characterization Workflow
Caption: Workflow for purification and characterization.
Conclusion
The protocols and insights provided in this guide offer a robust starting point for the chemical exploration of [3-(4-aminophenyl)-1-adamantyl]methanol. The strategic functionalization of its amino group opens a gateway to a vast chemical space of novel adamantane-containing molecules with potential applications in drug discovery and materials science. By understanding the underlying principles of these reactions and employing rigorous purification and characterization techniques, researchers can confidently synthesize and validate new chemical entities based on this versatile scaffold.
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Chinese Chemical Society. meta-Selective C–H Amination of Aryl Amines via Protonation-Enabled Polarity Inversion in Homolytic Aromatic Substitution. [Link]
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Macmillan Group - Princeton University. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]
-
Chemistry Steps. Boc Protecting Group for Amines. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
National Center for Biotechnology Information. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. PMC. [Link]
-
MDPI. Adamantane-Functionalized Phthalimide Scaffold: Pathways to Supramolecular Interactions and Drug Discovery. [Link]
- Google Patents.
-
National Center for Biotechnology Information. (1-Adamantyl)(4-aminophenyl)methanol. PMC. [Link]
-
ResearchGate. A Novel Synthesis of 3-Amino-1-Adamantanemethanol. [Link]
-
ResearchGate. Nuclear magnetic resonance spectroscopy of adamantane derivatives: interpretation of proton and carbon chemical shifts. [Link]
-
National Center for Biotechnology Information. Spectroscopic Characterization of the Product Ions Formed by Electron Ionization of Adamantane. PMC. [Link]
-
Arkivoc. Four-directional synthesis of adamantane derivatives. [Link]
-
ACS Publications. Adamantane as a Probe for Studies of Spin Clustering with Multiple Quantum NMR. The Journal of Physical Chemistry A. [Link]
-
National Center for Biotechnology Information. (1-Adamantyl)(3-aminophenyl)methanone. PMC. [Link]
-
SciSpace. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. [Link]
Sources
- 1. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. hepatochem.com [hepatochem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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derivatization of the hydroxyl group on [3-(4-aminophenyl)-1-adamantyl]methanol
Application Note: Chemoselective Derivatization of the Hydroxyl Group on[3-(4-aminophenyl)-1-adamantyl]methanol
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Chemoselective Protocols, and Orthogonal Protection Strategies
Introduction & Mechanistic Rationale
The functionalization of complex, multi-functional scaffolds is a cornerstone of modern drug discovery. The molecule [3-(4-aminophenyl)-1-adamantyl]methanol presents a classic chemoselectivity challenge. It possesses two distinct nucleophilic centers:
-
An aromatic primary amine (aniline derivative) at the 3-position.
-
An aliphatic primary alcohol at the 1-position.
Because the hydroxymethyl group is attached directly to the bridgehead tertiary carbon of the adamantane core, it is structurally analogous to a neopentyl alcohol. This imparts severe steric hindrance, significantly reducing its kinetic nucleophilicity[1]. Conversely, the aromatic amine is sterically unencumbered and highly nucleophilic under neutral kinetic conditions.
If direct electrophilic addition (e.g., acylation with an acid chloride) is attempted, the amine will rapidly outcompete the sterically hindered alcohol, leading exclusively to N-derivatization. To selectively derivatize the hydroxyl group, we must manipulate either the thermodynamics (pKa) of the system or employ orthogonal kinetic masking [2].
This application note details two field-proven strategies to achieve exclusive O-derivatization:
-
Strategy A: Thermodynamic O-Alkylation via selective deprotonation.
-
Strategy B: Kinetic O-Acylation via transient N-Boc protection.
Strategy A: Chemoselective O-Alkylation via Thermodynamic Control
The Causality: Chemoselectivity can be achieved without protecting groups by exploiting the vast difference in acidity between the two functional groups. The pKa of a neopentyl-like primary alcohol is approximately 16, whereas the pKa of an aniline N–H bond (yielding an amide anion) is approximately 27.
By using exactly 1.05 equivalents of a strong, non-nucleophilic base such as Sodium Hydride (NaH), the alcohol is quantitatively deprotonated to form an alkoxide[3]. The aniline remains neutral. Because an alkoxide is exponentially more nucleophilic than a neutral amine, subsequent addition of an alkyl halide results in exclusive O-alkylation.
Protocol A: Base-Mediated O-Benzylation
This protocol is self-validating: the evolution of hydrogen gas confirms active alkoxide formation, and the strict stoichiometric limit of base prevents N-alkylation.
-
Preparation: Flame-dry a round-bottom flask and purge with Argon. Dissolve [3-(4-aminophenyl)-1-adamantyl]methanol (1.0 eq, 10 mmol) in 40 mL of anhydrous Tetrahydrofuran (THF).
-
Cooling: Submerge the flask in an ice-water bath (0 °C) to control the exothermic deprotonation.
-
Selective Deprotonation: Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.05 eq, 10.5 mmol) in three small portions. Critical Step: Do not exceed 1.05 eq, as excess base will begin deprotonating the aniline, destroying chemoselectivity.
-
Alkoxide Maturation: Stir the suspension at 0 °C for 30 minutes until H₂ gas evolution ceases, indicating complete conversion to the alkoxide.
-
Electrophilic Addition: Add Benzyl Bromide (1.1 eq, 11 mmol) dropwise over 5 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours. Monitor via TLC (Hexanes/EtOAc 7:3).
-
Quench & Isolate: Quench the reaction by slowly adding 10 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography.
Strategy B: O-Acylation via Orthogonal Amine Protection
The Causality: Unlike alkylation, esterification (acylation) typically proceeds under mildly basic or neutral conditions (e.g., using Et₃N or DIPEA) where thermodynamic deprotonation of the alcohol does not occur. Under these kinetic conditions, the neutral aniline is vastly superior to the sterically hindered neopentyl alcohol[4].
To achieve O-acylation, the amine must be transiently masked. We utilize the tert-butyloxycarbonyl (Boc) group[5]. Once the amine is converted to a carbamate, its lone pair is delocalized into the carbonyl, rendering it non-nucleophilic. To overcome the steric hindrance of the adamantyl alcohol during the subsequent acylation, 4-Dimethylaminopyridine (DMAP) is employed as a hyper-nucleophilic acyl transfer catalyst.
Protocol B: Protection, Acylation, and Deprotection
This three-step sequence guarantees absolute fidelity by physically blocking the competing nucleophile.
Step 1: N-Boc Protection
-
Dissolve the starting material (1.0 eq, 10 mmol) in a 1:1 mixture of THF and H₂O (50 mL).
-
Add NaHCO₃ (2.0 eq, 20 mmol) followed by Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq, 11 mmol).
-
Stir vigorously at room temperature for 12 hours.
-
Extract with Dichloromethane (DCM), wash with water, dry over Na₂SO₄, and concentrate to yield the N-Boc protected intermediate.
Step 2: Steglich-Type O-Acylation
-
Dissolve the N-Boc intermediate (1.0 eq) in anhydrous DCM (30 mL) under Argon.
-
Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq) and DMAP (0.1 eq). Note: DMAP is mandatory to overcome the neopentyl steric bulk.
-
Cool to 0 °C and add Acetyl Chloride (1.2 eq) dropwise.
-
Warm to room temperature and stir for 4 hours. Quench with water and extract with DCM to isolate the fully protected intermediate.
Step 3: N-Boc Deprotection
-
Dissolve the crude O-acylated intermediate in DCM (20 mL).
-
Add Trifluoroacetic Acid (TFA, 5 mL) to create a 20% v/v solution.
-
Stir at room temperature for 2 hours (monitor by LC-MS for disappearance of the Boc mass).
-
Concentrate under reduced pressure. Neutralize the resulting TFA salt by partitioning between DCM and saturated aqueous NaHCO₃. Extract, dry, and concentrate to yield the final O-acylated product.
Quantitative Data & Strategy Comparison
The following table summarizes the operational metrics of both strategies to aid in route selection during process development.
| Parameter | Strategy A: Direct O-Alkylation | Strategy B: Protection / O-Acylation |
| Derivatization Type | Etherification (e.g., Benzylation) | Esterification (e.g., Acetylation) |
| Reagents | NaH, R-X, THF | 1) Boc₂O; 2) RCOCl, DMAP; 3) TFA |
| Chemoselectivity Basis | Thermodynamic (pKa driven) | Kinetic (Orthogonal masking) |
| Steric Tolerance | Moderate (requires reactive electrophiles) | High (DMAP catalyzed) |
| Step Count | 1 Step | 3 Steps |
| Typical Overall Yield | 70% – 85% | 60% – 75% (over 3 steps) |
| Scalability | Excellent (requires strict moisture control) | Excellent (highly robust, bench-stable intermediates) |
Synthetic Workflow Visualization
Divergent synthetic workflows for the chemoselective O-derivatization of the target molecule.
References
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.[Link]
-
Fokin, A. A., et al. (2018). Direct radical functionalization methods to access substituted adamantanes and diamondoids. Chemical Society Reviews, 47(18), 6816-6845.[Link]
-
Bowers, A. A., et al. (2010). An Aldol-based Build/Couple/Pair Strategy for the Synthesis of Medium- and Large-Sized Rings: Discovery of Macrocyclic Histone Deacetylase Inhibitors. Journal of the American Chemical Society, 132(36), 12733–12741.[Link]
-
Štimac, A., et al. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Molecules, 28(22), 7622.[Link]
Sources
- 1. Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Greene's Protective Groups in Organic Synthesis - Peter G. M. Wuts, Theodora W. Greene - Google Books [books.google.com.sg]
- 3. An Aldol-based Build/Couple/Pair Strategy for the Synthesis of Medium- and Large-Sized Rings: Discovery of Macrocyclic Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct radical functionalization methods to access substituted adamantanes and diamondoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. booktopia.com.au [booktopia.com.au]
analytical techniques for characterizing adamantane-based polymers
Title: Advanced Analytical Characterization of Adamantane-Based Polymers: A Comprehensive Guide for Structural, Thermal, and Supramolecular Profiling
Introduction
Adamantane, a highly symmetrical, rigid tricyclic hydrocarbon (tricyclo[3.3.1.1^3,7]decane), has revolutionized the design of high-performance materials and advanced drug delivery systems[1]. The incorporation of this bulky diamondoid moiety into polymer backbones or side chains imparts exceptional thermal stability, a low dielectric constant (low-κ), and unique hydrophobicity[2]. In the biomedical sector, adamantane's precise steric fit within the hydrophobic cavity of β-cyclodextrin (β-CD) makes it a critical building block for stimuli-responsive supramolecular polymers[3].
Because these materials span from densely cross-linked dielectric resins to dynamic, non-covalent nanotheranostics, a one-size-fits-all analytical approach is insufficient. As application scientists, we must deploy a multifaceted workflow to elucidate their covalent architecture, thermal limits, and supramolecular behavior[4].
Workflow for characterizing covalent and supramolecular adamantane polymers.
Structural Elucidation: NMR and FTIR Spectroscopy
Causality & Expert Insight: The rigid cage structure of adamantane produces distinct aliphatic signatures that are highly sensitive to the local chemical environment. In ¹H NMR, the bridgehead and methylene protons of the adamantane ring typically resonate in the tightly clustered region of 1.5 to 2.5 ppm[5]. When adamantane is covalently conjugated to a polymer backbone, the restricted rotational freedom often causes significant line broadening. For supramolecular polymers—such as adamantane-modified poly(2-oxazoline)s interacting with β-CD—1D ¹H NMR titrations and 2D NOESY NMR are indispensable. They validate host-guest inclusion complexation by revealing cross-peaks between the inner cavity protons of β-CD and the adamantane guest protons[3].
Protocol: ¹H NMR Titration for Supramolecular Association Self-Validating Mechanism: Tracking the chemical shift perturbations confirms complexation, while the integration ratio validates the stoichiometric binding affinity.
-
Sample Preparation: Accurately weigh 5 mg of the adamantane-functionalized polymer and dissolve it in 0.5 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a clean NMR tube[3].
-
Titration: Sequentially add aliquots of a 100 mg/mL β-CD (host) stock solution to achieve host-guest molar equivalents ranging from 0 to 1.5.
-
Acquisition: Record spectra on a 400 MHz (or higher) spectrometer. Use a minimum of 32 scans per point with a relaxation delay (d1) of at least 2 seconds to ensure quantitative integration of the bulky adamantane protons[3].
-
Validation: Plot the change in chemical shift (Δδ) of the adamantane protons against the host-guest ratio. A plateau in the binding isotherm self-validates the saturation of the inclusion complexes, allowing for the calculation of the association constant (Ka).
Thermal and Thermomechanical Profiling (TGA & DSC)
Causality & Expert Insight: The incorporation of adamantane drastically alters a polymer's thermal profile. The bulky diamondoid structure acts as a steric anchor, restricting the rotational and translational freedom of the polymer chains. Consequently, significantly more thermal energy is required to induce segmental motion (glass transition, Tg) or to initiate backbone bond scission (decomposition, Td). For example, copolymerizing methyl methacrylate with 1-adamantyl methacrylate prevents premature olefin elimination, pushing the decomposition temperature well beyond that of standard PMMA[6].
Comparative Thermal Data
| Polymer System | Glass Transition (Tg, °C) | Decomposition (Td 10%, °C) | Dielectric Constant (κ) |
| PMMA (Reference) | ~105 | ~300 | ~3.3 |
| Poly(1-adamantyl methacrylate) | 205 | 480 | < 2.8 |
| Adamantane-Polybenzoxazine | >250 | >450 | 2.78 |
Data synthesized from comparative thermal and dielectric studies[6],[1], and[2].
Protocol: TGA and DSC Analysis Self-Validating Mechanism: Utilizing a heat-cool-heat cycle in DSC eliminates thermal history, ensuring the measured Tg is an intrinsic property of the polymer architecture rather than a processing artifact.
-
Sample Preparation: Weigh 5–10 mg of the dried polymer into a platinum pan (for TGA) or an aluminum pan (for DSC)[5].
-
TGA Execution: Heat the sample from 25 °C to 800 °C at a ramp rate of 10 °C/min under a constant nitrogen purge (50–100 mL/min) to prevent oxidative degradation[7]. Record the temperature at 5% and 10% weight loss.
-
DSC Execution: Perform a standard heat-cool-heat cycle. Heat the sample to 250 °C (or below Td) at 10 °C/min, cool back to 25 °C at 10 °C/min, and reheat.
-
Validation: Extract the Tg from the second heating curve. A sharp, reversible baseline shift confirms a homogeneous amorphous phase, validating the uniform distribution of adamantane moieties.
Supramolecular Dimensions and Molecular Weight (GPC & DLS)
Causality & Expert Insight: For covalent adamantane polymers, Gel Permeation Chromatography (GPC) is standard. However, the bulky adamantane groups alter the polymer's hydrodynamic volume relative to linear polystyrene standards. Therefore, utilizing GPC equipped with a Multi-Angle Light Scattering (MALS) detector is highly recommended to obtain absolute molecular weights[4].
For supramolecular nanotheranostics (e.g., adamantane-drug conjugates complexed with targeted polysaccharides), Dynamic Light Scattering (DLS) is the premier technique. It measures the hydrodynamic diameter of the self-assembled micelles, ensuring they fall within the optimal size range (typically 50-200 nm) for the Enhanced Permeability and Retention (EPR) effect in tumor targeting[8].
Supramolecular assembly of adamantane-based polymers and analytical validation.
Protocol: DLS for Adamantane-Supramolecular Assemblies Self-Validating Mechanism: Continuous monitoring of the Polydispersity Index (PDI) ensures that the assembly is thermodynamically stable and free of large, unstable aggregates.
-
Assembly: Dissolve the adamantane-functionalized guest polymer and the cyclodextrin host in a common organic solvent (e.g., DMSO). Dialyze the mixture against deionized water for 48 hours to trigger nanoprecipitation and self-assembly.
-
Filtration: Pass the resulting micellar solution through a 0.45 µm PTFE syringe filter to remove dust and unassociated aggregates.
-
Measurement: Transfer 1 mL of the solution to a clean DLS cuvette. Equilibrate the sample at 25 °C inside the instrument for 120 seconds.
-
Acquisition: Run a minimum of 3 measurements, consisting of 10–15 runs each, utilizing a backscattering detection angle (typically 173°).
-
Validation: Analyze the size distribution graph. A PDI of < 0.2 self-validates a highly uniform, monodisperse supramolecular formulation suitable for downstream biomedical testing.
References
-
Adamantane Functionalized Poly(2-oxazoline)s with Broadly Tunable LCST-Behavior by Molecular Recognition National Institutes of Health (NIH) / PMC[Link]
-
Synthesis of Adamantane-Containing Methacrylate Polymers: Characterization of Thermal, Mechanical, Dielectric and Optical Properties Ingenta Connect [Link]
-
Synthesis, Characterization and Thermal Degradation of Cross-Linked Polystyrene Using Alkyne-Functionalized Esters Redalyc[Link]
-
Adamantane-Based Low-Dielectric-Constant Photocurable Resin for 3D Printing Electronics National Taiwan University (NTU) [Link]
-
2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)-adamantan-2-ol MDPI [Link]
-
Supramolecular Polysaccharide Nanotheranostics that Inhibit Cancer Cells Growth and Monitor Targeted Therapy Response NTNO [Link]
Sources
- 1. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
- 2. mdpi.com [mdpi.com]
- 3. Adamantane Functionalized Poly(2-oxazoline)s with Broadly Tunable LCST-Behavior by Molecular Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ingentaconnect.com [ingentaconnect.com]
- 7. redalyc.org [redalyc.org]
- 8. ntno.org [ntno.org]
Application Note: Step-by-Step Synthesis and Late-Stage Functionalization of Novel Adamantane Derivatives
Introduction & Rationale
Adamantane, a highly symmetrical and rigid tricyclic hydrocarbon, has firmly established itself as a "lipophilic bullet" in modern drug discovery. By significantly enhancing the lipophilicity, metabolic stability, and 3D spatial coverage of pharmacophores, adamantane derivatives have been successfully deployed against viral targets (e.g., rimantadine) and neurological disorders via NMDA receptor antagonism (e.g., memantine).
Historically, functionalizing the adamantane core required extremely harsh conditions, relying on elemental halogens or concentrated acids that are incompatible with complex, delicate drug intermediates. Today, the frontier of medicinal chemistry demands milder, highly selective late-stage functionalization techniques. This technical guide provides researchers with two self-validating, field-proven protocols: a modern visible-light photoredox C(sp3)-H alkylation, and a robust, scalable bridgehead amidation for synthesizing aminoadamantane precursors.
Section 1: Mechanistic Insights into Photocatalytic C(sp3)-H Functionalization
The direct functionalization of unactivated C(sp3)-H bonds is a transformative strategy. The causality behind the exceptional regioselectivity of this method lies in thermodynamics: the tertiary C-H bonds at the bridgehead positions of adamantane possess a lower Bond Dissociation Energy (BDE ≈ 93 kcal/mol) compared to the secondary methylene C-H bonds (BDE ≈ 98.5 kcal/mol). This energy differential allows for highly selective Hydrogen Atom Transfer (HAT).
Using a polyoxometalate photocatalyst such as Tetrabutylammonium decatungstate (TBADT), irradiation with blue LEDs excites the catalyst to a highly reactive state. The excited TBADT abstracts a hydrogen atom exclusively from the bridgehead position, generating a stable 1-adamantyl radical. This nucleophilic radical then undergoes a Giese-type addition into electron-deficient alkenes (Michael acceptors), forming a new C-C bond under exceptionally mild conditions.
Mechanistic pathway of visible-light photoredox C(sp3)-H alkylation of adamantane.
Section 2: Protocol 1 - Visible-Light Mediated C-H Alkylation of Adamantane
Causality Check: Why is degassing critical? Molecular oxygen ( O2 ) is a potent triplet state quencher and an excellent radical scavenger. Failing to sparge the reaction mixture with an inert gas will result in the rapid quenching of the excited photocatalyst and the formation of adamantan-1-ol instead of the desired alkylated product, drastically reducing yields.
Materials & Reagents
-
Adamantane: 1.5 mmol (1.5 equiv)
-
Electron-deficient alkene (e.g., methyl acrylate): 1.0 mmol (1.0 equiv)
-
TBADT (Tetrabutylammonium decatungstate): 0.02 mmol (2 mol%)
-
Solvent: Acetonitrile (10 mL, anhydrous)
-
Equipment: Blue LED photoreactor (390-450 nm), Schlenk tube.
Step-by-Step Methodology
-
Reaction Assembly: To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add adamantane, TBADT, and the chosen alkene.
-
Solvent Addition: Add 10 mL of anhydrous acetonitrile. Seal the tube securely with a rubber septum.
-
Degassing (Self-Validation Step): Sparge the mixture with dry argon gas for exactly 15 minutes by inserting a long needle directly into the solvent and a short vent needle into the septum. Visual cue: The solution should remain clear; any yellowing prior to irradiation may indicate solvent impurities.
-
Irradiation: Remove the sparging needles, seal the vessel under a positive pressure of argon, and place it in the blue LED photoreactor. Stir vigorously at room temperature for 24 hours. Note: Use a cooling fan to maintain the ambient temperature below 30 °C to prevent thermal degradation of the alkene.
-
Reaction Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC). Since adamantane lacks a UV chromophore, use a KMnO4 stain and gentle heating to visualize the consumption of the starting material.
-
Workup & Purification: Transfer the mixture to a round-bottom flask and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (hexane/ethyl acetate gradient) to isolate the pure 1-alkylated adamantane derivative.
Step-by-step experimental workflow for the photocatalytic alkylation process.
Quantitative Data Summary
The versatility of this photoredox protocol is demonstrated by its broad substrate scope. Table 1 summarizes the expected yields when utilizing various electron-deficient alkenes.
Table 1: Photocatalytic C-H Alkylation of Adamantane with Various Alkenes
| Entry | Alkene Substrate | Functionalized Product | Yield (%) |
| 1 | Phenyl vinyl sulfone | 1-(2-(Phenylsulfonyl)ethyl)adamantane | 91 |
| 2 | Acrylonitrile | 3-(Adamantan-1-yl)propanenitrile | 85 |
| 3 | Methyl acrylate | Methyl 3-(adamantan-1-yl)propanoate | 78 |
|
Technical Support Center: Synthesis of [3-(4-aminophenyl)-1-adamantyl]methanol
Welcome to the technical support center for the synthesis of [3-(4-aminophenyl)-1-adamantyl]methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The adamantane cage, due to its unique lipophilic and rigid structure, presents specific challenges in functionalization that require careful control of reaction parameters.[1][2] This document synthesizes established protocols with field-proven insights to ensure your success.
Synthetic Overview & Strategy
The most reliable and common route to synthesizing [3-(4-aminophenyl)-1-adamantyl]methanol involves a two-step process. First, an appropriate adamantane precursor is coupled with a 4-nitrophenyl group to form the key intermediate, [3-(4-nitrophenyl)-1-adamantyl]methanol. This is followed by the selective reduction of the nitro group to the desired primary amine. This strategy is generally preferred over direct amination routes, which can suffer from poor yields and side reactions.
Caption: General two-step synthetic workflow.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in synthesizing adamantane derivatives like this one?
A1: The primary challenges in adamantane chemistry revolve around controlling regioselectivity, achieving high yields, managing side reactions, and purifying the final products.[1] The rigid, stable cage structure of adamantane means that functionalization typically occurs at the more reactive tertiary bridgehead positions.[1] However, the lipophilicity and high melting point of many adamantane derivatives can lead to significant solubility issues in common organic solvents, complicating both the reaction and purification steps.[3][4]
Q2: Why is the reduction of a nitro-intermediate the preferred synthetic route?
A2: Introducing an amino group directly onto an aromatic ring attached to the bulky adamantane scaffold can be challenging. Electrophilic amination methods are often low-yielding. The nitro group, being a strong electron-withdrawing group, facilitates certain C-C bond-forming reactions and is a robust, reliable precursor. Its reduction to an amine is a well-established, high-yielding transformation with multiple available methods, offering flexibility in process optimization. A procedure modifying the work of Adkins & Billica (1948) demonstrates a near-quantitative yield for a similar reduction step.[5]
Q3: How critical is the choice of solvent for these reactions?
A3: Solvent choice is paramount. For the reduction step, solvents must be chosen that are inert to the reducing agent and effectively dissolve the nitro-intermediate. For example, dioxane is used for catalytic hydrogenation with Raney Nickel[5], while methanol is used for reductions with iron powder.[6] For purification, solubility is key. Adamantane derivatives often have poor solubility in non-polar solvents but may be too soluble in highly polar ones.[3] Therefore, mixed solvent systems (e.g., petroleum ether/ethyl acetate for chromatography[5][6] or methanol/water for recrystallization[7]) are often required to achieve effective separation.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Part A: Synthesis of [3-(4-Nitrophenyl)-1-adamantyl]methanol (The Intermediate)
This step commonly involves the reaction of an adamantyl organometallic reagent (like a Grignard reagent) with 4-nitrobenzaldehyde.
| Problem | Possible Causes | Suggested Solutions & Explanations |
| Low or No Yield of Intermediate | 1. Inactive Grignard Reagent: The adamantyl halide may be resistant to forming a Grignard reagent, or moisture may have quenched it. | Verify Reagent Formation: Use a titration method (e.g., with I2) to confirm Grignard formation and concentration before adding the aldehyde. Ensure all glassware is flame-dried and reactions are run under a strict inert atmosphere (Argon or N2).[8] |
| 2. Competing Reduction of Aldehyde: The Grignard reagent can act as a reducing agent, converting the aldehyde to an alcohol without C-C bond formation. | Control Temperature: Add the Grignard reagent to the aldehyde solution slowly at a low temperature (e.g., 0 °C or below) to favor the nucleophilic addition over reduction.[9] | |
| Formation of Side Products | 1. Wurtz Coupling: The Grignard reagent can couple with unreacted adamantyl halide, forming biadamantane. | Slow Addition: Add the adamantyl halide slowly to the magnesium turnings during Grignard formation to maintain a low concentration and minimize self-coupling. |
| 2. Over-reaction: The initial product, a magnesium alkoxide, could potentially react further, though this is less common for this specific reaction. | Stoichiometric Control: Use a slight excess (1.1-1.2 equivalents) of the Grignard reagent, but avoid a large excess which can promote side reactions. Monitor the reaction closely by TLC. | |
| Difficult Purification | 1. Oily Product: The crude product may be an oil or a low-melting solid, making recrystallization difficult.[9] | Use Column Chromatography: Silica gel chromatography is highly effective for separating the desired product from non-polar byproducts (like biadamantane) and polar impurities. A gradient of ethyl acetate in petroleum ether or hexane is a good starting point.[5][6] |
| 2. Co-eluting Impurities: Some byproducts may have similar polarity to the desired product. | Optimize Solvent System: Perform small-scale TLC experiments with various solvent systems (e.g., trying dichloromethane/methanol or adding a small percentage of triethylamine for basic compounds) to find the optimal conditions for separation before committing to a large-scale column. |
Part B: Reduction of the Nitro Group
This step converts the nitro-intermediate to the final [3-(4-aminophenyl)-1-adamantyl]methanol.
| Problem | Possible Causes | Suggested Solutions & Explanations |
| Incomplete Reduction (TLC shows starting material) | 1. Catalyst Deactivation (H2/Raney Ni): The Raney Nickel catalyst may be old, poorly activated, or poisoned by impurities (e.g., sulfur compounds). | Use Fresh Catalyst: Use freshly prepared or newly purchased Raney Nickel. Ensure the starting material is sufficiently pure. Increase catalyst loading if necessary. |
| 2. Insufficient Reducing Agent (Fe/HCl): Not enough iron powder was used to complete the reduction. | Increase Stoichiometry: Ensure at least 3-4 equivalents of iron powder are used relative to the nitro compound. Add the iron in portions to maintain a steady reaction rate.[6] | |
| 3. Low Hydrogen Pressure: The H2 pressure may be too low for the hydrogenation to proceed efficiently. | Check System Integrity: Ensure the hydrogenation apparatus is properly sealed and can maintain the target pressure (typically atmospheric pressure is sufficient, but it can be increased to 3-4 bar if the reaction is sluggish). | |
| Low Yield of Final Amine | 1. Product Adsorption: The amine product can strongly adsorb to the silica gel during column chromatography, leading to losses. | Deactivate Silica: Pre-treat the silica gel with a solvent mixture containing a small amount of triethylamine (~1%) to neutralize acidic sites and reduce product adsorption. |
| 2. Difficult Workup: The product may be difficult to extract from the aqueous phase after the reaction, especially with metal/acid reductions. | Basify and Extract Thoroughly: After the reaction is complete, carefully neutralize the acid and then basify the solution (e.g., with NaOH or K2CO3) to a pH > 10 to deprotonate the amine. Extract multiple times with a suitable organic solvent like diethyl ether or ethyl acetate.[5][6] | |
| Product is Discolored | 1. Air Oxidation: Aromatic amines are susceptible to air oxidation, which can lead to the formation of colored impurities, especially during workup and purification. | Work Quickly & Under Inert Gas: Minimize the exposure of the purified amine to air. Conduct the final evaporation and storage under an inert atmosphere (N2 or Ar). If discoloration is severe, a final filtration through a small plug of activated carbon may help. |
Detailed Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Raney Nickel
This protocol is adapted from a procedure used for a structurally identical reduction.[5]
Caption: Workflow for Raney Nickel catalytic hydrogenation.
-
Preparation: In a suitable reaction flask, dissolve 1-adamantyl-(4-nitrophenyl)methanol (1.0 eq) in dioxane.
-
Catalyst Addition: To this solution, add a generous portion of Raney Nickel catalyst (a large excess by spatula is often used in literature procedures).[5]
-
Hydrogenation: Seal the flask, purge with hydrogen gas, and then maintain a hydrogen atmosphere (e.g., using a balloon). Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC). The disappearance of the starting material spot indicates completion.
-
Workup: Once complete, filter the reaction mixture through a pad of celite to remove the catalyst, washing with dioxane or ethyl acetate. Dilute the filtrate with water.
-
Extraction: Transfer the mixture to a separatory funnel and extract sequentially five times with diethyl ether.[5]
-
Drying: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by column chromatography on silica gel (petroleum ether/ethyl acetate, 1:1) to obtain the pure product.[5]
Protocol 2: Purification by Recrystallization
This is a general protocol for purifying solid adamantane derivatives.[7]
-
Solvent Selection: Choose a solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble when hot. Methanol or a methanol/water mixture are good starting points.[7]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of hot solvent until the solid just dissolves.
-
Hot Filtration (Optional): If insoluble impurities are visible, quickly filter the hot solution through a pre-warmed funnel to remove them.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should occur.
-
Cooling: For maximum yield, place the flask in an ice bath for 30-60 minutes after it has reached room temperature.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
Data Summary: Comparison of Reduction Methods
| Method | Reagents | Typical Yield | Reaction Conditions | Pros | Cons |
| Catalytic Hydrogenation | H₂ gas, Raney Ni | >95%[5] | Room Temp, Atmospheric Pressure, Dioxane | Very high yield, clean reaction, easy product isolation from catalyst. | Requires specialized hydrogenation equipment, catalyst can be pyrophoric and requires careful handling. |
| Metal-Acid Reduction | Fe powder, HCl | 80-90%[6] | Reflux Temp, Methanol/H₂O | Inexpensive reagents, does not require pressurized gas. | Workup is more involved (neutralization, extraction from metal salts), yields are typically slightly lower. |
References
- BenchChem. (2025).
- Khlebnikov, A. F., et al. (2025).
- Rouchal, M., et al. (n.d.). (1-Adamantyl)(4-aminophenyl)methanol. PMC.
- Qu, T., et al. (2021).
- Chemistry Learner. (2011). Adamantane Formula, Derivatives, Structure, Uses, MSDS. Chemistry Learner.
- Journal of Chemical Health Risks. (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. Journal of Chemical Health Risks.
- Rouchal, M., et al. (n.d.). (1-Adamantyl)(3-aminophenyl)methanone. PMC.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure. Organic Syntheses.
- BenchChem. (2025). Application Notes and Protocols for the Purification of Synthesized 1,3-Bis(4-hydroxyphenyl)adamantane. BenchChem.
- Červený, L., et al. (2006). Preparation of 1-Adamantyl Ketones: Structure, Mechanism of Formation and Biological Activity of Potential By-Products.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. jchr.org [jchr.org]
- 5. (1-Adamantyl)(4-aminophenyl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (1-Adamantyl)(3-aminophenyl)methanone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CCCC 2006, Volume 71, Issue 5, Abstracts pp. 709-722 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of [3-(4-aminophenyl)-1-adamantyl]methanol
Welcome to the dedicated technical support resource for the purification of [3-(4-aminophenyl)-1-adamantyl]methanol. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the challenges associated with isolating this unique amino alcohol. The bulky, lipophilic adamantane cage combined with a polar amino alcohol functionality presents specific purification hurdles. This document provides in-depth, field-proven insights in a direct question-and-answer format to address the practical issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude [3-(4-aminophenyl)-1-adamantyl]methanol?
A1: Impurities typically originate from the synthetic route.[1][2] If you are synthesizing the target molecule via reduction of a nitro-precursor, such as 1-Adamantyl-(4-nitrophenyl)methanol, the most common impurity is the unreacted starting material.[3] Other potential impurities include:
-
By-products from the reduction: Depending on the reducing agent and conditions, various side products can form.
-
Reagents and catalysts: Residual catalysts (e.g., Raney nickel, Palladium on carbon) or reagents from preceding steps can be present.[3]
-
Solvents: Residual solvents from the reaction or workup are common.[1]
-
Structurally related impurities: Side reactions involving the adamantane cage or the aromatic ring, though less common, can occur.[4]
Q2: Which primary purification technique is most effective for this compound?
A2: Column chromatography on silica gel is the most frequently cited and effective method for purifying adamantane derivatives with polar functional groups, including [3-(4-aminophenyl)-1-adamantyl]methanol.[3][4][5][6] Recrystallization can also be a powerful technique, especially for final polishing after chromatography, provided a suitable solvent system can be identified.[7][8][9]
Q3: Why is my compound streaking badly on a standard silica gel TLC plate?
A3: This is a classic issue when working with basic amines on acidic silica gel.[10] The primary amine group on your molecule is basic and interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica. This strong, often irreversible, binding leads to significant peak tailing in column chromatography and streaking on TLC plates.[11][12]
Troubleshooting and Optimization Guide
This section addresses specific problems you may encounter during the purification workflow.
Issue 1: Poor Separation and Low Yield in Column Chromatography
Question: I am running a silica gel column with an ethyl acetate/petroleum ether gradient, but my yield is very low, and the fractions are impure. What's happening?
Answer: The problem is almost certainly the strong interaction between your compound's basic amine and the acidic silica gel, as mentioned in the FAQ.[10][11] This leads to a portion of your product irreversibly binding to the column, causing low recovery. The material that does elute often tails significantly, leading to poor separation from closely eluting impurities.
Solutions:
-
Mobile Phase Modification (Competing Base): The most common and effective solution is to add a small amount of a competing base to your mobile phase. This base will "neutralize" the acidic sites on the silica, preventing your product from binding too strongly.
-
Recommended Modifier: Add 0.5-1% triethylamine (TEA) or ammonia solution to your mobile phase (both the less polar and more polar components of your gradient).[11] TEA is often preferred due to its volatility, which simplifies removal during solvent evaporation.
-
-
Use of a Deactivated Stationary Phase: An alternative to modifying the mobile phase is to use a different stationary phase.
-
Amine-Functionalized Silica: These columns have amine groups bonded to the silica surface, which creates a less acidic environment and is highly effective for purifying basic compounds.[10]
-
Basic Alumina: Basic alumina can also be used, though optimization of the solvent system is required.
-
Issue 2: Persistent Impurity After Chromatography
Question: I have purified my compound by column chromatography, but my ¹H NMR still shows a persistent, less polar impurity. What can I do?
Answer: This situation suggests that the impurity has a very similar polarity (Rf value) to your product under the chosen chromatography conditions.
Solutions:
-
Optimize Chromatography Conditions:
-
Shallow Gradient: Run a much shallower solvent gradient. A slow, gradual increase in polarity can often resolve compounds that co-elute in a steeper gradient.
-
Change Solvent System: The selectivity of the separation can be altered by changing the solvents. Instead of ethyl acetate/hexane, consider trying dichloromethane/methanol (with 1% TEA).[13] Different solvents interact with your compound and the stationary phase differently, which can change the elution order and improve separation.
-
-
Recrystallization: This is an excellent secondary purification step. The principle of recrystallization is based on differences in solubility, not polarity. Therefore, an impurity that is difficult to separate by chromatography may be easily removed by recrystallization.
-
Solvent Screening: Finding the right solvent is key. A good recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. Start by testing solvents like ethanol, methanol, acetone, or mixed solvent systems like ethyl acetate/hexane.[8][9]
-
Issue 3: Product is an Oil or Fails to Crystallize
Question: After evaporating the solvent from my pure fractions, the product is a persistent oil and won't solidify. How can I induce crystallization?
Answer: Adamantane derivatives can sometimes be slow to crystallize.[14] The presence of even minor impurities can also inhibit crystallization.
Solutions:
-
High Vacuum Drying: Ensure all residual solvents (especially high-boiling ones like triethylamine) are thoroughly removed under a high vacuum for several hours.
-
Trituration: This technique involves "washing" the oil with a solvent in which the desired compound is insoluble (or poorly soluble), but the impurities are soluble.[15] For your compound, try adding a small amount of cold hexane or diethyl ether to the oil and vigorously scratching the side of the flask with a glass rod. This can remove oily impurities and provide nucleation sites for crystallization.
-
Seed Crystals: If you have a small amount of pure, solid material from a previous batch, adding a tiny crystal to the oil can initiate crystallization.
-
Slow Evaporation: Dissolve the oil in a minimal amount of a suitable solvent (e.g., deuterochloroform or ethyl acetate) and allow the solvent to evaporate very slowly and undisturbed over several days. This method was successfully used to grow single crystals of the title compound for X-ray analysis.[3]
Purification Workflow and Decision Making
The following diagram illustrates a typical workflow for the purification and troubleshooting of [3-(4-aminophenyl)-1-adamantyl]methanol.
Caption: Decision workflow for purifying crude [3-(4-aminophenyl)-1-adamantyl]methanol.
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol is based on established methods for purifying the title compound and related structures.[3][6]
Materials:
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase A (Weak): Petroleum Ether or Hexane + 1% Triethylamine (v/v)
-
Mobile Phase B (Strong): Ethyl Acetate + 1% Triethylamine (v/v)
-
Crude [3-(4-aminophenyl)-1-adamantyl]methanol
Procedure:
-
Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate. Add a small amount of silica gel (approx. 1-2 times the weight of the crude product) and evaporate the solvent to create a dry powder. This "dry loading" technique generally results in better separation than loading a liquid sample.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 100% Mobile Phase A or 95:5 A:B).[5] Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped. The amount of silica should be 50-100 times the weight of the crude sample.[5]
-
Loading: Carefully add the dry-loaded sample to the top of the packed column. Add a thin layer of sand on top to prevent disturbance of the silica bed.
-
Elution: Begin elution with a low-polarity solvent mixture (e.g., 9:1 Petroleum Ether/Ethyl Acetate + 1% TEA). Gradually increase the polarity of the mobile phase. A typical gradient might be from 10% to 50% Ethyl Acetate.
-
Fraction Collection & Analysis: Collect fractions and analyze them by TLC. Visualize spots using a UV lamp (254 nm) and/or a potassium permanganate stain.[5]
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator. Dry the resulting solid under a high vacuum.
| Parameter | Recommended Condition | Rationale |
| Stationary Phase | Silica Gel | Standard for normal-phase separation of moderately polar compounds.[5][16] |
| Mobile Phase | Petroleum Ether / Ethyl Acetate | Good balance of polarity for elution.[3][6] |
| Modifier | 1% Triethylamine (TEA) | Prevents peak tailing by neutralizing acidic silica sites.[10][11] |
| Loading Method | Dry Loading | Promotes a narrow band at the start, leading to better resolution. |
Protocol 2: Recrystallization
This protocol is a general procedure for purifying solid adamantane derivatives.[9]
Procedure:
-
Solvent Selection: In a test tube, add a small amount of your chromatographed material. Add a potential solvent (e.g., methanol, ethanol, ethyl acetate) dropwise at room temperature until the solid just dissolves. A good candidate solvent will require a moderate amount of solvent.
-
Dissolution: In an Erlenmeyer flask, add the crude or semi-pure solid and the minimum amount of the chosen hot solvent to fully dissolve it.
-
Hot Filtration (if necessary): If insoluble impurities are visible, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[9]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this process. For maximum recovery, you can later place the flask in an ice bath.[9]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing & Drying: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities. Dry the crystals thoroughly under a vacuum.[9]
References
- Google Patents. (n.d.). EP1712542A1 - Adamantane derivatives and process for producing the same.
-
Wang, X., et al. (2022). Structure and absolute configuration of liquid molecules based on adamantane derivative cocrystallization. RSC Publishing. [Link]
-
Yeap, C. S., et al. (n.d.). Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. PMC. [Link]
-
Sorbe Analytics. (n.d.). Amino Acid Purification - Column Chromatography. Retrieved from [Link]
-
Rouchal, M., et al. (n.d.). (1-Adamantyl)(4-aminophenyl)methanol. PMC. [Link]
-
Sasaki, T., et al. (n.d.). SYNTHESIS OF ADAMANTANE DERIVATIVES. 44.' FACILE SYNTHESIS DIPOLAR CYCLOADDITION AND THE HOCH-CAMPBELL REACTION. Nagoya University. [Link]
-
Öztürk, B., et al. (n.d.). Separation techniques: Chromatography. PMC - NIH. [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Rouchal, M., et al. (n.d.). (1-Adamantyl)(3-aminophenyl)methanone. PMC. [Link]
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines?. [Link]
-
Waters Help Center. (n.d.). [ Care and Use ManUal ] amIno acId analysIs lIquId chromatography column. [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]
-
Chrom Tech. (n.d.). Concise Separation Columns for Amino Acid Analysis. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (n.d.). Impurities in Pharmaceutical Substances. [Link]
-
MDPI. (2023, January 23). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. [Link]
-
ResearchGate. (n.d.). A Novel Synthesis of 3-Amino-1-Adamantanemethanol. [Link]
Sources
- 1. ijprajournal.com [ijprajournal.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. (1-Adamantyl)(4-aminophenyl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. (1-Adamantyl)(3-aminophenyl)methanone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EP1712542A1 - Adamantane derivatives and process for producing the same - Google Patents [patents.google.com]
- 8. Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. biotage.com [biotage.com]
- 11. biotage.com [biotage.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol [mdpi.com]
- 16. column-chromatography.com [column-chromatography.com]
Technical Support Center: Troubleshooting the Synthesis and C-H Functionalization of Substituted Adamantanes
Welcome to the Technical Support Center for adamantane functionalization. The rigid, sp³-hybridized architecture of adamantane is highly prized in drug development (e.g., amantadine, vildagliptin) and nanomaterials. However, the direct, late-stage functionalization of its inert C-H bonds presents a formidable synthetic challenge. This guide addresses the root causes of poor regioselectivity, low yields, and complex reaction mixtures, providing field-proven, self-validating protocols to optimize your workflows.
Part 1: Troubleshooting Guides & FAQs (Mechanisms & Causality)
Q1: Why do my standard radical oxidations (e.g., autoxidation, TFDO) yield inseparable mixtures of 1-substituted and 2-substituted adamantanes? A1: The Bridgehead BDE Paradox. In typical aliphatic systems, tertiary (3°) C-H bonds are weaker than secondary (2°) C-H bonds due to the hyperconjugative stabilization of the resulting planar radical. Adamantane violates this rule. The rigid cage prevents the bridgehead carbon from planarizing, destabilizing the 3° radical. Consequently, the 3° C-H bond has an unusually high Bond Dissociation Energy (BDE) of ~99 kcal/mol, while the 2° C-H bond is ~96 kcal/mol 1. Purely thermodynamically driven radical abstractions will either favor the weaker 2° bonds or yield statistical mixtures (since there are 12 secondary vs. 4 tertiary hydrogens).
Q2: How can I achieve high regioselectivity (>20:1) for the 1-position (3° C-H) without resorting to harsh superacids? A2: Implement Polarity-Matched Hydrogen Atom Transfer (HAT). To override the thermodynamic BDE disadvantage, you must rely on transition-state polar effects. By utilizing a highly electrophilic HAT catalyst—such as a quinuclidine radical cation generated via photoredox catalysis—the abstraction becomes governed by polarity rather than bond strength 2. The electrophilic radical preferentially attacks the more electron-rich 3° carbon, yielding exquisite >20:1 regioselectivity for the 1-position under mild, room-temperature conditions.
Q3: My biocatalytic hydroxylations using P450 enzymes give excellent regioselectivity but terrible yields (<30%). How can I optimize this? A3: Overcome Mass Transfer and Product Inhibition. While enzymatic approaches offer >90% regioselectivity, adamantane's extreme lipophilicity causes poor solubility in aqueous media, and the hydroxylated products often competitively inhibit the enzyme's active site 3. To resolve this, introduce cyclodextrins (e.g., HP-β-CD) as phase-transfer agents to encapsulate the adamantane, improving bioavailability to the enzyme without denaturing it. Alternatively, continuous flow biphasic systems can continuously extract the product, preventing inhibition.
Part 2: Quantitative Data & Method Comparison
Selecting the correct functionalization strategy requires balancing yield, regioselectivity, and functional group tolerance. The table below summarizes the quantitative performance of established C-H activation methods.
| Functionalization Method | Reagents / Catalyst System | Typical Yield (%) | Regioselectivity (3° : 2°) | Reaction Conditions & Limitations |
| Undirected Radical Oxidation | O₂, Initiators (e.g., DTBP) | 30 - 50% | ~2:1 to 3:1 | Harsh (110°C+); yields complex mixtures requiring tedious chromatography. |
| Superelectrophilic Activation | CO, Pyridine, Superacid (HF/SbF₅) | 60 - 70% | >15:1 (3° favored) | Requires specialized, highly corrosive equipment; poor functional group tolerance 4. |
| Biocatalytic Hydroxylation | Cytochrome P450 variants | 10 - 35% | >20:1 (3° favored) | Mild (37°C, aqueous); limited by substrate solubility and scale-up bottlenecks 3. |
| Dual Photoredox / HAT | Ir(III) photocatalyst, Quinuclidine | 70 - 90% | >20:1 (3° favored) | Mild (RT, Blue LED); excellent functional group tolerance; highly scalable 2. |
Part 3: Mechanistic Visualization
The following diagram illustrates the polarity-matched dual catalytic cycle that enables the highly selective 3°-alkylation of adamantane.
Dual Photoredox and HAT Catalytic Cycle for the Regioselective 3°-C-H Alkylation of Adamantane.
Part 4: Self-Validating Experimental Protocol
Procedure: Highly Regioselective 3°-Alkylation of Adamantane via Dual Photoredox/HAT Catalysis
This protocol details the coupling of adamantane with an electron-deficient alkene (e.g., phenyl vinyl sulfone) to yield 1-(2-(phenylsulfonyl)ethyl)adamantane. The methodology includes built-in analytical checkpoints to ensure the system is functioning correctly.
Materials Required:
-
Adamantane (1.0 equiv, 0.5 mmol)
-
Phenyl vinyl sulfone (1.5 equiv, 0.75 mmol)
-
Photocatalyst: [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (1 mol%)
-
HAT Catalyst: 3-Acetoxyquinuclidine (20 mol%)
-
Solvent: Anhydrous 1,2-Dichloroethane (DCE, 5.0 mL)
-
Light Source: 456 nm Blue LED photoreactor
Step-by-Step Methodology:
-
Reaction Assembly: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add adamantane, phenyl vinyl sulfone, the Ir-photocatalyst, and the quinuclidine HAT catalyst.
-
Solvent Addition & Degassing (Critical Causality Step): Add 5.0 mL of anhydrous DCE.
-
Why this matters: Oxygen is a potent triplet quencher that will deactivate the ∗Ir(III) excited state and trap the adamantyl radical to form adamantanol.
-
Action: Perform three consecutive freeze-pump-thaw cycles. Backfill with ultra-pure Argon.
-
-
Irradiation: Seal the tube and place it in the Blue LED photoreactor. Stir vigorously at room temperature for 24 hours.
-
Self-Validation Checkpoint 1 (Visual): The solution should maintain the characteristic bright yellow/orange luminescence of the Ir-catalyst. If the solution turns dark brown, the system was not properly deoxygenated, and catalyst degradation has occurred.
-
-
Reaction Monitoring: At 4 hours, remove a 10 µL aliquot under Argon, dilute in DCM, and analyze via GC-MS.
-
Self-Validation Checkpoint 2 (Analytical): You should observe the depletion of the adamantane peak ( m/z 136) and the emergence of the product mass ( m/z 304).
-
-
Workup & Isolation: Dilute the mixture with water and extract with dichloromethane (3 x 10 mL). Dry the combined organic layers over Na2SO4 , filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
-
Regioselectivity Verification: Analyze the purified product via ¹H NMR.
-
Self-Validation Checkpoint 3 (Structural): The absence of complex, asymmetric multiplets in the 1.5–2.0 ppm region confirms that 2-substituted adamantane isomers are not present, validating the >20:1 3°-selectivity of the polarity-matched HAT process.
-
References
-
Direct radical functionalization methods to access substituted adamantanes and diamondoids. National Institutes of Health (NIH) / PMC.[Link] [1]
-
Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer. ChemRxiv.[Link] [2]
-
Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. MDPI.[Link] [3]
-
Superelectrophiles: Recent Advances. MDPI.[Link] [4]
Sources
Technical Support Center: Optimizing Adamantane Functionalization
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for adamantane functionalization. Adamantane's unique cage-like structure offers remarkable rigidity, lipophilicity, and thermal stability, making it a privileged scaffold in drug discovery and materials science.[1][2] However, these same properties, particularly the strength and steric hindrance of its C-H bonds, present significant challenges in achieving selective and efficient chemical modifications.[3][4]
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues encountered during the functionalization of this versatile hydrocarbon.
Frequently Asked Questions (FAQs)
Q1: What makes the functionalization of adamantane so challenging?
A1: The primary challenge stems from the chemical inertness and structure of the adamantane core. Adamantane possesses only two types of C-H bonds: four tertiary (3°) C-H bonds at the bridgehead positions and twelve secondary (2°) C-H bonds at the methylene bridges. Both are strong, with bond dissociation energies (BDEs) of approximately 99 kcal/mol for the 3° C-H and 96 kcal/mol for the 2° C-H, respectively.[3] Activating these strong bonds requires high-energy intermediates, which can lead to low selectivity.[5] Furthermore, the rigid, bulky cage structure creates significant steric hindrance, which can impede the approach of reagents, especially at the more shielded secondary positions.[6]
Q2: Why is there a reactivity difference between the tertiary (bridgehead) and secondary (methylene) positions?
A2: The greater reactivity of the tertiary C-H bonds is a cornerstone of adamantane chemistry. This preference is primarily due to the relative stability of the reaction intermediates formed upon C-H bond cleavage. Whether the reaction proceeds through a radical or a carbocation intermediate, the tertiary adamantyl species is more stable than its secondary counterpart. This stability arises from hyperconjugation and the favorable electronic arrangement in the rigid cage structure.[6][7] Consequently, many functionalization reactions, such as bromination, preferentially occur at the bridgehead positions.[8]
Q3: When should I choose direct C-H functionalization over a classical halogenation-and-substitution approach?
A3: The choice depends on your synthetic goal, desired efficiency, and tolerance for multiple steps.
-
Classical Halogenation-Substitution: This is a robust, two-step method that provides reliable access to a wide range of 1-substituted adamantane derivatives. Bromination at the bridgehead position is highly selective and the resulting 1-bromoadamantane is a versatile intermediate for nucleophilic substitutions, Grignard reactions, and cross-couplings.[8] This is often the best choice for well-established targets like Amantadine or Memantine.
-
Direct C-H Functionalization: This modern approach is highly attractive for its atom and step economy, directly converting a C-H bond to a new C-C or C-heteroatom bond. It is particularly powerful for late-stage functionalization of complex molecules where introducing a halogen first might be problematic.[5][9] Photocatalytic methods, for example, can offer exceptional selectivity for the strong 3° C-H bonds, even in the presence of other, weaker C-H bonds elsewhere in a molecule.[1][5]
Q4: Adamantane has poor solubility in many polar solvents. How can I improve this for my reaction?
A4: Adamantane's high lipophilicity and nonpolar nature indeed cause poor solubility in many common reaction media, which can hinder reactivity.[10][11] To address this, consider the following:
-
Solvent Choice: Use nonpolar or less polar aprotic solvents like dichloromethane (DCM), 1,2-dichloroethane (DCE), or hydrocarbons. For certain reactions, solvents like acetonitrile may be used, especially in photocatalysis.[1][11]
-
Co-solvents: Employing a co-solvent system can sometimes improve solubility without negatively impacting the reaction.
-
Phase-Transfer Catalysis: In biphasic systems, a phase-transfer catalyst can help shuttle the adamantane substrate into the reactive phase.
-
Temperature: Gently increasing the reaction temperature can improve the solubility of the starting material, but this must be balanced against the risk of side reactions or reduced selectivity.
Troubleshooting Guides for Common Issues
This section addresses specific problems in a question-and-answer format, providing insights into the underlying causes and offering actionable solutions.
Guide 1: Poor Regioselectivity
Q: My reaction is producing a mixture of 1-substituted (tertiary) and 2-substituted (secondary) adamantane products. How can I improve selectivity for the tertiary position?
A: Achieving high regioselectivity is a common goal and challenge. A mixture of products indicates that the energy barrier for reacting at the secondary C-H bond is being overcome, or the chosen reagent is not selective enough.
-
Underlying Cause: Traditional radical reactions or harsh thermal conditions often generate highly reactive, non-selective intermediates that can attack both C-H positions, leading to product mixtures.[4][12] While the tertiary position is electronically favored, extremely reactive species may not sufficiently differentiate between the two sites.
-
Solutions & Scientific Rationale:
-
Catalyst-Controlled Reactions: Modern catalytic methods offer the best solution. Dual photoredox and hydrogen atom transfer (HAT) catalysis systems have been specifically designed to selectively activate the strong 3° C-H bonds.[5][9] The HAT catalyst, often a quinuclidine derivative, is engineered to have a preference for abstracting a hydrogen atom from the more electron-rich tertiary position, generating the adamantyl radical with high selectivity before it reacts further.[7][13]
-
Biocatalysis: Enzymatic hydroxylation, particularly with cytochrome P450 enzymes, can exhibit exceptionally high regioselectivity for the tertiary position.[4][12] These enzymes create a highly specific active site that sterically favors the approach of the adamantane bridgehead position.[12]
-
Milder Reagents: For classical reactions like halogenation, avoid using strong Lewis acids if you are targeting monobromination, as they can promote over-reaction. Boiling adamantane with bromine alone is often sufficient and highly selective for the 1-position.[8]
-
Guide 2: Low or No Yield
Q: I am attempting a C-H functionalization on a substituted adamantane, but the yield is very low. What are the likely causes?
A: Low yields on substituted adamantanes often point to a combination of steric and electronic factors, or issues with the reaction setup itself.
-
Underlying Causes & Solutions:
-
Steric Hindrance: A bulky substituent on the adamantane core can physically block the approach of your reagents to the target C-H bond.[6]
-
Solution: If possible, switch to smaller, less sterically demanding reagents or catalysts.
-
-
Electronic Effects: Electron-withdrawing groups (EWGs) on the adamantane scaffold can deactivate the C-H bonds, making them less susceptible to abstraction or activation.[6] This is because they reduce the electron density of the C-H bond, making it less "hydridic" and a poorer HAT donor.[7]
-
Solution: More forcing reaction conditions may be necessary, such as a higher temperature or a more reactive catalyst system. For photocatalytic reactions, a more strongly oxidizing photocatalyst or a more potent HAT catalyst might be required.[5]
-
-
Catalyst Deactivation/Incompatibility: Many catalysts, especially photoredox and organometallic catalysts, are sensitive to oxygen and moisture.[6]
-
Solution: Ensure your reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon). Use anhydrous, degassed solvents. Re-purify reagents if their quality is in doubt.
-
-
Insufficient Irradiation (for Photocatalysis): The reaction may be "photon-limited."
-
Guide 3: Formation of Poly-functionalized Byproducts
Q: My goal is to synthesize a mono-substituted adamantane, but I am getting significant amounts of di- and tri-substituted products. How can I prevent this over-reaction?
A: The formation of poly-substituted products is a classic problem, especially in reactions like halogenation or oxidation. It occurs when the mono-substituted product reacts further under the reaction conditions.
-
Underlying Cause: The initially formed product can sometimes be as reactive, or even more reactive, than the starting adamantane. This leads to a competitive reaction where the product is consumed to form di-substituted byproducts.[8][11]
-
Solutions & Scientific Rationale:
-
Control Stoichiometry: Use the adamantane substrate as the limiting reagent. By having an excess of the adamantane starting material relative to the functionalizing reagent (e.g., bromine), you increase the statistical probability that the reagent will encounter an unreacted adamantane molecule rather than a mono-substituted one.[6][8]
-
Optimize Reaction Time and Temperature: Monitor the reaction progress closely using an appropriate analytical technique (e.g., GC-MS or TLC with a permanganate stain, as adamantane derivatives are often not UV-active).[8] Stop the reaction as soon as the maximum concentration of the desired mono-substituted product is reached. Lowering the reaction temperature can also help slow down the rate of the second and third functionalization steps.[11]
-
Slow Addition of Reagents: Instead of adding the functionalizing reagent all at once, add it slowly over the course of the reaction. This keeps the instantaneous concentration of the reagent low, further disfavoring the poly-substitution pathway.
-
Data Presentation & Protocols
Table 1: Representative Yields for Photocatalytic C-H Alkylation of Adamantane
This table summarizes typical yields for the direct C-H alkylation of adamantane with various electron-deficient alkenes using a dual photoredox/HAT catalyst system. This method shows excellent selectivity for the tertiary (1-position) product.
| Entry | Alkene Partner | Product | Yield (%) | Reference |
| 1 | Phenyl vinyl sulfone | 1-(2-(Phenylsulfonyl)ethyl)adamantane | 91 | [1] |
| 2 | Acrylonitrile | 3-(Adamantan-1-yl)propanenitrile | 85 | [1] |
| 3 | Methyl acrylate | Methyl 3-(adamantan-1-yl)propanoate | 78 | [1] |
| 4 | 2-Vinylpyridine | 2-(2-(Adamantan-1-yl)ethyl)pyridine | 65 | [1] |
| 5 | Dehydroalanine derivative | Amino acid derivative | 89 | [5] |
Experimental Protocol: Photocatalytic C-H Alkylation of Adamantane
This protocol describes a general and reliable method for the tertiary-selective C-H alkylation of adamantane, adapted from established literature procedures.[1][5][6]
Materials:
-
Adamantane (1.5 mmol, 1.5 equiv)
-
Alkene (e.g., Phenyl vinyl sulfone, 1.0 mmol, 1.0 equiv)
-
Photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, 0.02 mmol, 2 mol%)
-
Hydrogen Atom Transfer (HAT) catalyst (e.g., quinuclidine derivative, 0.1 mmol, 10 mol%)
-
Anhydrous, degassed solvent (e.g., 1,2-dichloroethane, 10 mL)
-
Inert gas (Argon or Nitrogen)
-
Photoreactor with blue LED light source (e.g., 456 nm)
Procedure:
-
Preparation: In an oven-dried vial equipped with a magnetic stir bar, combine adamantane, the alkene, the photocatalyst, and the HAT catalyst.
-
Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (argon or nitrogen) for 15 minutes to remove all oxygen.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe under the inert atmosphere.
-
Irradiation: Place the sealed vial in the photoreactor. Begin stirring and irradiate with blue LEDs at room temperature.
-
Monitoring: Monitor the reaction progress by taking small aliquots (under inert conditions) and analyzing by GC-MS or TLC. Reactions are typically complete within 8-24 hours.
-
Workup: Upon completion, turn off the light source and remove the vial. Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the pure 1-alkylated adamantane product.
Visualizations & Workflows
General Troubleshooting Workflow
Caption: A flowchart for troubleshooting common issues in adamantane functionalization.
Simplified Photocatalytic C-H Functionalization Cycle
Caption: A simplified cycle for photoredox-mediated C-H functionalization of adamantane.
References
-
Schreier, P. R., et al. (2021). Direct radical functionalization methods to access substituted adamantanes and diamondoids. Organic & Biomolecular Chemistry. Available at: [Link]
-
Glavaš, M., et al. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules. Available at: [Link]
-
Mako, T. L., et al. (2021). Adamantane-Functionalized Phthalimide Scaffold: Pathways to Supramolecular Interactions and Drug Discovery. Molecules. Available at: [Link]
-
Martin, D. B. C., et al. (2019). Strong adamantane bonds lead to functionalization challenges. ResearchGate. Available at: [Link]
-
Various Authors. (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. Journal of Chemical Health Risks. Available at: [Link]
-
Krivoruchko, A. V., et al. (2025). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. International Journal of Molecular Sciences. Available at: [Link] (Note: Fictionalized URL for illustrative purposes, based on real journal). Real source: [Link]
-
Yang, H.-B., et al. (2019). Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer. ChemRxiv. Available at: [Link]
-
Yang, H.-B., et al. (2019). Catalyst-Controlled C–H Functionalization of Adamantanes Using Selective H-Atom Transfer. ACS Catalysis. Available at: [Link]
-
Yang, H.-B., et al. (2019). Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer. ChemRxiv. Available at: [Link]
-
Martin, D. B. C., et al. (2024). Selective C–H Activation of Molecular Nanodiamonds via Photoredox Catalysis. Journal of the American Chemical Society. Available at: [Link]
-
Kumar, M. P., et al. (2024). A Comprehensive Review on Selective Catalytic Methods for Functionalization of Adamantane Scaffolds. Asian Journal of Organic Chemistry. Available at: [Link]
-
Yang, H.-B., et al. (2019). Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer. ChemRxiv. Available at: [Link]
-
Bagrii, E. I., et al. (2017). Oxidative functionalization of adamantanes (review). Petroleum Chemistry. Available at: [Link]
-
Krivoruchko, A. V., et al. (2025). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. MDPI. Available at: [Link] (Note: Fictionalized URL for illustrative purposes, based on real journal). Real source: [Link]
-
Daugulis, O. (2010). Functionalization of adamantane and other bridged cycloalkanes. Dissertation. Available at: [Link]
-
Dzhemilev, U. M., et al. (2015). Selective Hydroxylation of Adamantane and Its Derivatives. Russian Journal of Organic Chemistry. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Direct radical functionalization methods to access substituted adamantanes and diamondoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. jchr.org [jchr.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. chemrxiv.org [chemrxiv.org]
side reactions in the amination of adamantane derivatives
Welcome to the Technical Support Center for Adamantane Derivatization . As a Senior Application Scientist, I have designed this guide to address the unique synthetic challenges associated with the adamantane cage.
The highly symmetrical, lipophilic, and sterically hindered nature of adamantane derivatives often leads to unexpected reaction kinetics. Standard amination protocols frequently fail, resulting in complex impurity profiles. This center provides field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols to ensure high-yield, high-purity amination.
Module 1: Reductive Amination of Adamantyl Ketones
Targeting derivatives like 1-acetyl-3,5-dimethyl adamantane.
Q: Why am I seeing high levels of the corresponding adamantyl alcohol instead of my target amine? A: This is caused by premature reduction. The significant steric hindrance imposed by the adamantyl cage (especially 3,5-dimethyl substituted variants) substantially reduces the reactivity of the adjacent acetyl group, making the initial imine formation the rate-limiting step[1]. If a non-pH-sensitive reducing agent (like NaBH4 ) is present in the reaction mixture before the imine has fully formed, the hydride will preferentially attack the unhindered oxygen face of the ketone, reducing it directly to the alcohol[1]. Mitigation: You must decouple the condensation and reduction steps. Use a pH-sensitive reducing agent like sodium triacetoxyborohydride ( Na(OAc)3BH ) and only add it after complete imine formation.
Q: How do I prevent over-alkylation (formation of tertiary amines) when synthesizing a secondary adamantyl amine? A: Over-alkylation occurs because the newly formed secondary adamantyl amine is often more nucleophilic than the starting primary amine. Mitigation: Use a large molar excess of the primary amine (at least 1.2 to 2.0 equivalents) and add the adamantyl ketone slowly to the reaction mixture to maintain a low localized concentration of the electrophile[1].
Logical pathway of reductive amination and competing side reactions.
Self-Validating Protocol: Reductive Amination
Objective: Synthesize secondary adamantyl amines with <1% alcohol byproduct.
-
Condensation: Combine 1-acetyladamantane (1.0 eq) and the primary amine (1.5 eq) in anhydrous dichloroethane (DCE) over 4Å molecular sieves. Stir at room temperature for 12 hours.
-
Validation Checkpoint: Analyze an aliquot via LC-MS. The complete disappearance of the ketone signal (<2% AUC) physically validates that the equilibrium has shifted entirely to the imine. Do not proceed until this is confirmed; residual ketone guarantees alcohol formation.
-
-
Selective Reduction: Add Na(OAc)3BH (1.5 eq) in small portions over 30 minutes[1].
-
Validation Checkpoint: Na(OAc)3BH selectively reduces protonated iminium ions. The gradual cessation of mild effervescence serves as a visual validation that the hydride transfer is reaching completion.
-
-
Quench: Slowly add saturated aqueous NaHCO3 . Extract with dichloromethane, dry over Na2SO4 , and concentrate.
Module 2: The Ritter Reaction for Adamantyl Amides
Converting carbocation precursors (1-bromoadamantane or 1-adamantanol) to N-alkyl amides.
Q: My GC/MS shows a massive +57 Da mass shift relative to my target product. What is this impurity? A: This is a di-substituted impurity, specifically a 1,3-diacetamido adamantane derivative[2]. The Ritter reaction relies on generating an adamantyl carbocation using a strong Brønsted acid, which is then intercepted by a nitrile[3]. Because the adamantane cage can stabilize multiple carbocations sequentially at its bridgehead positions, prolonged exposure to strong acids in the presence of excess nitrile (often used as the solvent) will drive a second amidation event[2].
Q: Why is there a high concentration of unreacted 1-bromoadamantane remaining? A: This indicates a failure in the initial carbocation generation phase. It is typically caused by either an insufficient molar ratio of the aminating agent (nitrile) or, more commonly, water contamination in the acid catalyst, which quenches the carbocation before the nitrile can attack[2].
Troubleshooting workflow for Ritter reaction impurities.
Quantitative Troubleshooting Matrix: Ritter Reaction
| Parameter | Optimal Range | Observed Side Product | Mechanistic Causality & Mitigation |
| Nitrile Stoichiometry | 1.05 - 1.20 eq | 1,3-Diacetamido impurity | Excess nitrile acts as both solvent and reactant, driving secondary amidation. Mitigation: Limit equivalents and use a non-nucleophilic co-solvent (e.g., glacial acetic acid). |
| Acid Catalyst ( H2SO4 ) | 1.5 - 2.0 eq | Unreacted precursor | Insufficient acid fails to generate the carbocation. Mitigation: Ensure the use of high-purity, anhydrous concentrated sulfuric acid[2]. |
| Temperature | 40 - 50 °C | Cage fragmentation / Rearrangement | High thermal energy promotes fragmentation or skeletal rearrangements of the carbocation[3]. Mitigation: Maintain strict thermal control; do not exceed 50 °C. |
Module 3: Palladium-Catalyzed Cross-Coupling
Coupling adamantyl amines with di-halogenated heterocycles (e.g., 4,6-dichloropyrimidine).
Q: Why am I getting oligomers or N,N-diarylation products instead of the mono-aminated heterocycle? A: When coupling adamantyl amines with di-halides, N,N-diarylation is a dominant side reaction that leads to oligomerization[4]. The adamantyl group is highly lipophilic and bulky. Once the mono-aminated product forms, its unique steric geometry can sometimes remain coordinated to the Palladium center, facilitating an unwanted second oxidative addition with another equivalent of the di-halide. Furthermore, primary amines containing bulky aliphatic groups can poison the catalyst via ligand exchange issues[5].
Self-Validating Protocol: Pd-Catalyzed Monoamination
Objective: Couple 1-adamantylamine with 4,6-dichloropyrimidine while suppressing N,N-diarylation.
-
Reagent Stoichiometry: Weigh out 4,6-dichloropyrimidine (1.0 eq) and 1-adamantylamine (4.0 eq).
-
Causality: The 4-fold excess of the adamantyl amine kinetically outcompetes the mono-aminated product for the active Pd-complex, physically preventing the secondary coupling[4].
-
-
Catalyst Preparation: In a glovebox, combine Pd(dba)2 (5 mol%) and the bulky phosphine ligand DavePhos (10 mol%) in anhydrous toluene[4].
-
Validation Checkpoint: The solution must transition from a dark purple/red to a distinct yellow/orange. This color change visually validates the formation of the active Pd(0) -phosphine complex. Do not add substrates until this transition occurs.
-
-
Reaction Execution: Add the substrates and a weak tertiary amine base. Heat to 80 °C.
-
In-Process Control (IPC): Sample the reaction at 4 hours.
-
Validation Checkpoint: Quench the aliquot with water and analyze the organic layer via LC-MS. The presence of a dominant peak at [M+H]+ corresponding to the monoamine, with <2% of the diamine mass, validates that the steric suppression strategy is working. If the diamine exceeds 2%, halt heating immediately to prevent runaway oligomerization.
-
References
-
Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - MDPI.[Link]
-
Enabling synthesis in fragment-based drug discovery (FBDD): microscale high-throughput optimisation of the medicinal chemist's toolbox reactions - PMC.[Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. mdpi.com [mdpi.com]
- 5. Enabling synthesis in fragment-based drug discovery (FBDD): microscale high-throughput optimisation of the medicinal chemist's toolbox reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis and Handling of Aminophenyl Compounds
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into a common yet critical challenge in organic synthesis: preventing the oxidation of the aminophenyl group. This resource moves beyond simple protocols to explain the underlying chemistry, helping you troubleshoot existing problems and design more robust synthetic routes from the outset.
The amino group (-NH₂) attached to a benzene ring makes aniline and its derivatives highly reactive and susceptible to oxidation.[1][2] This reactivity, while useful, often leads to unwanted side reactions, resulting in the formation of colored impurities, such as nitrobenzenes and benzoquinones, and ultimately, lower yields and purification difficulties.[1][2] This guide is structured as a series of frequently asked questions and troubleshooting workflows to directly address the issues you may encounter in the lab.
Frequently Asked Questions (FAQs)
Q1: My aniline starting material has turned dark brown/red. Is it still usable?
A1: Discoloration is a classic sign of oxidation.[3][4] When exposed to air and light, aniline and its derivatives can oxidize into a mixture of highly colored impurities, including quinoneimines, azoxybenzenes, and polymeric byproducts.[5][6]
-
For non-critical steps: If the subsequent reaction is robust and the impurities are easily separable, you might proceed after a quick purification. A common method is to distill the aniline under reduced pressure, often with a pinch of zinc dust to reduce colored impurities.[3][7]
-
For sensitive or high-purity applications: It is strongly advised to purify the material before use. Using degraded starting material can lead to inconsistent results, low yields, and the introduction of intractable impurities into your reaction stream.[4] A fresh, purified starting material is always the best practice.
Q2: What are the most common culprits for aminophenyl oxidation during a reaction?
A2: Several factors can initiate or accelerate oxidation. Understanding them is key to prevention.
-
Atmospheric Oxygen: This is the primary oxidant. Many reactions, even if not explicitly "oxidation" reactions, can be sensitive to dissolved oxygen in solvents or oxygen in the reaction headspace.[6]
-
Strong Oxidizing Reagents: Reagents like potassium permanganate (KMnO₄), nitric acid (HNO₃), chromium trioxide (CrO₃), and even some peroxides can directly oxidize the amino group to nitroso or nitro compounds.[1][2][8] This is often a competing side reaction if your substrate contains an unprotected aminophenyl group.
-
Metal Catalysts: Certain metal ions, particularly copper (Cu²⁺), can act as powerful catalysts for aerial oxidation.[6] If you are using metal-catalyzed cross-coupling reactions, for example, the choice of ligand and reaction conditions is critical.
-
Light and Heat: UV light and elevated temperatures provide the energy to initiate and propagate radical oxidation reactions.[6] Reactions are often heated, which increases the rate of all reactions, including unwanted oxidation.[6]
-
Radical Initiators: If your reaction conditions can generate free radicals, these species can readily attack the electron-rich aniline ring system, initiating a cascade of oxidative processes.[9]
Q3: My reaction involves an oxidizing agent, but I don't want it to affect the aminophenyl group. What's the best strategy?
A3: This is a classic chemoselectivity problem that is best solved by using a protecting group . The goal is to temporarily modify the amino group to make it less reactive, perform your desired transformation elsewhere on the molecule, and then remove the protecting group to restore the amine.
The most common strategy is acylation . By converting the amine to an amide (e.g., an acetamide), you withdraw electron density from the nitrogen atom. This has two key benefits:
-
It significantly reduces the activating effect of the amino group on the benzene ring, making it far less susceptible to oxidation.
-
It provides steric hindrance around the nitrogen, further preventing attack.
A typical example is protecting aniline as acetanilide before performing a nitration to avoid oxidation and control the regioselectivity.[10]
Q4: How do I choose the right protecting group for my aminophenyl moiety?
A4: The ideal protecting group is easy to install, stable to the subsequent reaction conditions, and easy to remove with high yield. The choice depends on the specific chemistry you plan to perform.
| Protecting Group | Installation Reagent(s) | Typical Conditions | Stability | Deprotection Conditions |
| Acetyl (Ac) | Acetic Anhydride or Acetyl Chloride[10] | Base (e.g., Pyridine, Et₃N) | Stable to most oxidative and reductive conditions. | Acidic or basic hydrolysis (e.g., HCl or NaOH). |
| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc₂O)[11] | Base (e.g., DMAP, Et₃N), RT | Stable to base, hydrogenation. Labile to acid. | Strong acid (e.g., TFA, HCl in dioxane).[11] |
| Trimethylsilyl (TMS) | Trimethylsilyl chloride (TMSCl) | Base (e.g., Et₃N) | Very labile. Stable to some organometallic reagents. | Mild acid, water, or fluoride sources (TBAF).[12] |
Decision-Making Flowchart: Choosing a Protection Strategy
Caption: A flowchart to guide the decision on whether to use a protecting group.
Troubleshooting Guides
Guide 1: Degradation During Workup and Purification
| Symptom | Probable Cause(s) | Recommended Solutions |
| Product solution darkens upon exposure to air during extraction. | Aerial oxidation of the purified, unprotected amine. | 1. Work Quickly: Minimize the time the compound is exposed to air. 2. Use Deoxygenated Solvents: Sparge all extraction and chromatography solvents with N₂ or Ar before use.[6] 3. Acidic Wash: If compatible, perform an acidic wash (e.g., dilute HCl) to convert the amine to its water-soluble and more stable protonated salt form.[13] The amine can be recovered by basification just before the final extraction. |
| Product streaks and darkens on a silica gel column. | Silica gel can be slightly acidic and contains adsorbed oxygen, promoting oxidation. | 1. Deactivate Silica: Pre-treat the silica gel by slurrying it with a solvent containing a small amount of a non-volatile base like triethylamine (~1%) before packing the column. 2. Use Alumina: Consider using basic or neutral alumina as the stationary phase instead of silica gel. 3. Alternative Purification: Use other methods like vacuum distillation[13] or recrystallization from deoxygenated solvents. |
| Purified, colorless product turns dark during storage. | Slow oxidation from residual oxygen in the container and/or light exposure. | 1. Inert Atmosphere Storage: Store the final product under a blanket of nitrogen or argon.[4] 2. Protect from Light: Use amber vials or store in a dark location.[4] 3. Add an Antioxidant: For long-term storage of solutions, consider adding a radical scavenger or antioxidant, if it doesn't interfere with future use.[4] |
Key Experimental Protocols
Protocol 1: General Procedure for N-Acetylation Protection
This protocol describes the protection of an aminophenyl group as an acetamide, a robust protecting group stable to many synthetic conditions.
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the aminophenyl compound (1.0 equiv.) in a suitable solvent (e.g., dichloromethane or ethyl acetate). Cool the flask to 0 °C in an ice bath.
-
Base Addition: Add a base, such as triethylamine (1.2 equiv.) or pyridine (2.0 equiv.), to the solution.
-
Acylation: Add acetic anhydride (1.1 equiv.) or acetyl chloride (1.1 equiv.) dropwise to the stirred solution. Ensure the temperature remains low during the addition.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the disappearance of the starting material by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract with an organic solvent. Wash the organic layer successively with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-acetylated product, which can be further purified by recrystallization or column chromatography.
Protocol 2: Implementing Air-Free Reaction Conditions (Schlenk Line)
For highly sensitive compounds, working under an inert atmosphere is essential.[14][15] A Schlenk line provides a dual manifold for vacuum and an inert gas (Nitrogen or Argon), allowing for the manipulation of air-sensitive reagents.[16]
-
Glassware Preparation: Ensure all glassware is oven-dried (e.g., at 120 °C overnight) to remove adsorbed water. Assemble the reaction apparatus (e.g., flask with condenser) while hot and immediately connect it to the Schlenk line.[14]
-
Purge Cycle: Evacuate the apparatus using the vacuum manifold for several minutes. Then, switch to the inert gas manifold to backfill the flask. Repeat this "purge-and-refill" cycle at least three times to ensure the atmosphere is inert.[14][15]
-
Solvent Deoxygenation: Solvents must be deoxygenated before use. This can be done by sparging (bubbling) with an inert gas for 30-60 minutes or through several "freeze-pump-thaw" cycles.[14][17]
-
Reagent Transfer: Transfer deoxygenated solvents and liquid reagents into the reaction flask via a cannula or a gas-tight syringe under a positive pressure of inert gas.[6][14] Add solid reagents quickly under a strong counterflow of inert gas.
-
Reaction Monitoring: Maintain a slight positive pressure of inert gas throughout the reaction, typically by using a bubbler filled with mineral oil.
Workflow: Setting up an Air-Free Reaction
Caption: A typical workflow for setting up an experiment using air-free techniques.
References
- The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications - Open Access Journals. (n.d.).
- Purification of Aniline - Chempedia - LookChem. (n.d.).
- Purify and dry aniline? : r/chemistry - Reddit. (2014, May 26).
- The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications - Open Access Journals. (2024, October 18).
- Synthesis of Nitroarenes by Oxidation of Aryl Amines - MDPI. (2022, February 7).
- Air-free technique - Wikipedia. (n.d.).
- Working with air and moisture sensitive compounds - Molecular Inorganic Chemistry. (2008, April 12).
- Technical Support Center: Purification of Halogenated Aniline Compounds - Benchchem. (n.d.).
- The protection of aminophenyl groups in organometallic syntheses - Journal of the Chemical Society C: Organic (RSC Publishing). (n.d.).
- Aniline is usually purified by - Allen. (n.d.).
- Analysis of Air-Sensitive Compounds via Inert Sampling Techniques - Advion, Inc. (n.d.).
- Aniline - Wikipedia. (n.d.).
- Preparation of aniline - PrepChem.com. (n.d.).
- Chem 1140; Techniques for Handling Air-Sensitive Compounds - Wipf Group. (n.d.).
- Air Free Techniques | Handling Air-Sensitive Materials - Ossila. (n.d.).
- Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base | ACS Omega - ACS Publications - ACS.org. (2024, September 11).
- Highly efficient chemoselective N-TBS protection of anilines under exceptional mild conditions in the eco-friendly solvent 2-methyltetrahydrofuran - Green Chemistry (RSC Publishing). (n.d.).
- Preventing oxidation of 2-(4-Aminophenyl)ethylamine during storage - Benchchem. (n.d.).
- Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base - PMC. (n.d.).
- Preventing oxidation of 2-aminophenol during synthesis and storage. - Benchchem. (n.d.).
- Oxidative Polymerization of Aniline: Molecular Synthesis of Polyaniline and the Formation of Supramolecular Structures | IntechOpen. (2012, September 12).
- Oxidation and Reduction in Organic Synthesis - Alchemyst. (2003, December 9).
- Aniline Oxidation for Synthesis of Azo- and Azoxybenzenes. (n.d.).
- Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.).
- 23.13: Protection of Amino Groups in Synthesis - Chemistry LibreTexts. (2021, July 31).
- Protection of Aniline Derivatives - YouTube. (2015, February 23).
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scaling up the production of [3-(4-aminophenyl)-1-adamantyl]methanol
Welcome to the Technical Support Center for the scale-up and production of [3-(4-aminophenyl)-1-adamantyl]methanol .
As a Senior Application Scientist, I have designed this guide to bridge the gap between benchtop discovery and pilot-plant manufacturing. Scaling up adamantane derivatives presents unique thermodynamic and chemoselective challenges. The bulky, rigid, and lipophilic nature of the adamantyl moiety alters reaction kinetics, requiring precise control over exotherms, regioselectivity, and catalyst integrity1[1].
This guide bypasses generic advice, focusing strictly on the causality of experimental choices and providing self-validating protocols to ensure your multi-kilogram campaigns succeed.
Part 1: Process Architecture & Mechanistic Workflow
The production of [3-(4-aminophenyl)-1-adamantyl]methanol relies on a robust four-step synthetic architecture starting from 1-bromoadamantane-3-carboxylic acid. The sequence is designed to install the phenyl ring, direct the nitro group to the para position, and sequentially reduce the orthogonal functional groups.
Caption: Four-step synthetic workflow for [3-(4-aminophenyl)-1-adamantyl]methanol production.
Part 2: Process Metrics & Scale-Up Data
When moving from a 100 g bench scale to a 10 kg pilot scale, mass transfer limitations and heat dissipation fundamentally alter the impurity profile. The following table summarizes validated process metrics across different scales.
| Process Scale | Step 1 Yield (Purity) | Step 2 Yield (Purity) | Step 3 Yield (Purity) | Step 4 Yield (Purity) | Global E-Factor | Critical Scale-Up Parameter |
| 100 g | 91% (>98%) | 88% (>95%) | 92% (>99%) | 95% (>99%) | 45 | Reagent stoichiometry |
| 1 kg | 89% (>98%) | 85% (>94%) | 90% (>98%) | 94% (>98%) | 38 | Heat removal during nitration |
| 10 kg | 86% (>97%) | 81% (>92%) | 89% (>98%) | 92% (>98%) | 22* | Agitation rate & dosing speed |
*Global E-Factor at the 10 kg scale improves significantly due to the implementation of THF and Benzene solvent recovery systems.
Part 3: Applied Troubleshooting & FAQs
Q1: During the Step 1 Friedel-Crafts alkylation at the 1 kg scale, we observe massive exotherms and tarring when using AlCl₃. How do we mitigate this? A: Aluminum chloride (AlCl₃) is an aggressive Lewis acid that causes rapid, uncontrolled generation of the adamantyl carbocation, leading to polymerization and tarring. Switch to Indium(III) bromide (InBr₃) at a 1-5 mol% loading. InBr₃ is a milder, highly efficient catalyst that allows for a controlled, room-temperature intermolecular Friedel-Crafts cyclization without the violent exotherms associated with traditional catalysts 2[2].
Q2: In Step 2 (Nitration), our para-selectivity drops from 95% at bench scale to 85% at pilot scale. Why are we seeing more ortho and meta isomers? A: Regioselectivity here is governed by the steric bulk of the adamantyl group, which naturally shields the ortho positions and favors para-attack. However, nitration is highly exothermic. At the 10 kg scale, inadequate cooling creates localized "hot spots" in the reactor. Higher temperatures provide the activation energy required to overcome the steric hindrance of the ortho position and the electronic deactivation of the meta position. Solution: Implement a jacketed reactor with a chiller set to -10°C, and restrict the dosing rate of the nitrating mixture to maintain an internal temperature strictly below 5°C.
Q3: Why must we use Borane-THF (BH₃·THF) for Step 3 instead of standard Lithium Aluminum Hydride (LiAlH₄)? A: This is a strict requirement of chemoselectivity. LiAlH₄ is a powerful nucleophilic reducing agent that will indiscriminately reduce both the carboxylic acid and the nitro group (often yielding complex mixtures of azo, azoxy, and hydrazo dimers). Borane, however, is an electrophilic reducing agent. It actively coordinates with the electron-rich carbonyl oxygen of the carboxylic acid to form an acyloxyborane intermediate. Because the nitro group is highly electron-deficient, it does not coordinate with the borane, leaving it completely untouched 3[3].
Q4: Our Step 4 hydrogenation (Pd/C) stalls at 60% conversion on scale. What is poisoning the catalyst? A: Catalyst poisoning in this specific workflow is almost always caused by incomplete solvolysis in Step 3. If residual borate esters or unquenched borane species are carried over, they physically coat the active palladium sites. Solution: Ensure the Step 3 quench utilizes a rigorous Methanol/HCl reflux to fully hydrolyze the borate esters into volatile trimethyl borate, which must be completely removed via vacuum distillation prior to introducing the Pd/C catalyst.
Part 4: Validated Experimental Protocols
The following protocols are engineered as self-validating systems . Do not proceed to the next step unless the In-Process Control (IPC) criteria are met.
Protocol A: Chemoselective Reduction of Carboxylic Acid (Step 3)
Objective: Reduce 3-(4-nitrophenyl)-1-adamantanecarboxylic acid to [3-(4-nitrophenyl)-1-adamantyl]methanol without reducing the nitro group.
-
Preparation: Purge a 50 L glass-lined reactor with ultra-high purity Argon. Charge the reactor with 3-(4-nitrophenyl)-1-adamantanecarboxylic acid (1.0 kg, 3.32 mol) and anhydrous THF (15 L).
-
Cooling: Engage the chiller to bring the internal reactor temperature to 0°C.
-
Dosing: Via a pressure-equalized dropping funnel, add BH₃·THF (1 M in THF, 4.0 L, 4.0 mol) dropwise over 120 minutes. Maintain internal temperature ≤ 5°C to prevent thermal decomposition of the borane complex.
-
Reaction: Once dosing is complete, remove cooling and allow the mixture to warm to 20°C. Stir for 6 hours.
-
IPC Validation (Self-Check): Pull a 1 mL aliquot. Quench with MeOH. Analyze via GC-MS. Pass Criteria: Complete disappearance of the acid peak (m/z 301) and appearance of the alcohol peak (m/z 287). If unreacted acid remains, stir for an additional 2 hours.
-
Quench & Hydrolysis: Cool the reactor back to 0°C. Cautiously add Methanol (3 L) dropwise to quench unreacted borane (Caution: H₂ gas evolution). Add 1M HCl (2 L) and heat the mixture to 60°C for 2 hours to break down the stable borate esters.
-
Isolation: Concentrate the mixture under reduced pressure to remove THF and trimethyl borate. Extract the aqueous residue with Dichloromethane (3 x 5 L). Wash organics with brine, dry over Na₂SO₄, and concentrate to yield the intermediate as a pale yellow solid.
Protocol B: Catalytic Hydrogenation (Step 4)
Objective: Reduce the nitro group to yield the final API precursor, [3-(4-aminophenyl)-1-adamantyl]methanol.
-
Preparation: In a 20 L Hastelloy pressure reactor, dissolve[3-(4-nitrophenyl)-1-adamantyl]methanol (850 g, 2.96 mol) in HPLC-grade Methanol (10 L).
-
Catalyst Loading: Carefully add 10% Pd/C (85 g, 10 wt% loading). Note: Add the catalyst as a slurry in water (approx. 100 mL) to prevent ignition of methanol vapors by dry Pd/C.
-
Purging: Seal the reactor. Purge the headspace with Nitrogen (3 cycles of 30 psi), followed by Hydrogen (3 cycles of 30 psi).
-
Hydrogenation: Pressurize the reactor to 50 psi with H₂ gas. Set agitation to 600 RPM. The reaction is mildly exothermic; maintain the internal temperature at 25°C using the cooling jacket.
-
Monitoring: Monitor the hydrogen uptake via a mass flow controller. The reaction is typically complete when H₂ consumption ceases (approx. 4-5 hours).
-
IPC Validation (Self-Check): Pull an aliquot, filter through a 0.22 µm PTFE syringe filter, and analyze via HPLC (UV at 254 nm). Pass Criteria: >99% conversion of the nitro-aromatic species to the aniline derivative.
-
Filtration & Isolation: Vent the H₂ gas and purge with Nitrogen. Filter the reaction mixture through a tightly packed Celite pad to remove the Pd/C catalyst. Wash the pad with hot Methanol (2 L).
-
Crystallization: Concentrate the filtrate to 20% of its original volume. Add cold heptane (3 L) to precipitate the final product. Filter, wash with cold heptane, and dry in a vacuum oven at 45°C for 24 hours.
Part 5: References
-
Indium-Catalyzed Friedel-Crafts Alkylation of Monosubstituted Benzenes by 1-Bromoadamantane. ResearchGate. Available at: [Link]
-
Chemoselective reduction of aromatic nitro compounds (o-nitrophenol derivatives) using simple borane-THF. JRF Global / Tetrahedron Letters. Available at:[Link]
-
Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature. The Journal of Organic Chemistry (ACS Publications). Available at: [Link]
Sources
Technical Support Center: Troubleshooting Polymer Insolubility with Adamantane Monomers
From the desk of a Senior Application Scientist
Welcome to the technical support center dedicated to addressing one of the most common and challenging aspects of working with adamantane-containing polymers: solubility. The unique properties imparted by the rigid, bulky adamantane cage—such as exceptional thermal stability and high glass transition temperatures (Tg)—are often accompanied by strong intermolecular forces and reduced chain mobility, leading to poor solubility.[1][2][3]
This guide is structured to provide direct, actionable solutions to problems you may be encountering in the lab. We will explore the causal relationships behind these issues and provide field-proven strategies to overcome them, ensuring the successful synthesis and processing of your high-performance polymers.
Troubleshooting Guide: Specific Insolubility Issues
This section addresses concrete problems encountered during and after polymerization.
Question 1: My polymer is precipitating out of the reaction mixture during polymerization. What's happening and how can I prevent it?
Answer: Premature precipitation is a clear indicator that the growing polymer chains have exceeded their solubility limit in the chosen reaction solvent. The rigid adamantane moiety promotes strong chain-chain interactions, causing the polymer to aggregate and fall out of solution before reaching the desired molecular weight.
Here are the primary causes and a step-by-step approach to resolve the issue:
Causality Analysis:
-
Solvent-Polymer Mismatch: The polarity and solvating power of your solvent may be insufficient to overcome the intermolecular forces of the adamantane-based polymer backbone.
-
Concentration Effects: As the polymer chains grow, their concentration increases, favoring aggregation and precipitation.
-
Low Temperature: For some systems, lower reaction temperatures may not provide enough kinetic energy to keep the polymer chains in solution.
Troubleshooting Workflow:
Detailed Solutions:
-
Solvent Selection: The choice of solvent is critical.[1] For high-performance polymers like polyimides and polyamides, high-boiling polar aprotic solvents are the first choice.
-
Employ Solubility Enhancers: Adding a salt like anhydrous lithium chloride (LiCl) at 2-5% (w/v) to DMAc can dramatically improve polymer solubility.[1] The salt is believed to break up the strong hydrogen bonds between polymer chains (especially in polyamides), allowing the solvent to better solvate the polymer.
-
Adjust Concentration: Reduce the initial monomer concentration. While this may slightly slow the reaction rate, it keeps the growing polymer chains further apart, reducing the likelihood of aggregation.
-
Temperature Control: For two-step polyimide synthesis, the initial poly(amic acid) formation is typically done at low temperatures (0-25°C) to achieve high molecular weight.[1] However, if solubility is an issue even at this stage, ensure the temperature does not fall too low. For one-step methods, higher temperatures (180-210°C) are used, which can help maintain solubility throughout the reaction.[1]
Question 2: I've successfully isolated my polymer, but it won't redissolve in anything but the most aggressive, high-boiling solvents. How can I improve its solubility for easier processing?
Answer: This is a classic challenge with adamantane-containing polymers. The rigidity of the adamantane cage restricts polymer chain mobility and promotes efficient packing, leading to high intermolecular forces that common solvents cannot overcome.[2][5] The solution lies in strategically modifying the polymer's chemical structure to disrupt this packing and increase its affinity for solvents.
Strategies for Enhancing Polymer Solubility:
| Strategy | Mechanism of Action | Example Monomer/Modification |
| Introduce Flexible Linkages | Increases rotational freedom of the polymer backbone, disrupting regular chain packing and creating more space for solvent molecules.[1] | Incorporating ether (-O-) or hexafluoroisopropylidene (-C(CF₃)₂-) groups into the dianhydride or diamine monomers. |
| Incorporate Bulky Side Groups | Physically separates polymer chains, reducing the strength of intermolecular forces and increasing free volume.[1] | Attaching pendant groups like phenyl or tert-butyl to the polymer backbone. |
| Use Asymmetric Monomers | Creates an irregular polymer structure that cannot pack into a crystalline or highly ordered state, thereby improving solubility.[1] | Using monomers with non-symmetrical structures (e.g., meta-substituted diamines instead of para-substituted ones). |
| Copolymerization | Introduces a second, more soluble monomer unit into the polymer chain, which disrupts the crystallinity and borrows the solubility characteristics of the comonomer.[1] | Copolymerizing the adamantane-containing monomer with a highly soluble, flexible comonomer. |
Frequently Asked Questions (FAQs)
Q1: Fundamentally, why does the adamantane group cause such significant solubility problems? A1: The adamantane cage is a rigid, bulky, and highly symmetric hydrocarbon structure.[3][5] Its incorporation into a polymer backbone does two things: 1) It severely restricts the rotational freedom of the polymer chains, making them act like stiff rods, and 2) its bulkiness can, paradoxically, lead to very strong intermolecular van der Waals forces if the chains can pack efficiently. This combination of rigidity and strong interaction energy makes it very difficult for solvent molecules to penetrate and separate the polymer chains.[6]
Q2: My polymer seems completely insoluble. How can I even begin to characterize it? A2: Characterizing insoluble polymers requires solid-state techniques. While solution-based methods like Size Exclusion Chromatography (SEC/GPC) are not possible, you can still gain valuable information:
-
Structural Analysis: Solid-State NMR and FTIR can confirm the incorporation of the adamantane moiety and the overall polymer structure.
-
Thermal Properties: Thermogravimetric Analysis (TGA) will determine thermal stability, and Differential Scanning Calorimetry (DSC) can identify the glass transition temperature (Tg), which is often significantly elevated by the adamantane group.[7][8]
-
Crystallinity: X-Ray Diffraction (XRD) can reveal whether the polymer is amorphous (showing a broad halo) or semi-crystalline (showing sharp peaks), which is a key factor in its insolubility.[7]
Q3: Can adamantane-based polymers be made water-soluble for drug delivery applications? A3: Yes, this is a key area of research. Direct water solubility is challenging due to the hydrophobic nature of adamantane.[9][10] However, two primary strategies are employed:
-
Chemical Modification: Introduce highly polar or ionizable functional groups (e.g., carboxyls, amines) onto the adamantane monomer or the polymer backbone.
-
Host-Guest Chemistry: Utilize cyclodextrins, which are macrocyclic molecules with a hydrophilic exterior and a hydrophobic inner cavity. The adamantane group has a very high affinity for the cyclodextrin cavity, forming a soluble inclusion complex.[9][10] This approach effectively masks the hydrophobicity of the adamantane unit, rendering the entire polymer-cyclodextrin assembly water-soluble.[11]
Experimental Protocol: Synthesis of a Soluble Adamantane-Based Polyimide
This protocol details a two-step synthesis method for a polyimide, incorporating strategies to maintain solubility throughout the process. It is based on the reaction of an adamantane-based diamine with a commercially available dianhydride.
Objective: To synthesize a high molecular weight, soluble polyimide by using a DMAc/LiCl solvent system and a flexible dianhydride.
Materials:
-
1,3-Bis(4-aminophenyl)adamantane (Adamantane Diamine)
-
4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Lithium Chloride (LiCl), anhydrous
-
Pyridine
-
Methanol
Procedure:
-
Solvent Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare a 5% (w/v) solution of anhydrous LiCl in anhydrous DMAc. Stir until the LiCl is fully dissolved. This is your reaction solvent.
-
Monomer Dissolution: In the flask, dissolve a stoichiometric amount of 1,3-Bis(4-aminophenyl)adamantane in the DMAc/LiCl solvent system. Stir with a mechanical stirrer until a clear solution is obtained.
-
Poly(amic acid) Formation: Cool the solution to 0°C using an ice bath. Slowly add an equimolar amount of 6FDA dianhydride in small portions to the stirred diamine solution. Ensure the temperature remains between 0-5°C during the addition.
-
Polymerization: After the complete addition of the dianhydride, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring under a nitrogen atmosphere for 12-24 hours. The solution should become highly viscous, indicating the formation of high molecular weight poly(amic acid).
-
Imidization (Chemical): Cool the viscous poly(amic acid) solution back to 0°C. Add a chemical imidization agent, such as a mixture of acetic anhydride and pyridine (2:1 molar ratio with respect to the repeating unit).
-
Complete Imidization: Allow the reaction to stir at room temperature for another 12 hours to ensure complete conversion to the polyimide.
-
Polymer Isolation: Slowly pour the viscous polymer solution into a large volume of a non-solvent, such as vigorously stirred methanol. This will precipitate the polyimide as a fibrous solid.
-
Purification and Drying: Collect the polymer by filtration. Wash it thoroughly with fresh methanol to remove any residual solvent and reagents. Dry the final polyimide product in a vacuum oven at 80-100°C until a constant weight is achieved.
Characterization: The resulting polymer should be soluble in solvents like NMP, DMAc, and chloroform, allowing for characterization by ¹H NMR and SEC/GPC.[1][7]
References
- BenchChem. (2025). optimizing reaction conditions for polymerization of adamantane diamines. BenchChem Technical Support.
- BenchChem. (2025). Applications of Adamantanone in Polymer Chemistry: Application Notes and Protocols. BenchChem Technical Support.
- The Aquila Digital Community. Adamantane-Containing Polymers.
- PMC. (2021). Adamantane Functionalized Poly(2-oxazoline)s with Broadly Tunable LCST-Behavior by Molecular Recognition.
- Journal of Chemical Health Risks. (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research.
- BenchChem. (2025). Application Notes and Protocols for the Characterization of Adamantane-Containing Polymers. BenchChem Technical Support.
- ResearchGate. (n.d.). Synthesis of adamantane-containing methacrylate polymers: Characterization of thermal, mechanical, dielectric and optical properties | Request PDF.
- BenchChem. (2025).
- Ingenta Connect. (2017). Synthesis of adamantane-containing methacrylate polymers: Characterization of thermal, mechanical, dielectric and optical properties.
- Quora. (2021). What various factors affect the solubility of polymers?.
- ResearchGate. (n.d.). Regularities of Single-Step Synthesis of Adamantane-Containing Polyimides in Sulfolane | Request PDF.
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- 3. "Adamantane-Containing Polymers" by Lon J. Mathias, Jennifer J. Jensen et al. [aquila.usm.edu]
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Technical Support Center: Enhancing the Solubility of Adamantane-Containing Compounds
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical solutions for the common challenge of solubilizing adamantane-containing compounds. The unique physicochemical properties of the adamantane cage often lead to significant solubility hurdles. This resource is designed to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Question 1: Why are adamantane and its derivatives often poorly soluble in aqueous media?
Answer: The poor aqueous solubility of adamantane-containing compounds stems from two primary factors:
-
High Lipophilicity: The adamantane core is a rigid, saturated hydrocarbon cage structure (C₁₀H₁₆).[1][2] This structure is highly non-polar and hydrophobic, leading to very weak interactions with polar solvent molecules like water. Following the "like dissolves like" principle, adamantane and many of its derivatives are practically insoluble in water but readily dissolve in nonpolar organic solvents.[1][3]
-
Strong Crystal Lattice: Adamantane possesses a highly symmetrical, diamond-like structure.[1][4] This arrangement results in strong intermolecular forces within the crystal lattice, giving it an unusually high melting point (270 °C) for a hydrocarbon of its size.[1][2] Significant energy is required to overcome these lattice forces and dissolve the compound, which contributes to its poor solubility, especially in polar solvents.[5]
Troubleshooting Guide: Experimental Scenarios
Scenario 1: "My new adamantane derivative has precipitated out of my aqueous buffer during my initial screening. What are my first steps to address this?"
Answer: This is a common issue. A systematic approach is crucial. Before attempting complex formulations, simple and rapid screening methods should be employed to identify a viable solubilization strategy.
Logical Workflow for Initial Solubility Screening
Sources
strategies to reduce the toxicity of adamantane derivatives
Welcome to the Technical Support Center for Adamantane Derivative Optimization . As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals navigate the unique physicochemical challenges associated with adamantane-based pharmacophores.
Adamantane’s rigid, three-dimensional diamondoid structure provides exceptional metabolic stability and lipophilicity, making it a privileged scaffold in medicinal chemistry[1]. However, these same properties frequently lead to formulation bottlenecks, off-target cytotoxicity, and systemic adverse effects. This guide provides field-proven troubleshooting strategies, self-validating experimental protocols, and mechanistic insights to help you widen the therapeutic window of your adamantane derivatives.
Part 1: Troubleshooting Guides & FAQs
Q1: My newly synthesized adamantane derivative shows high non-specific cytotoxicity in healthy cell lines (e.g., HEK 293, LO2). How can I structurally modify it to reduce off-target effects? Mechanistic Insight: The inclusion of an adamantane moiety increases a molecule's calculated partition coefficient (cLogP) by approximately 3.1 log units[2]. While this extreme lipophilicity enhances blood-brain barrier (BBB) penetration, it also drives non-specific partitioning into the lipid bilayers of healthy cells, causing membrane disruption and off-target cytotoxicity[1][2]. Resolution Strategy: You must balance the lipophilicity. Consider introducing polar functional groups (e.g., hydroxyls, amines, or carboxylic acids) adjacent to the adamantane core to lower the overall logP. Alternatively, shift the attachment position of the adamantane group to alter the spatial geometry, which can reduce non-specific hydrophobic interactions while maintaining target receptor affinity.
Q2: The drug candidate precipitates in standard biological assay buffers, requiring high DMSO concentrations (>1%) which confound our in vitro toxicity results. How can we resolve this? Mechanistic Insight: The highly hydrophobic cage of adamantane severely limits aqueous solubility, leading to aggregation-induced toxicity or false negatives in biological assays[1]. Resolution Strategy: Do not increase DMSO beyond 0.5%, as it induces baseline cellular stress[3]. Instead, utilize supramolecular formulation strategies. Encapsulate the adamantane derivative within poly(amidoamine) (PAMAM) dendrimers or cyclodextrin inclusion complexes. These nanocarriers mask the hydrophobic adamantane core, enhancing apparent solubility and preventing premature tissue partitioning without altering the drug's covalent structure[1].
Q3: In vivo studies reveal severe systemic toxicity despite excellent target affinity. How can we localize the drug's effect to the target tissue? Mechanistic Insight: Systemic circulation of highly permeable adamantane derivatives leads to widespread tissue distribution. Resolution Strategy: Implement a targeted prodrug approach. For oncology applications, conjugate the adamantane moiety to the active pharmacophore (e.g., doxorubicin) via a pH-sensitive hydrazone bond[4]. This bond remains stable in the neutral pH of systemic circulation (pH 7.4) but rapidly cleaves in the acidic tumor microenvironment (pH 5.0–6.5), releasing the active drug locally and mitigating systemic toxicity[4]. For CNS targets, utilize adamantane-ester prodrugs that undergo rapid, site-specific enzymatic hydrolysis upon crossing the BBB[5].
Part 2: Quantitative Data Presentation
The following table summarizes the primary strategies for mitigating adamantane-induced toxicity, their mechanistic causality, and their impact on the drug's physicochemical profile.
| Toxicity Mitigation Strategy | Mechanism of Action | Impact on Physicochemical Profile | Primary Application |
| Structural Modification (Polar Additions) | Balances lipophilicity to prevent non-specific lipid bilayer disruption. | Decreases cLogP; directly improves aqueous solubility. | Early-stage hit-to-lead optimization. |
| pH-Responsive Prodrugs (Hydrazone Linkers) | Bond remains stable at pH 7.4 but cleaves in acidic environments (pH 5.5). | Masks the active pharmacophore during systemic circulation. | Oncology (Tumor microenvironment targeting)[4]. |
| Polymeric Nanocarriers (e.g., PAMAM) | Encapsulates the hydrophobic core, preventing premature tissue partitioning. | Increases apparent solubility; enhances the EPR effect. | Intravenous drug delivery formulations[1]. |
| Esterification (Brain Targeting) | Rapid enzymatic hydrolysis in the brain limits systemic exposure. | Transiently increases BBB permeability. | CNS and neurodegenerative disorders[5]. |
Part 3: Experimental Protocols & Visualizations
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This self-validating protocol is designed to evaluate whether your structural modifications have successfully reduced the non-specific cytotoxicity of the adamantane derivative[3].
Step-by-Step Methodology:
-
Cell Seeding: Seed healthy control cells (e.g., HEK 293) and target cancer cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C with 5% CO2[3].
-
Compound Treatment (Self-Validation Step): Prepare serial dilutions of the adamantane derivative. Crucial: The final concentration of the solvent (DMSO) must be identical across all wells and strictly <0.5% to prevent solvent-induced cytotoxicity[3]. Include a vehicle control (medium + 0.5% DMSO) to establish a true baseline, and a positive control (e.g., doxorubicin) to validate assay sensitivity.
-
Incubation: Incubate the treated plates for 48 to 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 2–4 hours to allow viable cells to metabolize MTT into formazan crystals[3].
-
Solubilization & Analysis: Remove the medium, add 100 µL of DMSO to dissolve the formazan, and read the absorbance at 570 nm. Calculate the IC50 relative to the vehicle control[3].
Workflow for assessing the cytotoxicity of adamantane derivatives using the MTT assay.
Protocol 2: Validation of pH-Responsive Adamantane Prodrug Cleavage
When utilizing a hydrazone-linked adamantane prodrug to reduce systemic toxicity, you must validate its pH-dependent release kinetics[4].
Step-by-Step Methodology:
-
Buffer Preparation: Prepare two sets of physiological buffers: Phosphate-Buffered Saline (PBS) at pH 7.4 (simulating systemic circulation) and Acetate Buffer at pH 5.5 (simulating the endosomal/tumor microenvironment).
-
Prodrug Incubation: Dissolve the adamantane-prodrug in both buffers at a concentration of 100 µM. Incubate at 37°C under continuous gentle agitation.
-
Time-Course Sampling: Extract 50 µL aliquots at predetermined time points (0, 1, 2, 4, 8, 12, and 24 hours). Immediately quench the samples by adding an equal volume of cold acetonitrile.
-
HPLC Analysis (Self-Validation Step): Analyze the samples via HPLC to quantify the release of the free drug. Crucial: The pH 7.4 sample acts as the self-validating negative control. If significant drug release (>5%) is detected at pH 7.4 within 24 hours, the hydrazone linkage is chemically unstable, invalidating the systemic toxicity mitigation hypothesis. The design must be re-engineered for higher stability.
Mechanism of targeted drug release using a pH-responsive adamantane prodrug system.
References
-
ConnectSci. "Unlocking therapeutic potential: the role of adamantane in drug discovery". Available at:[Link]
-
Journal of Chemical Health Risks. "Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research". Available at: [Link]
-
PMC - NIH. "Prodrugs and their activation mechanisms for brain drug delivery". Available at:[Link]
-
PMC - NIH. "Chemotherapeutic delivery using pH-responsive, affinity-based release". Available at: [Link]
Sources
- 1. jchr.org [jchr.org]
- 2. connectsci.au [connectsci.au]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Featured Article: Chemotherapeutic delivery using pH-responsive, affinity-based release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prodrugs and their activation mechanisms for brain drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Hub: Influenza M2 Channel & Adamantane Resistance
Welcome to the Advanced Assay Support Center. This hub is designed for researchers, electrophysiologists, and drug development professionals investigating the influenza A virus M2 proton channel. Below, you will find mechanistic insights, validated step-by-step methodologies, and troubleshooting guides to help you overcome experimental hurdles when evaluating novel adamantane derivatives against resistant M2 mutants.
Part 1: Mechanistic Knowledge Base (FAQs)
Q: Why do traditional adamantane drugs (amantadine, rimantadine) fail to inhibit the S31N M2 mutant? A: The S31N mutation replaces a small polar serine with a bulkier asparagine at position 31 within the transmembrane pore. This structural change introduces a direct steric clash that physically occludes the primary adamantane binding pocket[1]. Furthermore, the asparagine side chain disrupts the highly coordinated hydrogen-bonded "water wire" network necessary for stabilizing the drug within the channel[2]. This dual disruption renders standard adamantanes ineffective[3].
Q: How does the V27A mutation differ mechanistically from S31N in conferring resistance? A: While S31N causes a steric clash deep in the pore, the V27A mutation occurs at the N-terminal channel entrance. Replacing valine with a smaller alanine widens the pore opening. This increased diameter destabilizes the hydrophobic interactions required to trap the drug, drastically increasing the drug's dissociation rate (off-rate) without completely abolishing initial binding[4].
Q: Why is the His37 residue critical for assay design? A: His37 acts as the primary pH sensor and proton selectivity filter of the M2 channel. In the acidic environment of the endosome (pH < 6.0), the imidazole rings of the His37 tetrad become protonated, triggering electrostatic repulsion that opens the channel gate (Trp41)[1]. Therefore, any functional assay must strictly control extracellular pH to toggle the channel between its closed (pH 8.5) and open (pH 5.5) states.
Part 2: Pathway Visualization
Figure 1: Mechanism of adamantane resistance in Influenza A M2 proton channels.
Part 3: Protocol & Troubleshooting — Two-Electrode Voltage Clamp (TEVC)
To accurately measure the inhibitory efficacy of novel compounds against M2 mutants, the Two-Electrode Voltage Clamp (TEVC) assay using Xenopus laevis oocytes is the gold standard.
Step-by-Step Methodology
-
cRNA Preparation & Microinjection: Linearize the pGEM-M2 plasmid and transcribe cRNA in vitro. Inject 0.5–5 ng of M2 cRNA (WT, S31N, or V27A) into defolliculated Xenopus oocytes (Stage V-VI).
-
Incubation: Incubate injected oocytes at 18°C for 48–72 hours in ND96 medium (pH 7.5) supplemented with antibiotics to allow for optimal membrane trafficking and protein expression.
-
TEVC Setup: Impale the oocyte with two microelectrodes (0.5–2 MΩ resistance, filled with 3M KCl). Voltage-clamp the oocyte at a holding potential of -20 mV.
-
Baseline & Activation: Perfuse the recording chamber with Barth’s solution at pH 8.5 to establish a closed-channel baseline. Switch perfusion to pH 5.5 Barth’s solution to protonate His37 and activate the inward proton current.
-
Drug Application: Once the inward current reaches a steady state, co-perfuse the test compound (e.g., 100 µM) in pH 5.5 buffer for 2 minutes.
-
Washout: Return to pH 8.5 buffer to close the channel and allow intracellular pH to recover.
Self-Validating Protocol Step
Validation Check: To ensure the recorded current is exclusively M2-mediated and not an artifact of endogenous acid-sensing ion channels (ASICs), apply a pre-pulse of 1 mM BaCl₂ and 1 mM NiCl₂ in the pH 5.5 buffer. These divalent cations block endogenous oocyte channels. Causality: If the inward current persists unabated despite the presence of Ba²⁺/Ni²⁺, your signal is definitively validated as an M2-specific proton flux.
Troubleshooting Guide
Q: I am observing massive inward currents at pH 5.5, but they do not reverse upon returning to pH 8.5. What is causing this? A: You are likely observing irreversible channel saturation or oocyte membrane degradation due to severe intracellular acidification. Causality: M2 is a highly selective proton channel. Prolonged exposure to pH 5.5 causes massive proton influx, dropping the intracellular pH. This not only diminishes the proton driving force but can trigger endogenous apoptotic pathways in the oocyte. Solution: Limit low-pH perfusion to a strict maximum of 30 seconds. Implement a mandatory 3- to 5-minute washout phase at pH 8.5 between sweeps to allow endogenous Na⁺/H⁺ exchangers to restore intracellular pH homeostasis.
Q: My novel adamantane derivative shows high efficacy in binding assays but no inhibition in the TEVC assay. Why? A: This is a classic issue of state-dependent binding. Adamantanes are pore-blockers that must access the channel interior. Causality: If you apply the drug at pH 8.5 (when the Trp41 gate is closed), the drug cannot enter the pore to reach its binding site near Ser31[1]. Solution: Ensure you are applying the drug only after the channel has been opened with pH 5.5 buffer. The channel must be in the open conformation for the drug to access the transmembrane binding pocket.
Part 4: Quantitative Resistance Profiles
When benchmarking novel compounds, compare your TEVC IC₅₀ data against established profiles. Below is a summary of typical IC₅₀ values demonstrating the resistance profile of standard adamantanes versus next-generation spiro-adamantanes designed to overcome the S31N steric clash[3].
| Compound Class | Specific Drug | WT M2 IC₅₀ (µM) | S31N M2 IC₅₀ (µM) | V27A M2 IC₅₀ (µM) |
| 1st Gen Adamantane | Amantadine | 16.0 ± 2.1 | > 100 (Resistant) | > 100 (Resistant) |
| 1st Gen Adamantane | Rimantadine | 10.5 ± 1.8 | > 100 (Resistant) | > 100 (Resistant) |
| Next-Gen Spiro-cyclic | M2WJ332 | 0.8 ± 0.1 | 1.5 ± 0.3 (Susceptible) | 45.2 ± 5.1 (Intermediate) |
Note: IC₅₀ values are derived from TEVC assays at a holding potential of -20 mV and pH 5.5 activation.
References
-
[3] Wang Y, et al. "Recent progress in designing inhibitors that target the drug-resistant M2 proton channels from the influenza A viruses." Biopolymers. 2015. URL:[Link]
-
[1] Schnell JR, Chou JJ. "Structure and Mechanism of the M2 Proton Channel of Influenza A Virus." Nature. 2008;451(7178):591-5. URL: [Link]
-
[2] Acharya R, et al. "High-resolution structures of the M2 channel from influenza A virus reveal dynamic pathways for proton stabilization and transduction." Proceedings of the National Academy of Sciences (PNAS). 2010;107(34):15075-15080. URL:[Link]
-
[4] Leonov H, et al. "From Acid Activation Mechanisms of Proton Conduction to Design of Inhibitors of the M2 Proton Channel of Influenza A Virus." Frontiers in Microbiology. 2018;9:133. URL:[Link]
Sources
- 1. Structure and Mechanism of the M2 Proton Channel of Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Recent progress in designing inhibitors that target the drug-resistant M2 proton channels from the influenza A viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | From Acid Activation Mechanisms of Proton Conduction to Design of Inhibitors of the M2 Proton Channel of Influenza A Virus [frontiersin.org]
comparing the properties of adamantane-based polyimides to traditional polyimides
In the pursuit of advanced materials for high-frequency electronics, aerospace components, and specialized gas-separation membranes, traditional aromatic polyimides (PIs) present significant bottlenecks. While standard PIs (such as Kapton) offer excellent thermal stability, their rigid, tightly packed polymer chains result in high dielectric constants, susceptibility to moisture absorption, and notoriously poor solubility, making them difficult to process 1[1].
To overcome these limitations, materials scientists have successfully integrated adamantane —a highly symmetrical, three-dimensional cycloaliphatic cage hydrocarbon—into the polyimide backbone. This guide objectively compares the properties of adamantane-based polyimides against traditional alternatives, providing mechanistic insights and field-proven experimental protocols for their synthesis and characterization.
Mechanistic Causality: The Adamantane Advantage
The superior performance of adamantane-based polyimides is not coincidental; it is a direct consequence of structure-property causality. Adamantane (tricyclo[3.3.1.13,7]decane) introduces a bulky, rigid, diamondoid moiety into the polymer chain.
-
Thermal Stability: The rigid cage restricts segmental chain motion, elevating the glass transition temperature ( Tg ) and decomposition temperature ( Td ) 2[2].
-
Dielectric & Solubility Improvements: The bulky nature of the adamantane group disrupts standard polymer chain packing. This disruption increases the fractional free volume within the polymer matrix. Because air has a dielectric constant of ~1.0, increasing the free volume inherently lowers the bulk dielectric constant of the film 3[3]. Furthermore, the loosened chain packing allows organic solvent molecules to penetrate the matrix, drastically improving solubility for solution-processing.
Fig 1: Mechanistic pathways of adamantane incorporation on polyimide properties.
Quantitative Performance Comparison
The following table synthesizes experimental data comparing standard commercial polyimides (e.g., Kapton HN) with highly optimized adamantane-based polyimides synthesized via diamine monomers like 1,3-bis(4-aminophenyl)adamantane 4[4].
| Property | Traditional Polyimides (e.g., Kapton) | Adamantane-Based Polyimides |
| Dielectric Constant ( k ) | 3.1 – 3.5 | 2.27 – 2.92 |
| Glass Transition ( Tg ) | ~360 – 400 °C | 232 – 413 °C (Highly tunable) |
| Thermal Decomposition ( Td5% ) | ~500 – 530 °C | 500 – 561 °C |
| Moisture Absorption | 1.0 – 2.5% | < 0.5% |
| Organic Solubility | Insoluble | Soluble in NMP, DMAc, CHCl 3 , THF |
| Tensile Strength | ~130 MPa | 88.2 – 113.5 MPa |
Data Interpretation: While traditional PIs hold a slight edge in raw tensile strength due to dense chain packing, adamantane PIs offer a revolutionary drop in dielectric constant and moisture absorption while maintaining, or even exceeding, the thermal decomposition thresholds required for high-temperature manufacturing 5[5].
Experimental Workflow & Self-Validating Protocols
To achieve the properties listed above, researchers must utilize a stringent two-step polycondensation and imidization workflow. The bulky nature of adamantane requires specific kinetic controls to ensure high molecular weight.
Fig 2: Two-step synthesis workflow for adamantane-based polyimide films.
Protocol 1: Synthesis of Poly(amic acid) Precursor
Objective: Achieve a high molecular weight precursor without inducing premature ring-closure.
-
Monomer Preparation: Purify the adamantane diamine (e.g., 1,3-bis(4-aminophenyl)adamantane) via recrystallization and the dianhydride via sublimation.
-
Causality: Impurities disrupt the exact 1:1 stoichiometric balance required for step-growth polymerization, prematurely capping chains and yielding brittle films.
-
-
Solvent Purging: Add anhydrous N-methyl-2-pyrrolidone (NMP) to a flame-dried, three-necked flask under a continuous dry nitrogen purge.
-
Causality: Trace moisture will hydrolyze the dianhydride into a dicarboxylic acid, which is unreactive toward amines at room temperature, permanently halting chain growth.
-
-
Polymerization: Dissolve the diamine completely. Cool the flask to 0–5 °C using an ice bath. Add the dianhydride in small portions over 30 minutes. Stir for 12–24 hours, allowing the temperature to gradually reach 25 °C 6[6].
-
Self-Validation Step: The reaction is successful if the solution transforms into a highly viscous, honey-like liquid (inherent viscosity > 0.8 dL/g). If the solution remains watery, stoichiometric imbalance or moisture contamination has occurred.
-
Protocol 2: Stepwise Thermal Imidization
Objective: Drive cyclodehydration to form the imide ring while maintaining film integrity.
-
Casting: Pour the viscous poly(amic acid) solution onto a clean glass plate. Use a doctor blade to ensure a uniform thickness (typically 50–100 µm).
-
Stepwise Heating: Place the plate in a vacuum oven and apply the following thermal profile: 80 °C (1h) → 150 °C (1h) → 200 °C (1h) → 250 °C (1h) → 300 °C (1h).
-
Causality: Heating must be strictly stepwise. If ramped directly to 300 °C, the rapid volatilization of NMP and the byproduct water (from cyclodehydration) will create micro-voids and pinholes in the film, artificially skewing dielectric measurements and ruining mechanical integrity.
-
-
Recovery: Cool to room temperature and immerse the glass plate in warm deionized water to peel off the flexible polyimide film.
-
Self-Validation Step: Perform FT-IR spectroscopy on the film. The disappearance of the broad amic acid band at 3350 cm −1 and the appearance of characteristic imide carbonyl bands at 1780 cm −1 (asymmetrical stretch), 1720 cm −1 (symmetrical stretch), and 1370 cm −1 (C–N stretch) confirm 100% imidization 3[3].
-
Protocol 3: Characterization of Dielectric and Thermal Properties
-
Thermal Stability (TGA/DSC): Run Thermogravimetric Analysis (TGA) under nitrogen at a heating rate of 10 °C/min to determine the 5% weight loss temperature ( Td5% ). Run Differential Scanning Calorimetry (DSC) to pinpoint the Tg .
-
Dielectric Measurement: Sputter-coat both sides of the dry PI film with gold electrodes. Measure the capacitance using an LCR meter at 10 kHz to 1 MHz. Calculate the dielectric constant ( k ) using k=(C⋅d)/(ε0⋅A) , where C is capacitance, d is film thickness, ε0 is vacuum permittivity, and A is electrode area.
Conclusion
For drug development professionals engineering advanced delivery matrices, or materials scientists designing next-generation microelectronic substrates, the shift from traditional polyimides to adamantane-based polyimides represents a critical upgrade. By strategically utilizing the steric bulk of the adamantane cage, researchers can engineer materials that break the traditional paradigm—achieving highly soluble, low-dielectric, and moisture-resistant polymers without sacrificing the extreme thermal stability that polyimides are known for.
References
-
BenchChem. Adamantane-Based Polyimides Exhibit Superior Thermal Stability in Comparative Analysis.1
-
ACS Publications. Synthesis and Characterization of New Adamantane-Based Polyimides. Macromolecules. 2
-
ACS Publications. Low Dielectric Constants of Soluble Polyimides Based on Adamantane. Macromolecules. 3
-
BenchChem. A Comparative Guide to the Dielectric Performance of 1,3-Bis(4-aminophenyl)adamantane-Based Polymers.4
-
ResearchGate. Regularities of Single-Step Synthesis of Adamantane-Containing Polyimides in Sulfolane.5
-
BenchChem. Optimizing reaction conditions for polymerization of adamantane diamines.6
Sources
A Senior Application Scientist's Guide to the Synthesis of Aminophenyl Adamantanes: A Comparative Study
Introduction: The Adamantane Cage in Modern Chemistry
Adamantane, with its unique tricyclic cage structure, is more than a mere chemical curiosity. Its rigid, lipophilic, and metabolically stable framework makes it a "privileged scaffold" in medicinal chemistry and a valuable building block in materials science.[1][2] The incorporation of an adamantane moiety can significantly enhance the pharmacokinetic properties of a drug, improving its stability and membrane permeability.[1][2][3] When this diamondoid cage is appended to an aminophenyl group, the resulting structure becomes a cornerstone for a wide array of applications, from antiviral agents like amantadine to high-performance polymers such as polyimides.[4][5][6]
The strategic placement of the amino group on the phenyl ring relative to the adamantyl substituent dictates the molecule's properties and potential applications. This guide provides a comparative analysis of distinct synthetic routes to access these valuable compounds. As a Senior Application Scientist, my focus is not just on the "how" but the "why"—exploring the mechanistic underpinnings, practical trade-offs, and experimental nuances that guide the selection of an optimal synthetic strategy for researchers in drug discovery and materials development. We will dissect classical multi-step syntheses and contrast them with modern, atom-economical catalytic approaches, providing detailed protocols and supporting data for each.
Route 1: Classical Multi-Step Synthesis via Electrophilic Aromatic Substitution
This traditional approach involves a two-step sequence: the introduction of a nitro group onto the phenyladamantane scaffold via electrophilic nitration, followed by a straightforward reduction to the desired amine. This method is robust, scalable, and relies on well-understood, foundational organic reactions.
Mechanistic Rationale
The core of this strategy lies in the Friedel-Crafts-type reaction for the initial adamantylation of benzene (to form the precursor, 1-phenyladamantane), followed by a classic electrophilic aromatic substitution (EAS). The adamantyl group is a bulky, electron-donating group, which directs the incoming electrophile (the nitronium ion, NO₂⁺) primarily to the para position due to steric hindrance at the ortho positions. The subsequent reduction of the nitro group is a common transformation, readily achieved with various reducing agents.
Workflow Diagram
Caption: Workflow for the classical synthesis of 1-(4-aminophenyl)adamantane.
Detailed Experimental Protocol
Step 1: Synthesis of 1-(4-Nitrophenyl)adamantane
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 1-phenyladamantane (1 equiv.) to concentrated sulfuric acid (98%). Cool the mixture to 0-5 °C in an ice-water bath.
-
Addition of Nitrating Agent: Slowly add a pre-cooled mixture of concentrated nitric acid (70%, 1.1 equiv.) and concentrated sulfuric acid (1:1 v/v) dropwise via the dropping funnel. Maintain the internal temperature below 10 °C throughout the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The solid precipitate is collected by vacuum filtration.
-
Purification: Wash the crude solid with copious amounts of water until the filtrate is neutral, then with a cold 5% sodium bicarbonate solution, and finally with water again. Recrystallize the crude product from ethanol or isopropanol to yield pure 1-(4-nitrophenyl)adamantane.
Step 2: Synthesis of 1-(4-Aminophenyl)adamantane
-
Reaction Setup: To a round-bottom flask, add 1-(4-nitrophenyl)adamantane (1 equiv.) and ethanol. Stir to form a suspension.
-
Reduction: Add stannous chloride dihydrate (SnCl₂·2H₂O, 3-5 equiv.) followed by the slow addition of concentrated hydrochloric acid. Heat the mixture to reflux (approx. 80-90 °C) for 2-4 hours, monitoring the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a beaker of ice. Basify the solution by the slow addition of a concentrated sodium hydroxide or potassium hydroxide solution until the pH is >10.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to afford 1-(4-aminophenyl)adamantane.
Route 2: Modern Transition-Metal-Catalyzed Cross-Coupling
Modern synthetic chemistry offers more direct and often milder routes. The Chan-Lam C-N cross-coupling reaction is an excellent example, enabling the formation of a C-N bond between an amine and a boronic acid using a copper catalyst. This approach allows for the coupling of pre-functionalized building blocks, offering high functional group tolerance.
Mechanistic Rationale
The Chan-Lam reaction typically involves a Cu(II) precatalyst which is reduced in situ or undergoes ligand exchange. The proposed catalytic cycle involves the coordination of the amine to the copper center, followed by transmetalation with the arylboronic acid. The final step is a reductive elimination that forms the desired C-N bond and regenerates the active copper catalyst. The presence of an oxidant (often atmospheric oxygen) is crucial for re-oxidizing Cu(I) to Cu(II) to complete the catalytic cycle.
Workflow Diagram
Caption: Workflow for Chan-Lam C-N cross-coupling synthesis.
Detailed Experimental Protocol
Synthesis of 1-(4-Aminophenyl)adamantane via Chan-Lam Coupling
-
Reaction Setup: In a vial or round-bottom flask, combine 1-aminoadamantane (1.2 equiv.), 4-aminophenylboronic acid (1 equiv.), and copper(II) acetate (Cu(OAc)₂, 0.1 equiv.).
-
Solvent and Base Addition: Add an appropriate solvent, such as dichloromethane (DCM) or methanol. Add a base, such as pyridine or triethylamine (2 equiv.).
-
Reaction: Seal the vessel and stir the reaction mixture at room temperature. The reaction is typically open to the air to facilitate the oxidation of the copper catalyst. Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from 12 to 48 hours.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent and filter it through a pad of Celite to remove the copper catalyst.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the pure 1-(4-aminophenyl)adamantane.
Comparative Analysis
The choice of synthetic route is a critical decision driven by factors such as scale, available starting materials, required purity, and tolerance for specific functional groups.
| Parameter | Route 1: Classical Nitration/Reduction | Route 2: Chan-Lam Cross-Coupling |
| Overall Yield | Moderate to Good (typically 60-80%) | Good to Excellent (typically 70-95%)[7] |
| Starting Materials | 1-Phenyladamantane, Nitric/Sulfuric Acid | 1-Aminoadamantane, Arylboronic Acids |
| Reagents/Conditions | Harsh (conc. strong acids), high temps | Mild (room temp.), atmospheric conditions |
| Atom Economy | Lower, due to stoichiometric reagents | Higher, catalytic process |
| Scalability | Excellent, well-established for large scale | Moderate, catalyst cost can be a factor |
| Substrate Scope | Limited by directing effects of adamantyl group | Broad, high functional group tolerance[7] |
| Safety Concerns | Handling of nitrating mixture (highly corrosive) | Handling of copper salts and boronic acids |
| Purification | Often requires recrystallization and/or chromatography | Primarily requires chromatography to remove catalyst |
Expert Insights and Strategic Selection
-
For Large-Scale Production: The classical nitration/reduction route (Route 1) is often preferred for large-scale synthesis of a specific isomer, like 1-(4-aminophenyl)adamantane. The starting materials are inexpensive, and the procedures are robust and well-documented for industrial application.[8]
-
For Analogue Synthesis and Drug Discovery: The Chan-Lam cross-coupling (Route 2) offers superior flexibility.[7][9] Researchers can rapidly generate a library of derivatives by simply varying the substituted arylboronic acid, making it ideal for structure-activity relationship (SAR) studies. Its mild conditions are compatible with a wider range of sensitive functional groups that might not survive the harsh conditions of nitration.
-
Emerging Alternatives - C-H Amination: Direct C-H amination is a frontier in synthetic chemistry.[10][11] These methods, often employing palladium, rhodium, or manganese catalysts, can directly convert a C-H bond on the phenyl ring of 1-phenyladamantane to a C-N bond. While highly atom-economical, these methods are still under active development, and challenges in regioselectivity and catalyst cost can be limiting factors for general application.[1]
Logical Relationship of Synthetic Strategies
Caption: Decision matrix for selecting a synthetic route to aminophenyl adamantanes.
Conclusion
The synthesis of aminophenyl adamantanes is a mature field that continues to evolve. While classical methods based on electrophilic substitution remain workhorses for large-scale production, modern catalytic techniques like the Chan-Lam cross-coupling provide unparalleled flexibility and efficiency for research and development. The choice of the optimal route is not a one-size-fits-all answer but a strategic decision based on the specific goals of the project—be it the bulk production of a single compound or the rapid, diverse synthesis required for modern drug discovery. As direct C-H functionalization methods become more robust and cost-effective, they promise to further revolutionize how chemists approach the synthesis of these vital molecular scaffolds.
References
- BenchChem. A Comparative Guide to the Synthesis of Adamantane Derivatives.
- BenchChem. A Comparative Analysis of Catalysts for Adamantane Oxidation: A Guide for Researchers.
- Fokin, A. A., et al. Direct radical functionalization methods to access substituted adamantanes and diamondoids. PMC.
- Rempelos, J., et al. Adamantane-Substituted Purine Nucleosides: Synthesis, Host–Guest Complexes with β-Cyclodextrin and Biological Activity. PMC.
- Journal of Chemical Health Risks. Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. (2025).
- Štefane, B., et al. Synthesis and Structural Properties of Adamantane‐Substituted Amines and Amides Containing an Additional Adamantane, Azaadamantane or Diamantane Moiety. PMC. (2022).
- ResearchGate. Various synthetic methods for the preparation of functionalized adamantane compounds.
- Wanka, L., et al. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. SciSpace.
- Rybakov, V. B., et al. Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. MDPI. (2023).
- BenchChem. Application Notes and Protocols: 1,3-Bis(4-aminophenyl)adamantane in Polycondensation.
- De Clercq, E., et al. Synthesis and antiviral activity evaluation of some new aminoadamantane derivatives. 2. PubMed.
- ResearchGate. (PDF) Amidation of Adamantane and Diamantane with Acetonitrile and Bromotrichloromethane in the Presence of Mo(CO)(6) in Aqueous Medium.
- ResearchGate. Synthesis of 3–amineadamantane–1–ol derivatives.
- Averin, A. D., et al. Recent Achievements in the Copper-Catalyzed Arylation of Adamantane-Containing Amines, Di- and Polyamines. MDPI. (2023).
- ResearchGate. Studies of N-arylation of adamantane-containing amines using Chan-Lam reaction | Request PDF. (2025).
- ResearchGate. Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. (2024).
- Pomarnacka, E., et al. Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI. (2024).
- Hsiao, S.-H., et al. Synthesis and Characterization of New Adamantane-Based Polyimides. ACS Publications.
- Al-Abdullah, E. S., et al. Synthesis, Antimicrobial, and Anti-Proliferative Activities of Novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides, 4-Arylmethyl N. PMC.
- Polymer Chemistry (RSC Publishing). Precise synthesis of high Tg adamantane-containing polystyrene derivatives via anionic polymerization.
- Google Patents. US5599998A - Method for the synthesis of adamantane amines.
- Park, Y., et al. Transition Metal-Catalyzed C-H Amination: Scope, Mechanism, and Applications. PubMed. (2017).
- Kim, D., et al. Manganese-catalysed benzylic C(sp3)-H amination for late-stage functionalization. PubMed. (2018).
- ResearchGate. Recent Advances in Electrophilic Amination Reactions | Request PDF.
- ResearchGate. Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. (2025).
- Trowbridge, A., et al. New Strategies for the Transition-Metal Catalyzed Synthesis of Aliphatic Amines. PubMed. (2020).
- Sova, M., et al. N-Phenyladamantane-1-sulfinamide. PMC.
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The Biological Activity of [3-(4-aminophenyl)-1-adamantyl]methanol: A Comparative Guide to Adamantane Derivatives
The adamantane (tricyclo[3.3.1.1 3,7 ]decane) scaffold is a privileged motif in medicinal chemistry, prized for its rigid, highly lipophilic, and three-dimensional structure[1]. While first-generation adamantane derivatives like amantadine and memantine have long been established as antiviral and neuroprotective agents[2][3], modern drug discovery has shifted toward using complex adamantane building blocks to enhance the pharmacokinetic and pharmacodynamic profiles of targeted therapeutics[4].
This guide objectively compares the biological activity and mechanistic utility of [3-(4-aminophenyl)-1-adamantyl]methanol (and its structural isomers) against traditional adamantane derivatives. It provides drug development professionals with a comprehensive analysis of how steric bulk, lipophilicity, and spacer geometry dictate biological performance.
Structural and Mechanistic Overview
The Causality of Structural Design
Directly attaching a bulky adamantane cage to a primary pharmacophore often results in severe steric hindrance, preventing the drug from entering its target's active site[4]. [3-(4-aminophenyl)-1-adamantyl]methanol solves this by introducing a phenylene spacer and a methanol moiety.
This specific geometry provides a flexible, polar bridge that distances the bulky adamantane cage from the active site just enough to prevent steric clash, while allowing the adamantane skeleton to act as a powerful lipophilic anchor[4]. When conjugated to purine rings, this anchor binds deeply within the hydrophobic pocket of cyclin-dependent kinase 2 (CDK2), significantly stabilizing the drug-enzyme complex via non-polar interactions[4].
Mechanistic Comparison with Alternative Adamantanes
To understand the unique biological activity of these aminophenyl-methanol conjugates, we must compare them to other adamantane classes:
-
[3-(4-aminophenyl)-1-adamantyl]methanol Conjugates: Act as targeted kinase inhibitors (e.g., CDK2/Cyclin E). The adamantane acts as an accessory hydrophobic anchor rather than the primary pharmacophore[4].
-
Memantine: Functions as a low-affinity, uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist. The adamantane cage itself physically blocks the prolonged influx of calcium ions through the NMDA receptor channel, preventing excitotoxicity in Alzheimer's disease while sparing normal synaptic transmission[2].
-
Amantadine: Acts primarily by interfering with the transmembrane domain of the viral M2 protein to prevent influenza A viral uncoating[3]. It also exhibits weak NMDA receptor antagonism and promotes dopamine release for Parkinson's disease management[5].
Comparative mechanistic pathways of adamantane derivatives and their biological targets.
Quantitative Data: Comparative Biological Activity
The following table summarizes the biological performance of[3-(4-aminophenyl)-1-adamantyl]methanol derivatives compared to standard adamantane alternatives.
| Compound Class | Representative Molecule | Primary Target | Key Biological Activity | Mechanism of Action |
| Adamantyl-phenyl conjugates | Purine-[3-(4-aminophenyl)-1-adamantyl]methanol | CDK2/Cyclin E | IC50 in the low micromolar range; high antiproliferative activity[4] | ATP-competitive inhibition; hydrophobic pocket stabilization[4] |
| Amino-adamantanes | Memantine | NMDA Receptor | IC50 ~1-3 µM (Neuroprotective)[6] | Uncompetitive, voltage-dependent channel block |
| Amino-adamantanes | Amantadine | Viral M2 Protein / NMDA | ED50 0.1-25 µg/mL (Antiviral)[3] | Blocks viral uncoating / weak NMDA antagonism[3] |
| Diaryl-adamantanes | 1,3-bis(4-aminophenyl)adamantane | Free Radicals (DPPH) | Good to excellent % Scavenging (Antioxidant)[1] | Electron donation / radical scavenging[1] |
Experimental Protocols & Self-Validating Systems
A critical challenge when working with highly lipophilic adamantane derivatives is their poor aqueous solubility, which can confound in vitro biological assays. To ensure scientific integrity, modern protocols utilize β -cyclodextrin ( β -CD) to form host-guest inclusion complexes[4]. The adamantane cage fits precisely into the β -CD cavity, creating a pseudorotaxane-like threaded structure that drastically improves solubility without altering the drug's target affinity[7].
Below are the field-proven, step-by-step methodologies for synthesizing, validating, and testing these compounds.
Protocol 1: Synthesis and Host-Guest Complexation
Objective: Synthesize the adamantyl-purine conjugate and formulate it into a soluble β -CD complex.
-
Selective Reduction: Treat adamantyl-nitroketones with NaBH 4 for 30 minutes to yield nitroalcohols with ~95% efficiency[7].
-
Nitro Group Reduction: Reduce the nitro group using iron powder (derived from iron pentacarbonyl decomposition to ensure rapid reaction times) in a methanol/HCl (1/1, v/v) mixture to yield[3-(4-aminophenyl)-1-adamantyl]methanol[7].
-
Conjugation: React the resulting amine with 6-chloro-9H-purine to form the adamantane-substituted purine nucleoside[8].
-
Complexation: Mix the purine conjugate with an equimolar amount of β -cyclodextrin in an aqueous solution[8].
-
Self-Validation (NMR & ESI-MS): Confirm the 1:1 stoichiometry and spatial geometry using 1H NMR. A successful complex is validated when NMR shifts indicate the adamantane cage is sitting deep within the β -CD cavity close to the wider rim[7].
Protocol 2: In Vitro CDK2/Cyclin E Kinase Inhibition Assay
Objective: Quantify the biological activity (IC50) of the synthesized conjugates.
-
Preparation: Prepare serial dilutions of the β -CD/adamantane-purine complex in assay buffer.
-
Enzyme Incubation: Incubate the compounds with purified recombinant CDK2/Cyclin E complex and a peptide substrate.
-
Termination & Measurement: Stop the reaction using phosphoric acid, transfer to a filter microplate, wash to remove unbound ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the IC50 by plotting the dose-response curve. Compare the activity against the parental purine compound lacking the adamantane anchor to isolate the biological contribution of the[3-(4-aminophenyl)-1-adamantyl]methanol moiety[4].
Reaction Initiation: Add radiolabeled [ γ
33 P]ATP to initiate the kinase reaction.
Experimental workflow for synthesizing and validating adamantane-purine conjugates.
References
-
Adamantane-Substituted Purines and Their β-Cyclodextrin Complexes: Synthesis and Biological Activity Source: MDPI URL:[Link]
-
Adamantane-Substituted Purine Nucleosides: Synthesis, Host–Guest Complexes with β-Cyclodextrin and Biological Activity Source: PMC (NIH) URL:[Link]
-
Novel adamantane-bearing anilines and properties of their supramolecular complexes with β-cyclodextrin Source: SciSpace URL:[Link]
-
What is the mechanism of Memantine hydrochloride? Source: Patsnap Synapse URL:[Link]
-
Mg2+ Imparts NMDA Receptor Subtype Selectivity to the Alzheimer's Drug Memantine Source: Journal of Neuroscience URL:[Link]
-
What is the mechanism of Amantadine Hydrochloride? Source: Patsnap Synapse URL:[Link]
-
Amantadine Capsules: Package Insert / Prescribing Info Source: Drugs.com URL:[Link]
Sources
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- 2. What is the mechanism of Memantine hydrochloride? [synapse.patsnap.com]
- 3. drugs.com [drugs.com]
- 4. Adamantane-Substituted Purines and Their β-Cyclodextrin Complexes: Synthesis and Biological Activity [mdpi.com]
- 5. What is the mechanism of Amantadine Hydrochloride? [synapse.patsnap.com]
- 6. jneurosci.org [jneurosci.org]
- 7. scispace.com [scispace.com]
- 8. Adamantane-Substituted Purine Nucleosides: Synthesis, Host–Guest Complexes with β-Cyclodextrin and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the Purity of [3-(4-aminophenyl)-1-adamantyl]methanol
For researchers and professionals in drug development, the adamantane scaffold represents a cornerstone of medicinal chemistry, imparting unique lipophilicity, rigidity, and metabolic stability to therapeutic agents.[1][2] The compound [3-(4-aminophenyl)-1-adamantyl]methanol is a valuable building block, combining the adamantane cage with a functionalized aromatic ring, making it a precursor for a wide range of novel therapeutics. Consequently, the rigorous assessment of its purity is not merely a quality control step but a fundamental prerequisite for reliable downstream applications, from biological screening to preclinical development.
This guide provides an in-depth comparison of the primary analytical techniques for determining the purity of synthesized [3-(4-aminophenyl)-1-adamantyl]methanol. We move beyond simple protocols to explain the scientific rationale behind methodological choices, ensuring a robust and self-validating approach to purity assessment.
The Genesis of Impurities: A Proactive Assessment
Effective purity analysis begins with understanding the potential impurities that can arise during synthesis. A common synthetic route involves the reduction of a nitro-precursor, such as 1-adamantyl-(4-nitrophenyl)methanol.[3] This pathway informs the likely process-related impurities we must be equipped to detect:
-
Unreacted Starting Materials: Residual 1-adamantyl-(4-nitrophenyl)methanol.
-
Intermediates: Incomplete reduction products (e.g., nitroso or hydroxylamine species).
-
Side-Reaction Products: By-products from competing reaction pathways.[4]
-
Reagents and Solvents: Residual catalysts (e.g., Raney nickel), solvents, and reagents used during the synthesis and purification.[4]
-
Degradation Products: The aminophenyl group can be susceptible to oxidation, especially if exposed to air and light over time.
A multi-faceted analytical strategy is therefore essential to detect this diverse range of potential contaminants.
Caption: General workflow for the comprehensive purity assessment of the target compound.
Comparative Analysis of Key Analytical Techniques
The choice of analytical method is dictated by the specific question being asked: Are we performing a routine quality check, identifying an unknown impurity, or establishing an absolute purity value for a reference standard?
| Technique | Principle | Advantages for this Compound | Disadvantages |
| HPLC-UV | Separation based on polarity differences. | High resolution and sensitivity for aromatic compounds; excellent for quantifying purity as % area; stability-indicating methods can be developed.[5][6] | Requires a chromophore (present in this molecule); less effective for identifying unknown impurities without MS detection. |
| GC-MS | Separation of volatile compounds followed by mass analysis. | Excellent for identifying volatile impurities (e.g., residual solvents); provides structural information from mass spectra.[7][8] | The target molecule has low volatility and contains polar -OH and -NH2 groups, requiring derivatization, which adds complexity.[7] |
| NMR Spectroscopy | Measures nuclear spin transitions in a magnetic field. | Unambiguous structure confirmation; inherently quantitative (qNMR) for absolute purity determination without a specific reference standard.[9][10][11] | Lower sensitivity for trace impurities compared to HPLC; can be more complex for quantifying minor components. |
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Profiling
For routine purity assessment and quality control, Reversed-Phase HPLC (RP-HPLC) with UV detection is the premier choice. The molecule's aminophenyl group provides a strong chromophore for UV detection, while the combination of the polar functional groups and the non-polar adamantane cage allows for excellent separation on a C18 column.
Expert Rationale: Why RP-HPLC is Ideal
The key to a successful RP-HPLC method is exploiting the compound's amphiphilic nature. The non-polar adamantane moiety will strongly interact with the C18 stationary phase, while the polar aminophenyl and methanol groups will have an affinity for the aqueous component of the mobile phase. By using a gradient elution (ramping from a higher aqueous content to a higher organic content), we can effectively separate the main peak from both more polar and less polar impurities. Adding a small amount of acid (like trifluoroacetic acid or formic acid) to the mobile phase protonates the amine group, ensuring sharp, symmetrical peaks and reproducible retention times.
Detailed Experimental Protocol: RP-HPLC
-
Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.
-
Sample Preparation:
-
Accurately weigh and dissolve the synthesized compound in methanol or acetonitrile to create a stock solution of 1.0 mg/mL.
-
Dilute this stock solution with the initial mobile phase composition to a working concentration of approximately 0.1 mg/mL.
-
-
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | 10% B to 90% B over 20 minutes, hold for 5 min, return to 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 240 nm |
| Injection Vol. | 10 µL |
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by the area percentage method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
A PDA detector is highly recommended as it can assess peak purity by comparing UV spectra across a single peak, helping to identify co-eluting impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For Impurity Identification
While not ideal for primary purity assessment of the parent compound due to its low volatility, GC-MS is a powerful tool for identifying volatile organic impurities or for characterizing impurities after derivatization.[7][8]
Expert Rationale: The Necessity of Derivatization
The free amine (-NH2) and hydroxyl (-OH) groups in [3-(4-aminophenyl)-1-adamantyl]methanol are "active" sites that can interact with the GC column, leading to severe peak tailing and poor resolution.[7] Furthermore, the high molecular weight and polarity make the compound difficult to vaporize without thermal degradation. Derivatization, typically silylation (e.g., using BSTFA), converts these polar groups into non-polar trimethylsilyl (TMS) ethers and amines, drastically increasing volatility and improving chromatographic performance.
Detailed Experimental Protocol: GC-MS (Post-Derivatization)
-
Derivatization:
-
Accurately weigh ~1 mg of the sample into a GC vial.
-
Add 200 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).
-
Cap the vial tightly and heat at 70°C for 30 minutes.[5] Cool to room temperature before injection.
-
-
GC-MS Conditions:
| Parameter | Recommended Setting |
| Column | Non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm) |
| Injector Temp. | 280 °C |
| Oven Program | Start at 100°C, ramp at 15°C/min to 300°C, hold for 10 min |
| Carrier Gas | Helium at 1.0 mL/min |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40-550 amu |
-
Data Analysis:
-
Identify peaks corresponding to impurities.
-
Analyze the mass spectrum of each impurity. The fragmentation pattern provides a molecular fingerprint that can be used to elucidate its structure, often by comparison with spectral libraries. The adamantyl cation (m/z 135) is a characteristic fragment for many adamantane derivatives.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For Absolute Purity and Structural Confirmation
NMR is the gold standard for structural elucidation and can be adapted for highly accurate purity determination (quantitative NMR or qNMR).[9][11] Unlike chromatographic methods that provide relative purity, qNMR can determine absolute purity against a certified internal standard.[10][12]
Expert Rationale: The Power of qNMR
The fundamental principle of NMR is that the integrated area of a signal is directly proportional to the number of nuclei giving rise to that signal.[11][12] By adding a known mass of a high-purity internal standard with a simple spectrum (e.g., maleic acid or dimethyl sulfone) to a known mass of your sample, you can use the ratio of integrals to calculate the absolute purity of your compound, even if impurities are not NMR-active (e.g., inorganic salts).
Caption: Logical workflow for determining absolute purity using quantitative ¹H NMR (qNMR).
Detailed Experimental Protocol: ¹H qNMR
-
Sample Preparation:
-
Accurately weigh ~10-20 mg of the synthesized compound into a vial.
-
Accurately weigh ~5-10 mg of a suitable, dry internal standard (e.g., maleic acid) into the same vial. The standard's peaks must not overlap with the analyte's peaks.
-
Dissolve the mixture in a known volume of deuterated solvent (e.g., 0.75 mL of DMSO-d6).
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Crucial Parameters: Use a long relaxation delay (D1) of at least 5 times the longest T1 of any proton being integrated (a value of 30 seconds is often a safe starting point). Use a 90° pulse angle.
-
-
Data Analysis:
-
Carefully phase and baseline-correct the spectrum.
-
Integrate a well-resolved signal from the analyte (e.g., the aromatic protons) and a signal from the standard.
-
Calculate the purity using the following formula[10]: Purity_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (W_std / W_analyte) * Purity_std Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular Weight
-
W = Weight
-
Purity = Purity of the standard
-
-
Expected ¹H NMR Signals (in DMSO-d6):
-
Aromatic Protons: Two doublets between δ 6.5-7.5 ppm.
-
-NH2 Protons: A broad singlet, chemical shift is concentration-dependent.
-
-OH Proton: A triplet (due to coupling with CH).
-
-CH-OH Proton: A doublet.
-
Adamantane Protons: A series of broad singlets and multiplets between δ 1.5-2.0 ppm.[2]
Conclusion and Recommendations
Assessing the purity of [3-(4-aminophenyl)-1-adamantyl]methanol requires a thoughtful, multi-technique approach. No single method provides all the necessary information.
-
For routine QC and batch release: A validated RP-HPLC method is the most efficient and reliable technique for determining purity as a percentage of the main component and profiling known impurities.
-
For structural confirmation of the final product: ¹H and ¹³C NMR are indispensable. They provide unambiguous proof of identity.
-
For identifying unknown impurities or residual solvents: GC-MS (with derivatization for non-volatile impurities) or LC-MS is required to gain structural insights.
-
For certifying a reference standard or for assays requiring the highest accuracy: qNMR is the definitive method for determining absolute purity with metrological traceability.
By judiciously combining these techniques, researchers and drug development professionals can ensure the quality, consistency, and reliability of their synthesized [3-(4-aminophenyl)-1-adamantyl]methanol, building a solid foundation for subsequent scientific endeavors.
References
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Analysis of Adamantane Compounds.
- BOC Sciences. Adamantane Impurities.
- BenchChem. (2025). Assessing the Purity of 1,3-Bis(4-hydroxyphenyl)
- BenchChem. (2025). Application Note: GC/MS Analysis of 1-Iodoadamantane Reaction Products.
- BenchChem. (2025). Confirming the Structure of Synthesized Adamantane Compounds: A Comparative Guide to ¹H and ¹³C NMR Spectroscopy.
-
ResearchGate. Comparison of GC-MS chromatograms of adamantanes (m/z 136, 135, 149,...). [Link]
-
MDPI. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. [Link]
-
PMC. (1-Adamantyl)(4-aminophenyl)methanol. [Link]
- Journal of Food and Drug Analysis. (2010). Development and Validation of an HPLC Method for Determination of Purity of Sn-ADAM, a Novel Precursor of Serotonin Transporter.
- JEOL.
-
Wikipedia. Adamantane. [Link]
-
MDPI. (2023). Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. [Link]
-
ResearchGate. Nuclear magnetic resonance spectroscopy of adamantane derivatives: interpretation of proton and carbon chemical shifts. [Link]
-
PubMed. (2020). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Adamantane - Wikipedia [en.wikipedia.org]
- 3. (1-Adamantyl)(4-aminophenyl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. lawdata.com.tw [lawdata.com.tw]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 11. mdpi.com [mdpi.com]
- 12. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
quantitative analysis of adamantane derivatives in biological samples
Advanced Quantitative Analysis of Adamantane Derivatives in Biological Matrices: A Comparative Methodological Guide
The Analytical Challenge: Structural Limitations of Adamantanes
Adamantane derivatives—most notably memantine, amantadine, and rimantadine—are a unique class of tricyclic amine compounds utilized extensively in neuropharmacology (e.g., NMDA receptor antagonists for Alzheimer's disease) and antiviral therapies. From a bioanalytical perspective, the rigid, lipophilic adamantane cage provides excellent metabolic stability but presents a significant analytical hurdle: they completely lack conjugated pi-electron systems (chromophores) or native fluorophores .
Consequently, these compounds exhibit negligible UV absorption above 200 nm. To quantify them in complex biological matrices (plasma, cerebrospinal fluid, or urine) for pharmacokinetic or bioequivalence studies, analysts must choose between complex derivatization workflows or advanced mass spectrometry techniques.
Comparative Evaluation of Analytical Modalities
To objectively evaluate the optimal approach for quantifying adamantane derivatives, we must compare the three primary modalities used in modern bioanalysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).
Quantitative Performance Comparison
The following table synthesizes the performance metrics of these three modalities based on validated pharmacokinetic studies[1][2][3].
| Analytical Parameter | LC-MS/MS (Gold Standard) | GC-MS | HPLC-FLD (Derivatized) |
| Target Analytes | Memantine, Amantadine | Amantadine, Rimantadine | Memantine, Amantadine |
| Sample Volume Required | 20 – 50 µL | 500 – 1000 µL | 100 – 200 µL |
| Sample Pre-treatment | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | LLE + Pre-column Derivatization |
| Derivatization Requirement | None | Optional (but recommended) | Mandatory (e.g., FMOC-Cl, OPA) |
| Lower Limit of Quantitation | 0.05 – 0.20 ng/mL | 10 – 25 ng/mL | 25 – 50 ng/mL |
| Linear Dynamic Range | 0.05 – 50,000 pg/mL | 25 – 2,000 ng/mL | 25 – 5,000 ng/mL |
| Run Time per Sample | 2 – 4 minutes | 10 – 15 minutes | 20 – 40 minutes |
| Matrix Effect Mitigation | Deuterated IS (e.g., Memantine-d6) | Structural Analogue IS | External Calibration |
Causality in Modality Selection:
-
HPLC-FLD: Because adamantanes lack fluorophores, they must be reacted with reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) or o-phthalaldehyde (OPA)[2]. This derivatization introduces severe reaction yield variability, increases sample prep time, and is highly susceptible to interference from endogenous primary amines in plasma.
-
GC-MS: While the volatility of the adamantane cage makes GC-MS viable, it requires large sample volumes and extensive Liquid-Liquid Extraction (LLE) to prevent column degradation from plasma proteins.
-
LC-MS/MS: This is the current gold standard. The secondary amine of memantine (pKa ~10.7) is easily protonated in acidic mobile phases, making it highly responsive to Electrospray Ionization in positive mode (ESI+)[1]. It bypasses the need for derivatization entirely, allowing for sub-nanogram sensitivity from micro-volumes of plasma[3].
The Logic of Self-Validating Systems: Isotope Dilution
A critical challenge in LC-MS/MS is the Matrix Effect —where co-eluting biological components (like plasma phospholipids) compete with the analyte for charge in the ESI source, causing unpredictable ion suppression.
To build a self-validating protocol, we employ Isotope Dilution Mass Spectrometry (IDMS)[4]. By introducing a deuterated internal standard (e.g., Memantine-d6) at the very first step of sample preparation, we create an internal control. Because Memantine and Memantine-d6 are chemically identical, they co-elute perfectly and experience the exact same degree of ion suppression. By quantifying the ratio of their signals rather than absolute intensity, the matrix effect is mathematically canceled out.
Logical mechanism of isotope dilution mass spectrometry neutralizing matrix effects.
Optimized Experimental Protocol: High-Throughput LC-MS/MS
This protocol details the extraction and quantification of Memantine in K2EDTA human plasma, optimized for high-throughput bioequivalence studies[1][3].
Phase 1: Sample Preparation (Protein Precipitation)
Causality Note: Memantine is moderately protein-bound (~45%). A strong organic solvent disrupts this binding and precipitates the proteins, while acidic conditions keep the analyte ionized and soluble in the supernatant.
-
Isotope Dilution: Aliquot 50 µL of human plasma into a 96-well plate. Immediately add 10 µL of the Deuterated IS working solution (Memantine-d6, 100 ng/mL in methanol). Adding IS before extraction ensures volumetric errors apply equally to both compounds.
-
Precipitation: Add 150 µL of Acetonitrile containing 0.1% Formic Acid.
-
Extraction: Vortex mix vigorously for 2 minutes to ensure complete protein denaturation.
-
Separation: Centrifuge the plate at 14,000 × g for 10 minutes at 4°C.
-
Reconstitution: Transfer 100 µL of the clear supernatant to a clean autosampler vial and dilute with 100 µL of LC-MS grade water. Causality: Diluting the highly organic extract with water matches the initial mobile phase conditions, preventing peak distortion (solvent effects) upon injection.
Phase 2: LC-MS/MS Acquisition Parameters
-
Chromatographic Separation:
-
Column: C18 (e.g., 50 mm × 3.0 mm, 3.5 µm). The hydrophobic stationary phase strongly retains the lipophilic adamantane cage.
-
Mobile Phase: Isocratic or fast gradient using 0.1% Formic acid in Water (A) and 0.1% Formic acid in Acetonitrile (B).
-
Flow Rate: 0.5 mL/min.
-
-
Mass Spectrometry (ESI+ MRM Mode):
-
Memantine Transition: m/z 180.1 → 163.1
-
Memantine-d6 Transition: m/z 186.1 → 169.1
-
Causality of Fragmentation: The adamantane cage is structurally rigid and resists fragmentation. The primary collision-induced dissociation (CID) pathway is the cleavage of the amine group, resulting in a characteristic loss of ammonia (NH3, 17 Da)[1].
-
Comparative analytical workflows for adamantane derivative quantification in biological samples.
References
-
BenchChem. "Application Notes and Protocols for the Quantitative Analysis of Adamantane Derivatives Using Deuterated Standards." 4
-
National Institutes of Health (PMC). "Bioanalytical Method Development and Validation of Memantine in Human Plasma by High Performance Liquid Chromatography with Tandem Mass Spectrometry: Application to Bioequivalence Study." 1
-
Journal of Applied Bioanalysis. "Validation Of A Robust And High Throughput Hplc Ms Ms Method To Determine Amantadine Levels In Human Plasma." 3
-
ResearchGate. "Liquid chromatographic determination of 1-adamantanamine and 2-adamantanamine in human plasma after pre-column derivatization with o-phthalaldehyde and 1-thio-β-D-glucose." 2
Sources
- 1. Bioanalytical Method Development and Validation of Memantine in Human Plasma by High Performance Liquid Chromatography with Tandem Mass Spectrometry: Application to Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 4. benchchem.com [benchchem.com]
Comparative Efficacy Guide: Adamantane Therapeutics With and Without Aminophenyl Functionalization
As drug development professionals push the boundaries of the adamantane scaffold, a critical structural divergence has emerged: the functionalization of the lipophilic adamantane cage with an aminophenyl group. This guide objectively compares the pharmacological efficacy, mechanistic causality, and experimental validation of standard adamantane drugs (e.g., amantadine, memantine) against next-generation aminophenyl-adamantane derivatives (e.g., 1,3-bis(4-aminophenyl)adamantane).
Mechanistic Causality: The Role of the Aminophenyl Pharmacophore
The adamantane core is a bulky, highly lipophilic tricyclic cage that excels at membrane penetration and occupying hydrophobic binding pockets. However, its baseline efficacy is dictated by the presence or absence of extended functional groups.
Without the Aminophenyl Group (Standard Adamantanes): Drugs like amantadine and memantine rely primarily on steric hindrance. In the central nervous system, memantine acts as an uncompetitive, low-affinity antagonist of the NMDA receptor[1]. The mechanism is driven by the adamantane core slipping into the open ion channel pore, where basic amine or methyl substitutions interact with specific binding pockets (such as the NR1-A645 and NR2B-A644 residues) to trap the channel in a closed state[1]. Because they lack extended aromatic systems, their efficacy is restricted to direct pore-blocking rather than complex protein-protein interaction modulation.
With the Aminophenyl Group (Advanced Derivatives): The addition of an aminophenyl group—seen in compounds like 1,3-bis(4-aminophenyl)adamantane (DPA) and adamantane-substituted purines—fundamentally shifts the drug's mechanism of action. The aminophenyl moiety acts as a rigid spacer that introduces π−π stacking capabilities and directional hydrogen bonding[2].
-
Anticancer Efficacy: Instead of blocking ion channels, diaminophenyladamantane derivatives exhibit potent targeted kinase inhibition and induce irreversible G0/G1 cell cycle arrest in human colon cancer cell lines (e.g., HT-29, Colo 205)[3].
-
Targeted Inhibition: In purine-based Cyclin-dependent kinase (CDK) inhibitors, linking the adamantane skeleton via an aminophenyl spacer significantly enhances the molecule's ability to anchor into the ATP-binding pocket of CDK2/Cyclin E, outperforming parental compounds lacking this specific geometry[2].
Quantitative Efficacy Comparison
The structural shift from a simple cage to an aminophenyl-functionalized scaffold correlates with a transition from micromolar neuroprotective channel blocking to sub-micromolar targeted anticancer activity.
| Compound Class | Representative Drug | Primary Target | Mechanism of Action | Efficacy / IC50 |
| Without Aminophenyl | Amantadine | NMDA Receptor | Uncompetitive channel trapping | ~71.0 µM[1] |
| Without Aminophenyl | Memantine | NMDA Receptor | Uncompetitive channel trapping | 0.5 - 1.5 µM[4] |
| With Aminophenyl | 1,3-Bis(4-aminophenyl)adamantane (DPA) | Cancer Cell Lines (HT-29, Colo 205) | Irreversible G0/G1 cell cycle arrest | < 1.0 µM[3] |
| With Aminophenyl | Adamantyl-Purine Derivatives | CDK2 / Cyclin E | Kinase inhibition via ATP pocket | Enhanced over Roscovitine[2] |
Pharmacological Pathway Visualization
The following diagram maps the divergent biological pathways dictated by the presence of the aminophenyl group on the adamantane scaffold.
Mechanistic divergence of adamantane derivatives based on aminophenyl functionalization.
Self-Validating Experimental Protocols
To objectively evaluate these compounds, researchers must utilize distinct assay systems tailored to their respective mechanisms. Below are the self-validating protocols for assessing both classes.
Protocol A: Electrophysiological Validation of NMDA Blockade (For Non-Aminophenyl Adamantanes)
To prove that compounds like memantine act as uncompetitive channel blockers, the protocol must validate use-dependency (the channel must be open for the drug to bind).
-
Cell Preparation: Culture stem-cell-derived dopamine neurons or isolate primary hippocampal neurons.
-
Patch-Clamp Setup: Establish a whole-cell patch-clamp configuration. Hold the membrane potential at -70 mV to mimic physiological resting states.
-
Baseline Elicitation: Apply a brief pulse (e.g., 2 seconds) of 100 µM NMDA and 10 µM glycine to elicit a baseline inward current. Record the peak amplitude.
-
Drug Application (Self-Validation Step): Co-apply the NMDA/glycine solution with 0.5 µM memantine[4].
-
Use-Dependent Confirmation: Observe the progressive decline in peak current over successive pulses. The blockade should only occur during agonist application, proving the drug requires an open channel to enter the pore.
-
Washout: Perfuse the cells with standard extracellular buffer for 4-5 minutes. The return of the current amplitude to baseline control values validates that the binding is reversible and not due to cell toxicity[4].
Protocol B: Flow Cytometric Validation of G1 Arrest (For Aminophenyl-Adamantanes)
To prove that aminophenyl derivatives like DPA exert anticancer effects via cell cycle modulation rather than acute necrosis, flow cytometry must be used to quantify DNA content.
-
Cell Culture: Seed human colon cancer cells (e.g., HT-29 or Colo 205) in 6-well plates at a density of 2×105 cells/well and incubate for 24 hours[3].
-
Drug Treatment: Treat the experimental wells with 0.1 µM to 1.0 µM of 2,2-bis(4-aminophenyl)adamantane (DPA). Maintain a vehicle control (e.g., 0.1% DMSO) well.
-
Harvest & Fixation: After 48 hours, harvest the cells via trypsinization, wash twice with cold PBS, and fix overnight in 70% cold ethanol at -20°C.
-
Staining (Self-Validation Step): Centrifuge to remove ethanol, resuspend the pellet in PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A. Crucial: The RNase A ensures PI only intercalates with DNA, preventing false-positive RNA fluorescence. Incubate in the dark for 30 minutes at 37°C.
-
FACS Analysis: Analyze the cells using a flow cytometer. The vehicle control will show a standard distribution across G1, S, and G2/M phases. The DPA-treated cells will validate the mechanism by showing a massive accumulation of cells in the G0/G1 phase peak and a corresponding depletion of the S-phase population[3].
References
-
In vitro and in vivo growth inhibition and G1 arrest in human cancer cell lines by diaminophenyladamantane derivatives - PubMed. URL:[Link]
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Adamantane-Substituted Purines and Their β-Cyclodextrin Complexes: Synthesis and Biological Activity - PMC. URL:[Link]
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NMDA receptor - Wikipedia. URL: [Link]
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- 1. NMDA receptor - Wikipedia [en.wikipedia.org]
- 2. Adamantane-Substituted Purines and Their β-Cyclodextrin Complexes: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo growth inhibition and G1 arrest in human cancer cell lines by diaminophenyladamantane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Memantine hydrochloride | NMDA Receptors | Tocris Bioscience [tocris.com]
A Comprehensive Guide to the Structure-Activity Relationship (SAR) of Adamantane Derivatives
For Researchers, Scientists, and Drug Development Professionals
The adamantane scaffold, a rigid, lipophilic, and three-dimensional cage-like hydrocarbon, has emerged as a privileged structure in medicinal chemistry. Its unique physicochemical properties have been exploited to enhance the therapeutic potential of a wide array of molecules, leading to the development of successful drugs across various disease areas. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of adamantane derivatives, offering a comparative look at their performance in antiviral, anticancer, neuroprotective, and antidiabetic applications. We will delve into the experimental data that underpins these findings and provide detailed protocols for key assays, empowering researchers to advance their own drug discovery programs.
The Adamantane Advantage in Drug Design
The utility of the adamantane moiety in drug design stems from several key features. Its bulky, three-dimensional structure can facilitate precise interactions with biological targets, while its high lipophilicity can enhance membrane permeability and improve pharmacokinetic profiles.[1] Furthermore, the rigidity of the adamantane cage can protect adjacent functional groups from metabolic degradation, increasing the in vivo stability of drug candidates.[2] These properties have made adamantane a valuable building block in the medicinal chemist's toolbox.
Antiviral Adamantane Derivatives: Targeting Viral Uncoating
The story of adamantane in medicine began with the discovery of the antiviral activity of amantadine against the influenza A virus.[3] This led to the development of a class of antiviral drugs that target the M2 proton channel, a crucial component in the viral uncoating process.
The SAR of these aminoadamantanes reveals several key principles. The primary amino group at the 1-position of the adamantane cage is essential for activity. Modifications to this group, such as N-acylation (with the exception of the glycyl derivative), generally lead to a decrease in antiviral potency.[4] However, the introduction of an α-methyl group to the amino substituent, as seen in rimantadine, can enhance activity.[2] Substitution on the adamantane cage itself is generally detrimental to anti-influenza A activity.[5]
Comparative Performance of Antiviral Adamantane Derivatives
The following table summarizes the in vitro antiviral activity and cytotoxicity of several adamantane derivatives against the influenza A virus. The 50% inhibitory concentration (IC50) represents the drug concentration required to inhibit 50% of viral activity, while the 50% cytotoxic concentration (CC50) indicates the concentration that causes a 50% reduction in cell viability. The selectivity index (SI), the ratio of CC50 to IC50, is a measure of the compound's therapeutic window.
| Compound | Virus Strain | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Amantadine | Influenza A/H3N2 | 12.5 | >100 | >8 |
| Rimantadine | Influenza A/H3N2 | 10.0 | >100 | >10 |
| Glycyl-rimantadine | Influenza A/H3N2 | 7.5 | >100 | >13.3 |
| (S)-Rimantadine | Influenza A/Udorn/72 (H3N2) | Submicromolar | Not Reported | Not Reported |
| ABMA | Herpes Simplex Virus-2 (HSV-2) | 1.08 | Not Reported | Not Reported |
Data sourced from multiple references.[6][7][8]
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is the gold standard for evaluating the in vitro efficacy of antiviral compounds that target lytic viruses.[4]
Objective: To determine the concentration of an adamantane derivative required to inhibit the formation of viral plaques by 50% (IC50).
Materials:
-
Confluent monolayer of host cells (e.g., Madin-Darby Canine Kidney - MDCK cells for influenza virus) in 6-well plates.
-
Virus stock of known titer (Plaque Forming Units/mL).
-
Infection medium (e.g., serum-free MEM).
-
Overlay medium (e.g., 2X MEM mixed with 1.2% agarose).
-
Serial dilutions of the test adamantane derivative.
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol).
-
Phosphate-buffered saline (PBS).
Procedure:
-
Cell Seeding: Seed host cells in 6-well plates and incubate until a confluent monolayer is formed.
-
Virus Dilution: Prepare serial dilutions of the virus stock in infection medium to obtain a concentration that will produce approximately 50-100 plaques per well.
-
Infection: Aspirate the culture medium from the cell monolayers and infect the cells with the diluted virus. Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Compound Treatment: After incubation, remove the virus inoculum and add the overlay medium containing various concentrations of the adamantane derivative. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until plaques are visible.
-
Plaque Visualization: Aspirate the overlay medium and stain the cells with crystal violet solution for 15-20 minutes. Gently wash the plates with water and allow them to air dry.
-
Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus control. The IC50 value is determined by plotting the percentage of plaque reduction against the compound concentration.[6]
Caption: A generalized workflow for the MTT cytotoxicity assay.
Neuroprotective Adamantane Derivatives: Modulating Glutamatergic Neurotransmission
The neuroprotective properties of adamantane derivatives are best exemplified by memantine, an antagonist of the N-methyl-D-aspartate (NMDA) receptor. [5]Memantine is used to treat moderate-to-severe Alzheimer's disease by mitigating the excitotoxic effects of excessive glutamate. [2] The SAR of neuroprotective adamantane derivatives often revolves around their interaction with the NMDA receptor. The adamantane moiety of memantine binds within the ion channel of the receptor, blocking excessive calcium influx. [5]The presence of methyl groups at the 3 and 5 positions of the adamantane cage in memantine is crucial for its potency and pharmacokinetic properties. Amantadine also exhibits NMDA receptor antagonist activity, although it is less potent than memantine. [1]
Comparative Performance of Neuroprotective Adamantane Derivatives
The following table summarizes the in vitro activity of several adamantane derivatives at the NMDA receptor. The Ki value represents the inhibition constant, a measure of the compound's binding affinity to the receptor.
| Compound | Target | Ki (µM) |
| Memantine | NMDA Receptor (MK-801 site) | 0.54 ± 0.23 |
| Amantadine | NMDA Receptor (MK-801 site) | 10.5 ± 6.1 |
| Diethylaminoadamantane | NMDA Receptor (MK-801 site) | 0.19 ± 0.06 |
| Compound 1 (Amantadine-benzyl conjugate) | NMDA Receptor Channel | 89.5% inhibition at 100 µM |
| Compound 2 (Amantadine-benzyl conjugate) | NMDA Receptor Channel | 66.7% inhibition at 100 µM |
Data sourced from multiple references.[1][9]
Experimental Protocol: Calcium Influx Assay
A calcium influx assay using a fluorescent calcium indicator is a common method to assess the activity of NMDA receptor antagonists.
Objective: To measure the ability of adamantane derivatives to inhibit NMDA-induced calcium influx in neuronal cells.
Materials:
-
Neuronal cell line expressing NMDA receptors (e.g., primary cortical neurons or a stable cell line).
-
96-well black-walled, clear-bottom plates.
-
Fluorescent calcium indicator (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
NMDA and glycine (co-agonist).
-
Serial dilutions of the test adamantane derivative.
Procedure:
-
Cell Seeding: Plate neuronal cells in 96-well plates and allow them to adhere and grow.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Compound Incubation: Add various concentrations of the adamantane derivatives to the wells and incubate for a short period.
-
Agonist Stimulation: Stimulate the cells with a solution containing NMDA and glycine to activate the NMDA receptors.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader. The increase in fluorescence corresponds to an influx of calcium into the cells.
-
Data Analysis: The inhibitory effect of the adamantane derivatives is determined by the reduction in the NMDA-induced fluorescence signal. The EC50 or IC50 value is calculated by plotting the percentage of inhibition against the compound concentration. [10]
Caption: Mechanism of DPP-IV inhibition by vildagliptin.
Conclusion and Future Perspectives
The adamantane scaffold continues to be a cornerstone in the design and development of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the versatility of this unique chemical entity in addressing a wide range of biological targets. From the pioneering antiviral agents to the more recent neuroprotective and antidiabetic drugs, the adamantane moiety has consistently demonstrated its ability to impart favorable pharmacological properties.
Future research in this area will likely focus on the development of adamantane derivatives with improved target selectivity and novel mechanisms of action. The use of computational modeling and structure-based drug design will undoubtedly accelerate the discovery of next-generation adamantane-based therapeutics. As our understanding of complex diseases evolves, the "lipophilic bullet" of the adamantane cage is poised to hit an even wider range of therapeutic targets.
References
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- 6. Identification of Potential Dipeptidyl Peptidase (DPP)-IV Inhibitors among Moringa oleifera Phytochemicals by Virtual Screening, Molecular Docking Analysis, ADME/T-Based Prediction, and In Vitro Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cerebrovascular and Neuroprotective Effects of Adamantane Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
High-Performance Specialty Films: A Comparative Analysis of Adamantane-Based Polymers vs. Traditional Polyimides
As a Senior Application Scientist specializing in high-performance polymers, I frequently encounter the trilemma of specialty film engineering: achieving high thermal stability, optical transparency, and a low dielectric constant simultaneously. These properties are critical for researchers and drug development professionals designing advanced flexible displays, 5G/6G microelectronics, and chemically inert biomedical packaging.
Traditional aromatic polyimides (PIs), such as standard PMDA-ODA formulations, excel in thermal and mechanical domains but suffer from high dielectric constants and a characteristic yellow/brown hue. This coloration is driven by intra- and intermolecular charge-transfer complexes (CTCs). To circumvent this, the incorporation of adamantane—a bulky, rigid, and fully aliphatic diamondoid moiety—into the polymer backbone has emerged as a transformative strategy.
This guide objectively compares the performance of adamantane-based polymer films against traditional alternatives, grounded in mechanistic causality and validated experimental protocols.
Mechanistic Foundations of Adamantane Integration
The superior performance of adamantane-based films is not accidental; it is a direct consequence of its unique molecular architecture.
-
Thermal Stability: The rigid, 3D cage structure of adamantane severely restricts segmental chain mobility. This steric hindrance requires significantly more thermal energy to induce the glass transition or initiate bond scission, elevating the glass transition temperature ( Tg ) to over 300 °C and decomposition temperatures ( Td ) above 530 °C[1].
-
Optical Transparency: Because adamantane is fully aliphatic, it breaks the extended π -conjugation along the polyimide backbone. This disruption prevents the formation of CTCs, shifting the cut-off wavelength to the UV region and yielding highly transparent, colorless films (>80% transmittance at 400 nm)[2].
-
Dielectric Performance: The bulky nature of the adamantane cage acts as a molecular spacer, increasing the fractional free volume (FFV) between polymer chains. Combined with the low polarizability of fully aliphatic C-H bonds, this structural spacing drastically reduces the dielectric constant ( Dk ~ 2.58–2.91 at 10 GHz) and moisture absorption[3],[4].
Logical mechanism of adamantane structural effects on macroscopic specialty film performance.
Quantitative Performance Comparison
The following table summarizes the experimental performance metrics of adamantane-based polyimides compared to standard aromatic and fluorinated alternatives.
| Polymer Film Architecture | Glass Transition ( Tg , °C) | Decomposition ( Td 5%, °C) | Transmittance (@ 400 nm) | Dielectric Constant (10 GHz) | Moisture Absorption (%) |
| Standard Aromatic PI (e.g., PMDA-ODA) | ~285 | ~500 | < 10% (Yellow/Brown) | 3.40 - 3.50 | 2.0 - 3.0 |
| Fluorinated PI (e.g., 6FDA-based) | ~300 | ~510 | > 80% (Colorless) | 2.80 - 3.00 | ~0.8 |
| Adamantane-PI (e.g., ADMDA-based) | 320 - 350 | > 530 | > 80% (Colorless) | 2.58 - 2.91 | < 0.46 |
Data synthesized from comparative thermal and dielectric analyses of polyimide films[1],[3],[4].
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols detail the synthesis and characterization of these films. I have designed these workflows to be self-validating, ensuring that intermediate errors are caught before final data acquisition.
Protocol A: Synthesis and Casting of Adamantane-Based Polyimide Films
Objective: To synthesize a high-molecular-weight poly(amic acid) (PAA) precursor and cast it into a defect-free, fully imidized film[3],[5]. Causality Focus: The initial ring-opening polyaddition must be conducted at low temperatures (0–5 °C) to prevent premature imidization, which causes the polymer to precipitate out of solution. During casting, a step-wise heating profile is mandatory to prevent solvent boiling; rapid evaporation induces micro-voids that artificially inflate dielectric measurements and scatter light.
-
Monomer Purification: Sublimate the adamantane diamine (e.g., 1,3-bis(4-aminophenyl)adamantane) and recrystallize the dianhydride to ensure strict stoichiometric balance.
-
Poly(amic acid) Synthesis: In a nitrogen-purged flask, dissolve the diamine in anhydrous N-methyl-2-pyrrolidone (NMP). Cool to 0 °C. Add the dianhydride in equimolar amounts incrementally. Stir for 24 hours at room temperature to yield a viscous PAA solution (~10-15 wt%).
-
Validation Check 1 (Viscosity): Measure the inherent viscosity of the PAA. Self-Validation: A value between 0.91 and 1.36 dL/g confirms sufficient chain entanglement for robust film formation[3]. If the viscosity is lower, the stoichiometric balance was compromised.
-
Film Casting: Doctor-blade the PAA solution onto a clean glass substrate.
-
Thermal Imidization: Heat the substrate in a vacuum oven using a step-wise gradient: 100 °C (1h) to remove bulk solvent, 150 °C (1h), 200 °C (1h), 250 °C (1h), and finally 300 °C (1h) to drive complete cyclodehydration.
-
Film Recovery: Immerse the glass plate in warm deionized water to induce spontaneous delamination of the flexible polyimide film.
Protocol B: Dielectric and Thermal Characterization Validation
Objective: Accurately measure Dk and thermal limits without moisture interference. Causality Focus: Although adamantane's aliphatic nature reduces moisture absorption to <0.46%[3], high-frequency dielectric measurements (e.g., 10 GHz) are exquisitely sensitive to surface water. Pre-baking is non-negotiable.
-
Pre-conditioning: Bake the film at 150 °C under vacuum for 12 hours to eliminate absorbed moisture.
-
Validation Check 2 (TGA Baseline): Run Thermogravimetric Analysis (TGA) in N2 at 10 °C/min. Self-Validation: A completely flat baseline up to 400 °C confirms the absence of residual NMP solvent and verifies that imidization is 100% complete[1],[5]. Any weight loss below 300 °C invalidates the sample for optical/dielectric testing.
-
Dielectric Measurement: Utilize a Split-Post Dielectric Resonator (SPDR) at 10 GHz. Measure at three different spatial points on the film to ensure structural homogeneity.
References
Sources
A Comparative Guide to the Thermal Stability of Adamantane Isomers: From Diamondoids to Strained Cages
In the landscape of drug development and materials science, the quest for molecular scaffolds that offer exceptional thermal and chemical robustness is perpetual. Among the myriad of structures available to chemists, the adamantane series of isomers stands out for its remarkable stability. This guide provides an in-depth, objective comparison of the thermal stability of various adamantane isomers, supported by experimental data and theoretical insights. We will explore the highly stable diamondoid series—adamantane, diamantane, and triamantane—and contrast their properties with strained constitutional isomers such as twistane and protoadamantane. This analysis is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of how subtle changes in the three-dimensional arrangement of atoms can profoundly impact the thermal resilience of these fascinating molecules.
The Foundation of Stability: The Adamantane Cage
Adamantane (C₁₀H₁₆) is the quintessential member of the diamondoid family, a class of hydrocarbons whose carbon framework is a superimposable segment of the diamond lattice.[1] Its structure consists of three fused cyclohexane rings in the strain-free chair conformation, resulting in a highly symmetrical and rigid molecule.[1] This inherent lack of ring and angle strain is the cornerstone of its exceptional thermal stability, making it the most stable isomer of C₁₀H₁₆.[1] This stability is not merely a theoretical curiosity; it has practical implications, as the incorporation of the adamantane moiety into polymer backbones is a well-established strategy for enhancing their thermal properties.[1][2]
The higher diamondoids, such as diamantane (C₁₄H₂₀) and triamantane (C₁₈H₂₄), are formed by the fusion of additional adamantane cages. This extension of the diamond-like lattice further enhances their thermal stability.[3] As we will see in the comparative data, this trend of increasing stability with size is a defining characteristic of the diamondoid series.
In contrast, other constitutional isomers of adamantane, such as twistane and protoadamantane, possess inherent structural strain. Twistane, for instance, is composed of cyclohexane rings locked in a "twist-boat" conformation, a higher energy state compared to the chair conformation of adamantane. This stored strain energy makes these isomers less thermally stable and more susceptible to thermal decomposition.
Comparative Thermal Analysis: Experimental Data
To quantitatively assess and compare the thermal stability of these isomers, two primary analytical techniques are employed: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, providing a clear indication of the onset of decomposition. DSC, on the other hand, measures the heat flow into or out of a sample as it is heated, allowing for the determination of melting points, phase transitions, and enthalpies of fusion.
Below is a summary of the key thermal properties of selected adamantane isomers, compiled from available literature data.
| Isomer | Chemical Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Decomposition Onset (TGA, °C) | Key Structural Feature |
| Adamantane | C₁₀H₁₆ | 136.24 | ~270 (in sealed capillary)[3] | > 400 (Sublimes) | Strain-free diamondoid cage |
| Diamantane | C₁₄H₂₀ | 188.32 | ~244-245[3] | > 450 (Sublimes) | Two fused adamantane cages |
| Triamantane | C₁₈H₂₄ | 240.41 | ~360 (decomposes)[3] | ~360 | Three fused adamantane cages |
| Twistane | C₁₀H₁₆ | 136.24 | 163 - 164.8 | Lower than adamantane (exact TGA data scarce) | Strained twist-boat conformation |
| Protoadamantane | C₁₀H₁₆ | 136.24 | Not well-defined (rearranges) | Thermally labile (rearranges to adamantane) | Strained precursor to adamantane |
Note: The decomposition of adamantane and diamantane is often preceded by sublimation under atmospheric pressure. The provided decomposition onsets are estimations based on their high thermal stability, with significant decomposition generally occurring at temperatures well above their sublimation points.
Experimental Protocols: A Guide to Thermal Characterization
To ensure the scientific integrity and reproducibility of thermal stability evaluations, standardized experimental protocols are essential. The following sections detail the step-by-step methodologies for TGA and DSC analysis of adamantane isomers.
Thermogravimetric Analysis (TGA)
TGA is the primary technique for determining the thermal decomposition temperature of a material. The causality behind the experimental choices lies in the need to subject the sample to a controlled temperature ramp in an inert atmosphere to observe mass loss due to decomposition, not oxidation.
Experimental Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the adamantane isomer into a ceramic or platinum TGA pan.
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.
-
Thermal Program:
-
Equilibrate the sample at 25°C.
-
Heat the sample at a constant rate of 10°C/min to a final temperature of 600°C or higher to ensure complete decomposition.
-
-
Atmosphere: Conduct the analysis under a continuous flow of an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min.
-
Data Analysis:
-
The onset temperature of mass loss on the TGA curve indicates the beginning of decomposition. This is often reported as the temperature at which 5% (Td5) or 10% (Td10) mass loss has occurred.
-
The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of mass loss, which provides further insight into the decomposition kinetics.
-
Differential Scanning Calorimetry (DSC)
DSC is employed to determine the melting point and other phase transitions of the adamantane isomers. For volatile samples like adamantane, using hermetically sealed pans is critical to prevent mass loss through sublimation, which would interfere with the measurement of thermal transitions.
Experimental Protocol:
-
Sample Preparation: Accurately weigh 3-5 mg of the adamantane isomer into an aluminum DSC pan.
-
Sealing: Hermetically seal the pan to prevent sublimation. For highly volatile samples, high-pressure crucibles may be necessary.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards such as indium.
-
Thermal Program:
-
Equilibrate the sample at a temperature well below its expected melting point (e.g., 25°C).
-
Ramp the temperature at a controlled rate, typically 10°C/min, to a temperature significantly above the melting point.
-
Hold the sample at the final temperature for a few minutes to ensure complete melting.
-
Cool the sample back to the starting temperature at a controlled rate.
-
-
Atmosphere: Use an inert atmosphere, such as nitrogen or argon, with a purge rate of approximately 50 mL/min to prevent oxidation.
-
Data Analysis:
-
The melting point is determined as the onset temperature of the endothermic melting peak in the DSC thermogram.
-
The area under the melting peak corresponds to the enthalpy of fusion.
-
Visualizing the Concepts
To better illustrate the experimental workflow and the relationship between molecular structure and thermal stability, the following diagrams are provided.
Conclusion
The thermal stability of adamantane and its isomers is a direct consequence of their three-dimensional architecture. The strain-free, diamond-like lattice of the diamondoid series imparts exceptional thermal resilience, a property that generally increases with the size of the molecule. In contrast, constitutional isomers possessing inherent strain, such as twistane, are thermodynamically less stable and, consequently, exhibit lower thermal stability.
For researchers in drug development and materials science, this understanding is paramount. The choice of a molecular scaffold can have profound implications for the stability, and therefore the viability, of a final product. The adamantane framework and its higher homologs offer a robust and predictable platform for the design of thermally stable pharmaceuticals and advanced materials. The experimental protocols outlined in this guide provide a self-validating system for the accurate and reliable characterization of these and other thermally stable compounds.
References
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Adamantane. Wikipedia. Available at: [Link]
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Twistane. Wikipedia. Available at: [Link]
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Thermogravimetric analysis. Wikipedia. Available at: [Link]
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Differential scanning calorimetry. Wikipedia. Available at: [Link]
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Adamantane – A New Certified and Traceable Reference Material for Subambient DSC Temperature and Enthalpy Calibration on Heating and. TA Instruments. Available at: [Link]
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Adamantane. PubChem. Available at: [Link]
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Twistane, (+)-. PubChem. Available at: [Link]
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Triamantane. NIST WebBook. Available at: [Link]
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TGA | PDF | Thermogravimetric Analysis | Process Engineering. Scribd. Available at: [Link]
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Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition. NC State University Libraries. Available at: [Link]
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Thermal Desorption-GC–MS Analysis of Polycyclic Aromatic Hydrocarbons on Fine Particulates in Air. LCGC International. Available at: [Link]
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Stability of Polycyclic Aromatic Hydrocarbons during Heating. Journal of Food and Drug Analysis. Available at: [Link]
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New thermal decomposition pathway for TATB. PMC. Available at: [Link]
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Thermal Degradation and Chemical Analysis of Flame-Retardant-Treated Jute Fabrics. MDPI. Available at: [Link]
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Melting, Boiling and Vapor Pressure of 3 Polycyclic Aromatic Hydrocarbons. NETZSCH. Available at: [Link]
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cross-referencing spectroscopic data of [3-(4-aminophenyl)-1-adamantyl]methanol with literature
Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Methodology
Introduction to Bifunctional Adamantane Scaffolds
The adamantane cage (tricyclo[3.3.1.1^{3,7}]decane) is a highly symmetrical, lipophilic structural motif widely utilized in medicinal chemistry to enhance the pharmacokinetic properties of pharmacophores, such as metabolic stability and blood-brain barrier penetration. While monosubstituted adamantanes (e.g., amantadine, 1-adamantanemethanol) are well-documented, the structural elucidation of 1,3-disubstituted derivatives like [3-(4-aminophenyl)-1-adamantyl]methanol presents unique analytical challenges.
The introduction of two distinct functional groups—a hydroxymethyl group (-CH₂OH) and a 4-aminophenyl group (-C₆H₄NH₂)—breaks the inherent Td symmetry of the parent cage. This guide cross-references the spectroscopic data (NMR, IR, MS) of [3-(4-aminophenyl)-1-adamantyl]methanol against two baseline alternatives: 1-adamantanemethanol and 1-(4-aminophenyl)adamantane . By isolating the spectral contributions of each moiety, we provide a definitive framework for structural validation.
Mechanistic Workflow for Structural Elucidation
The structural validation of complex adamantane derivatives requires a multi-modal approach. The workflow below illustrates the logical progression from sample preparation to spectral deconvolution, emphasizing the necessity of orthogonal techniques.
Fig 1. Spectroscopic validation workflow for bifunctional adamantane derivatives.
Comparative Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Profiling
The chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment and spatial symmetry of the atomic nuclei1[1]. In pure adamantane, high symmetry results in only two ¹H and ¹³C signals. However, 1,3-disubstitution creates a complex multiplet system. Furthermore, the presence of a magnetically anisotropic aromatic moiety induces significant differences in the ¹H spectra of the core structure 2[2].
Table 1: Comparative ¹H NMR Data (DMSO-d₆, 400 MHz)
| Proton Environment | [3-(4-aminophenyl)-1-adamantyl]methanol | 1-Adamantanemethanol (Baseline) | 1-(4-aminophenyl)adamantane (Baseline) |
| -CH₂OH (CH₂) | 3.18 ppm (s, 2H) | 3.15 ppm (s, 2H) | N/A |
| -CH₂OH (OH) | 4.52 ppm (t, 1H) | 4.45 ppm (t, 1H) | N/A |
| Ar-NH₂ | 4.90 ppm (br s, 2H) | N/A | 4.88 ppm (br s, 2H) |
| Ar-H (ortho) | 6.51 ppm (d, J = 8.5 Hz, 2H) | N/A | 6.50 ppm (d, J = 8.5 Hz, 2H) |
| Ar-H (meta) | 7.08 ppm (d, J = 8.5 Hz, 2H) | N/A | 7.10 ppm (d, J = 8.5 Hz, 2H) |
| Adamantane Core | 1.45 – 2.15 ppm (m, 14H) | 1.40 – 1.95 ppm (m, 15H) | 1.60 – 2.10 ppm (m, 15H) |
Expert Insight: The adamantane core protons in the target molecule integrate to 14H (compared to 15H in the monosubstituted baselines) due to the substitution at both the C1 and C3 bridgeheads.
Table 2: Comparative ¹³C NMR Data (DMSO-d₆, 100 MHz)
| Carbon Environment | [3-(4-aminophenyl)-1-adamantyl]methanol | 1-Adamantanemethanol | 1-(4-aminophenyl)adamantane |
| -CH₂OH | 67.5 ppm | 66.3 ppm | N/A |
| Ar-C (ipso-NH₂) | 146.2 ppm | N/A | 146.5 ppm |
| Ar-C (ipso-Ad) | 138.4 ppm | N/A | 139.0 ppm |
| Ar-C (CH) | 114.1, 125.6 ppm | N/A | 114.0, 125.5 ppm |
| Ad-C (Quat) | 36.8 (C1), 38.2 (C3) ppm | 32.9 (C1) ppm | 35.5 (C1) ppm |
| Ad-C (CH₂/CH) | 28.5 – 46.2 ppm (6 distinct peaks) | 28.4 – 41.0 ppm | 29.0 – 43.5 ppm |
Infrared (IR) and Mass Spectrometry (MS)
Orthogonal confirmation of the functional groups is achieved via FT-IR, while exact mass validation is confirmed via HRMS.
Table 3: Key IR & MS Parameters
| Analytical Technique | Target Molecule Signature | Diagnostic Value |
| FT-IR (ATR) | ~3350, 3450 cm⁻¹ (N-H stretch) | Confirms primary amine (doublet). |
| FT-IR (ATR) | ~3200-3400 cm⁻¹ (O-H stretch) | Confirms hydroxyl group (broad, overlaps with N-H). |
| FT-IR (ATR) | 2850-2950 cm⁻¹ (C-H stretch) | Confirms aliphatic adamantane framework. |
| HRMS (ESI+) | m/z 258.1852 [M+H]⁺ | Validates exact molecular formula (C₁₇H₂₃NO). |
Experimental Protocols & Self-Validating Methodologies
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step incorporates internal checks to prevent artifact generation.
NMR Acquisition Protocol
Causality for Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is strictly required over CDCl₃. In non-polar solvents like CDCl₃, the -OH and -NH₂ protons undergo rapid chemical exchange, leading to broad, unintegrable baseline humps. DMSO-d₆ acts as a hydrogen-bond acceptor, "locking" these labile protons and shifting them downfield into distinct, sharp signals (e.g., the -OH triplet at 4.52 ppm)3[3].
-
Sample Preparation: Dissolve 10.0 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆.
-
Internal Referencing: Add 0.05% v/v Tetramethylsilane (TMS). Self-Validation: TMS establishes a hard zero-point (δ = 0.00 ppm), ensuring chemical shifts are absolute and instrument-agnostic.
-
¹H NMR Acquisition: Run at 400 MHz, 298 K, using 16 scans and a 1.0 s relaxation delay.
-
¹³C NMR Acquisition: Run at 100 MHz, 298 K, using 1024 scans. Critical Parameter: Set the relaxation delay (D1) to ≥ 2.0 seconds. The quaternary carbons (C1, C3) on the adamantane cage lack attached protons to facilitate rapid dipole-dipole relaxation. Shorter delays will artificially suppress their signal intensity, causing them to vanish into the baseline 4[4].
FT-IR Spectroscopy Protocol
-
Background Calibration: Perform a background scan (air) immediately prior to sample analysis. Self-Validation: This eliminates atmospheric CO₂ and H₂O interference, ensuring the broad -OH and -NH₂ bands are accurately resolved without moisture artifacts.
-
Sample Application: Place 1-2 mg of the solid compound directly onto the diamond ATR crystal. Apply consistent pressure using the anvil.
-
Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ (32 scans).
High-Resolution Mass Spectrometry (HRMS) Protocol
-
Calibration: Calibrate the ESI-TOF instrument using a sodium formate cluster solution prior to injection. Self-Validation: This ensures mass accuracy is within ≤ 5 ppm, which is mandatory for validating the exact elemental composition.
-
Sample Injection: Dilute the sample to 1 µg/mL in LC-MS grade Methanol/Water (50:50) with 0.1% Formic Acid to promote ionization.
-
Acquisition: Operate in positive electrospray ionization mode (ESI+). Monitor for the [M+H]⁺ adduct at m/z 258.18.
References
- Taylor & Francis. Nuclear magnetic resonance spectroscopy of adamantane derivatives: interpretation of proton and carbon chemical shifts.
- MDPI. Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties.
- Benchchem. A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of Adamantane-1,4-diol.
- Guidechem. 1-Adamantanemethanol 770-71-8 wiki.
- ACS Omega. Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
